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  • Product: 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine
  • CAS: 1329748-51-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine: Structure, Properties, and Synthetic Strategies

Abstract This technical guide provides a comprehensive scientific overview of the heterocyclic compound 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. While direct extensive research on this specific molecule is nascent, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive scientific overview of the heterocyclic compound 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. While direct extensive research on this specific molecule is nascent, this document leverages a first-principles approach by dissecting its core components: the versatile 4-aminopiperidine scaffold and the electronically distinct 2-methylpyrimidine moiety. We will explore the predicted chemical structure, conformational analysis, and physicochemical properties. Furthermore, this guide proposes robust synthetic pathways, including nucleophilic aromatic substitution and modern cross-coupling strategies, complete with detailed experimental protocols. Potential pharmacological applications are discussed based on the well-documented bioactivity of related piperidinyl-pyrimidine derivatives. Finally, a systematic approach to the analytical characterization of this molecule is presented, providing a roadmap for researchers in medicinal chemistry and drug discovery.

Introduction: Deconstructing a Privileged Scaffold

The confluence of a piperidine ring and a pyrimidine nucleus represents a powerful strategy in modern medicinal chemistry. These two heterocyclic systems are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds and approved pharmaceuticals. The target of this guide, 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, embodies this principle, combining the three-dimensional character of the 4-aminopiperidine unit with the hydrogen bonding and aromatic stacking capabilities of the 2-methylpyrimidine system.

The 4-aminopiperidine moiety is a cornerstone in drug design, offering a basic nitrogen center that can be protonated at physiological pH, thereby enhancing solubility and enabling key interactions with biological targets.[1] Its derivatives have shown remarkable efficacy in a range of therapeutic areas, including as CCR5 antagonists for HIV-1 entry inhibition and as inhibitors of Hepatitis C Virus (HCV) assembly.[2][3] The pyrimidine ring, a fundamental component of nucleobases, is a versatile pharmacophore known to interact with a multitude of biological targets.[4] Its derivatives have been developed as antibacterial agents, kinase inhibitors, and other therapeutics.[5]

This guide will provide a detailed, predictive analysis of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, offering valuable insights for its synthesis, characterization, and potential exploration in drug development programs.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine consists of a piperidine ring substituted at the 1-position with a 2-methylpyrimidin-4-yl group and at the 4-position with a primary amine.

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation to minimize torsional and angular strain.[6] For 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, two key conformational equilibria must be considered:

  • Ring Inversion: The piperidine ring can undergo rapid interconversion between two chair forms.

  • Substituent Orientation: The 4-amino group can exist in either an axial or equatorial position. Generally, for 4-substituted piperidines, the equatorial conformer is favored to reduce steric hindrance.[7] The large 2-methylpyrimidin-4-yl group on the nitrogen atom is also expected to strongly prefer the equatorial position.

The interplay of these factors suggests that the most stable conformation will feature both the 1- and 4-substituents in equatorial positions.

Predicted Physicochemical Properties

Due to the absence of extensive experimental data for this specific molecule, the following physicochemical properties are estimated based on its constituent fragments and related known compounds. These values are crucial for predicting its behavior in biological systems and for designing analytical and purification methods.

PropertyPredicted ValueRationale and Key Considerations
Molecular Formula C₁₀H₁₆N₄Derived from the chemical structure.
Molecular Weight 192.26 g/mol Calculated from the molecular formula.
logP (Octanol/Water) ~1.0 - 1.5The piperidine and pyrimidine rings contribute to lipophilicity, while the primary amine and ring nitrogens increase hydrophilicity. The predicted value is a balance of these effects.
Topological Polar Surface Area (TPSA) ~64 ŲCalculated based on the contributions of the nitrogen atoms and the primary amine, suggesting moderate cell permeability.
pKa (most basic) ~9.0 - 9.5The exocyclic primary amine at the 4-position is predicted to be the most basic center, with a pKa typical for a primary amine on a saturated ring. The piperidine ring nitrogen's basicity is reduced by the electron-withdrawing pyrimidine ring. The pyrimidine nitrogens are significantly less basic.
Aqueous Solubility Moderate to HighThe presence of multiple nitrogen atoms capable of hydrogen bonding and the basic primary amine, which will be protonated at physiological pH, suggest good aqueous solubility.

Synthesis and Purification

The synthesis of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine can be approached through several reliable methods. The key step is the formation of the C-N bond between the piperidine nitrogen and the C4 position of the pyrimidine ring. The two most prominent strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[8][9] The reaction of a 4-halopyrimidine with an amine is a common method for synthesizing 4-aminopyrimidines.[10]

SNAr_Synthesis start_material1 4-Chloro-2-methylpyrimidine reaction1 SNAr Reaction (Base, e.g., DIPEA) Solvent (e.g., DMSO) start_material1->reaction1 start_material2 tert-butyl (piperidin-4-yl)carbamate start_material2->reaction1 intermediate tert-butyl (1-(2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate reaction2 Acid (e.g., TFA or HCl) DCM intermediate->reaction2 Boc Deprotection final_product 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine reaction1->intermediate reaction2->final_product

Caption: Proposed SNAr synthesis of the target compound.

Experimental Protocol (SNAr):

  • Step 1: Coupling Reaction:

    • To a solution of 4-chloro-2-methylpyrimidine (1.0 eq) in a suitable solvent such as DMSO or NMP, add tert-butyl (piperidin-4-yl)carbamate (1.1 eq).

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the reaction mixture at 80-120 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

  • Step 2: Deprotection:

    • Dissolve the crude intermediate from Step 1 in dichloromethane (DCM).

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours until the deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a basic solution (e.g., saturated NaHCO₃) and extract the final product with an organic solvent.

    • Purify the final product by column chromatography on silica gel.

Alternative Synthetic Route: Buchwald-Hartwig Amination

For less reactive aryl halides or when milder conditions are required, the Buchwald-Hartwig amination offers an excellent alternative.[11] This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups.[12][13]

Experimental Protocol (Buchwald-Hartwig):

  • Reaction Setup:

    • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-chloro-2-methylpyrimidine (1.0 eq), tert-butyl (piperidin-4-yl)carbamate (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).[14]

    • Add a strong base, such as sodium tert-butoxide or cesium carbonate (1.5-2.0 eq).

    • Add an anhydrous solvent, such as toluene or dioxane.

    • Degas the mixture and heat to 80-110 °C until the starting material is consumed.

  • Workup and Deprotection:

    • Follow a similar workup procedure as described for the SNAr reaction to isolate the Boc-protected intermediate.

    • Perform the deprotection step as described in Step 2 of the SNAr protocol to obtain the final product.

Potential Pharmacological Applications

The structural motifs within 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine suggest several potential areas of pharmacological relevance. The combination of a 4-aminopiperidine core with a pyrimidine ring is found in molecules targeting a variety of diseases.

  • Kinase Inhibition: Many kinase inhibitors feature a hinge-binding pyrimidine motif. The 2-methylpyrimidine group could potentially interact with the hinge region of various kinases, while the 4-aminopiperidine could be functionalized to target other regions of the ATP-binding pocket or allosteric sites.

  • Antiviral Activity: As previously mentioned, 4-aminopiperidine derivatives have been identified as inhibitors of HCV assembly.[15][16] The pyrimidine moiety is also a common feature in antiviral nucleoside analogs. This suggests that the target molecule could be explored for its potential against various viral infections.

  • CNS Disorders: The 4-aminopiperidine scaffold is present in ligands for various central nervous system (CNS) targets, including dopamine transporters and sigma-1 receptors.[17]

The following diagram illustrates a hypothetical mechanism where a derivative of this scaffold could act as a kinase inhibitor.

Kinase_Inhibition Molecule 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine 2-Methylpyrimidine Moiety 4-Aminopiperidine Moiety Kinase Kinase Active Site Hinge Region ATP Binding Pocket Molecule:pyrimidine->Kinase:hinge H-Bonding Molecule:piperidine->Kinase:atp_pocket Further Interactions Inhibition Inhibition Molecule->Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Inhibition->Kinase

Caption: Hypothetical kinase inhibition by the target molecule.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine.

Analytical_Workflow Synthesis Crude Product from Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Purity_Analysis Purity Assessment (LC-MS, HPLC) Purification->Purity_Analysis Structure_Confirmation Structural Confirmation Purity_Analysis->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure_Confirmation->NMR MS Mass Spectrometry (HRMS) Structure_Confirmation->MS IR Infrared Spectroscopy Structure_Confirmation->IR Final_Compound Characterized Compound Structure_Confirmation->Final_Compound

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine, piperidine, and methyl protons.

    • Pyrimidine Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm).

    • Piperidine Protons: A series of multiplets in the aliphatic region (δ 1.5-4.5 ppm). The protons adjacent to the nitrogen atoms will be shifted downfield.

    • Methyl Protons: A singlet around δ 2.5 ppm.

    • Amine Protons: A broad singlet that may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the different carbon environments. The chemical shifts of the piperidine carbons are sensitive to the N-substituent.[18]

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the molecular formula by providing a highly accurate mass measurement of the molecular ion.

  • Tandem MS (MS/MS): The fragmentation pattern can provide structural information. Common fragmentation pathways for piperidine derivatives include α-cleavage adjacent to the nitrogen and ring fission.[19][20] The pyrimidine ring is relatively stable and may remain intact in major fragments.

Infrared (IR) Spectroscopy
  • N-H Stretching: The primary amine will show characteristic stretches in the 3300-3500 cm⁻¹ region.

  • C-H Stretching: Aliphatic and aromatic C-H stretches will be observed around 2800-3100 cm⁻¹.

  • C=N and C=C Stretching: Vibrations from the pyrimidine ring will appear in the 1400-1600 cm⁻¹ region.

Conclusion

1-(2-Methylpyrimidin-4-yl)piperidin-4-amine is a novel chemical entity with significant potential in drug discovery, built from two highly relevant pharmacophores. This guide has provided a comprehensive, albeit predictive, analysis of its chemical structure, properties, and synthetic accessibility. The proposed synthetic routes are robust and based on well-established chemical principles, offering a clear path for its preparation. The discussion on potential pharmacological applications, grounded in the known bioactivities of related compounds, highlights promising avenues for future research. The outlined analytical workflow provides a solid framework for the structural confirmation and purity assessment of this compound. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this and related piperidinyl-pyrimidine derivatives.

References

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]

  • N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidinediamines. (2012). Thieme. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Stack Exchange. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Stack Exchange. [Link]

  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2024). ResearchGate. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]

  • 2-Methylpyrimidine. PubChem. [Link]

  • Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. ResearchGate. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. National Institutes of Health (NIH). [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH). [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (2015). Royal Society of Chemistry. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link]

  • 4-Aminopiperidine hydrochloride. PubChem. [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). ResearchGate. [Link]

  • 4-Aminopiperidine dihydrochloride. PubChem. [Link]

  • Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. (1989). Optica Publishing Group. [Link]

  • Pyrimidine, 2-methyl-. NIST WebBook. [Link]

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. National Institutes of Health (NIH). [Link]

  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. (2006). ACS Publications. [Link]

  • Regioselective 2-Amination of Polychloropyrimidines. (2016). ACS Publications. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. [Link]

  • 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines. National Institutes of Health (NIH). [Link]

  • 2-methylpyrimidine — Chemical Substance Information. NextSDS. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. (1988). PubMed. [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (1977). ACS Publications. [Link]

  • 4-Piperidinamine. PubChem. [Link]

  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. (1991). PubMed. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2021). ACS Publications. [Link]

  • The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization‐tandem mass spectrometry. (2020). Wiley Online Library. [Link]

  • Scheme 1. Use of A1, 3 strain to control constitutional (2,4- vs.... ResearchGate. [Link]

  • An overview on synthesis and biological activity of pyrimidines. WJAR. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2021). PubMed. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). ResearchGate. [Link]

  • A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. University of Southampton. [Link]

  • Synthesis and biological activity of some pyrimidine derivatives. Academia.edu. [Link]

  • Synthesis and biological evaluation of 2-thiopyrimidine derivatives. (2009). ResearchGate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Executive Summary Introduction and Rationale The discovery of novel therapeutic agents requires a clear understanding of their mechanism of action at the molecular level.[4] The compound 1-(2-Methylpyrimidin-4-yl)piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Introduction and Rationale

The discovery of novel therapeutic agents requires a clear understanding of their mechanism of action at the molecular level.[4] The compound 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (MPP4A) combines a pyrimidine ring, a core component of many biologically active molecules, with a piperidine scaffold, a frequent motif in centrally active and receptor-targeted agents.[5][6][7] This structural combination suggests a high probability of interaction with protein targets such as kinases, ion channels, or GPCRs.[8]

GPCRs represent the largest family of membrane receptors and are the target for approximately one-third of all modern drugs.[3][9] They transduce extracellular signals into intracellular responses via heterotrimeric G proteins, which are classified into four main families: Gαs, Gαi/o, Gαq/11, and Gα12/13.[][11] The Gαq pathway, in particular, involves the activation of Phospholipase C (PLC), leading to the generation of second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger a transient increase in intracellular calcium ([Ca²⁺]i).[12][13]

Given the prevalence of the MPP4A scaffolds in GPCR ligands, this investigation was designed to first determine if MPP4A binds to a GPCR and then to characterize the functional consequences of that binding. This guide details the logical workflow, from initial binding studies to functional characterization and selectivity assessment, providing a causal explanation for each experimental choice.

Primary Target Engagement: Radioligand Binding Assays

2.1 Rationale for Experimental Choice

To determine if MPP4A directly interacts with its putative target, a radioligand binding assay was selected. This technique is considered the gold standard for quantifying the affinity of a ligand for a receptor.[14][15] It provides sensitive and quantitative data on receptor-ligand interactions.[15] A competitive binding assay format was chosen to measure the ability of the unlabeled test compound (MPP4A) to displace a known radiolabeled ligand from the receptor, allowing for the determination of its binding affinity (Ki).[16]

2.2 Detailed Experimental Protocol: Competitive Radioligand Binding

This protocol describes the determination of MPP4A's binding affinity for the hypothetical Target Receptor X (TRX).

  • Receptor Source Preparation: Membranes were prepared from HEK293 cells stably overexpressing human TRX.[16] A detailed membrane preparation protocol is outlined in Appendix I. Protein concentration was determined using a Bradford assay.[16][17]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-Ligand Y (a known high-affinity ligand for TRX), used at a final concentration equal to its dissociation constant (Kd), typically 1-2 nM.[16]

  • Assay Setup (96-well plate):

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Ligand Y, and 100 µL of TRX membrane suspension (10-20 µg protein/well).[16]

    • Non-specific Binding (NSB): 50 µL of a high concentration (10 µM) of a known, non-radiolabeled TRX antagonist, 50 µL of [³H]-Ligand Y, and 100 µL of TRX membrane suspension. This measures the amount of radioligand that binds to components other than the receptor.[16]

    • Competition Binding: 50 µL of MPP4A at serially diluted concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M), 50 µL of [³H]-Ligand Y, and 100 µL of TRX membrane suspension.[16]

  • Incubation: The plate was incubated at 37°C for 60 minutes to ensure binding equilibrium was reached.[15][16]

  • Filtration: The incubation was rapidly terminated by filtering the well contents through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Filters were washed three times with 3 mL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[16]

  • Quantification: Filters were dried, and a scintillation cocktail was added. Radioactivity, measured in counts per minute (CPM), was quantified using a liquid scintillation counter.[16]

2.3 Data Analysis and Presentation

Data were analyzed using non-linear regression. The concentration of MPP4A that inhibits 50% of the specific binding of [³H]-Ligand Y is the IC50 value.[16] Specific binding is calculated as Total Binding minus Non-specific Binding.[16] The inhibition constant (Ki), which represents the absolute affinity of the inhibitor, was calculated from the IC50 value using the Cheng-Prusoff equation :[18][19][20]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand.

The Ki value is a more universal measure of affinity than the IC50, as it is independent of the assay conditions.[18][21]

CompoundTarget ReceptorIC50 (nM)Ki (nM)
MPP4A TRX25.410.2
Control AntagonistTRX8.73.5

Table 1: Binding affinity of MPP4A for Target Receptor X.

The results indicate that MPP4A binds to TRX with a high affinity in the low nanomolar range.

Functional Characterization: Calcium Flux Assay

3.1 Rationale for Experimental Choice

Demonstrating that a compound binds to a receptor is the first step; the next is to determine its functional effect (i.e., is it an agonist, antagonist, or inverse agonist?).[22] Since TRX is a Gαq-coupled receptor, its activation leads to a transient increase in intracellular calcium ([Ca²⁺]i).[12][23] A calcium flux assay is a direct functional readout of Gαq pathway activation.[24][25] This cell-based assay was chosen to measure the ability of MPP4A to inhibit the calcium signal induced by a known TRX agonist, thereby defining its mode of action.[26]

3.2 Experimental Workflow

The overall workflow for target characterization follows a logical progression from establishing direct binding to assessing functional impact and finally determining specificity.

G A Hypothesis Generation (MPP4A targets a GPCR) B Primary Screen: Radioligand Binding Assay A->B Does it bind? C Data Analysis: Determine Binding Affinity (Ki) B->C Quantify D Functional Assay Selection (Gαq -> Calcium Flux) C->D High Affinity Hit (Ki < 100 nM) E Secondary Screen: Cell-Based Calcium Flux Assay D->E What does it do? F Data Analysis: Determine Functional Potency (IC50) E->F Quantify G Tertiary Screen: Selectivity Profiling F->G Potent Antagonist (IC50 < 100 nM) H Conclusion: Define Mechanism of Action G->H Is it selective?

Caption: In vitro workflow for characterizing the mechanism of action of MPP4A.

3.3 Detailed Experimental Protocol: Antagonist Mode Calcium Flux Assay

This protocol measures the ability of MPP4A to inhibit agonist-induced calcium mobilization in cells expressing TRX.

  • Cell Culture: CHO-K1 cells stably expressing human TRX were plated in 96-well, black-walled, clear-bottom microplates at a density of 50,000 cells per well and cultured overnight.[26]

  • Dye Loading: The culture medium was removed, and cells were incubated with 100 µL of a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or a no-wash kit formulation) for 60 minutes at 37°C, according to the manufacturer's instructions.[23][26] This allows the non-fluorescent esterified dye to enter the cells, where it is cleaved into its active, calcium-sensitive form.[23]

  • Compound Pre-incubation: MPP4A was added to the wells at various concentrations and incubated for 15-30 minutes. This allows the antagonist to bind to the receptor before agonist stimulation.

  • Agonist Stimulation & Signal Detection: The plate was placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading was taken for 10-20 seconds. Then, a known TRX agonist was added at a concentration that elicits ~80% of the maximal response (EC80). The fluorescence intensity was measured in real-time for an additional 90-120 seconds to capture the transient calcium peak.[25]

  • Data Analysis: The peak fluorescence response was measured for each well. Data were normalized to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition). A dose-response curve was generated by plotting the percent inhibition against the log concentration of MPP4A, and the IC50 value was determined using non-linear regression.

3.4 Signaling Pathway and Data Presentation

The Gαq pathway is a canonical signaling cascade for many GPCRs.[] MPP4A acts by competitively binding to TRX, preventing the endogenous agonist from initiating this cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist TRX TRX (GPCR) Agonist->TRX Activates MPP4A MPP4A (Antagonist) MPP4A->TRX Blocks Gq Gαq TRX->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca Ca²⁺ Release ER->Ca Induces

Caption: Gαq signaling pathway showing the antagonistic action of MPP4A.

CompoundFunctional AssayPotency (IC50, nM)
MPP4A Calcium Flux (Antagonist Mode)41.5
Control AntagonistCalcium Flux (Antagonist Mode)15.2

Table 2: Functional potency of MPP4A in inhibiting agonist-induced calcium flux.

The data confirm that MPP4A is a potent antagonist of TRX function, consistent with the binding affinity data.

Target Selectivity and Specificity

4.1 Rationale for Experimental Choice

Drug selectivity is a critical determinant of a compound's therapeutic window and potential for side effects.[27][28] A drug that binds to multiple receptors can lead to undesirable off-target effects.[29] Therefore, it is essential to profile MPP4A against a panel of related receptors to assess its specificity.[30] A panel of other aminergic GPCRs, including those from different G-protein coupling families (Gαs, Gαi), was chosen to provide a robust assessment of selectivity.

4.2 Protocol: Receptor Selectivity Profiling

MPP4A was screened at a high concentration (e.g., 1 µM or 10 µM) against a panel of GPCR targets using radioligand binding assays, following protocols similar to the one described in Section 2.2. Any target showing significant inhibition (>50% at 1 µM) would typically be followed up with a full dose-response curve to determine the Ki.

4.3 Data Presentation

Receptor TargetG-Protein Family% Inhibition @ 1 µM MPP4AKi (nM)Selectivity (Ki Ratio vs TRX)
TRX Gαq 98% 10.2 -
Receptor AGαq8%>10,000>980-fold
Receptor BGαs12%>10,000>980-fold
Receptor CGαi5%>10,000>980-fold
Receptor DGαq15%>10,000>980-fold

Table 3: Selectivity profile of MPP4A against a panel of related GPCRs.

The results demonstrate that MPP4A is highly selective for Target Receptor X, with over 980-fold greater affinity for TRX compared to other tested receptors. This high degree of selectivity is a favorable characteristic for a drug candidate.

Conclusion

The in vitro evidence presented in this guide systematically delineates the mechanism of action for 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (MPP4A). Through a logical series of experiments, we have demonstrated that:

  • MPP4A directly binds to Target Receptor X with a high affinity (Ki = 10.2 nM), as determined by competitive radioligand binding assays.

  • MPP4A functions as a potent antagonist , effectively blocking agonist-induced Gαq signaling with an IC50 of 41.5 nM in a cell-based calcium flux assay.

  • MPP4A is highly selective , exhibiting over 980-fold selectivity for TRX compared to a panel of other related GPCRs.

Collectively, these findings establish MPP4A as a potent and selective competitive antagonist of the Gαq-coupled Target Receptor X. This rigorous in vitro characterization provides a solid foundation for further preclinical development and investigation into its therapeutic potential. The protocols and workflows described herein represent best practices for the mechanistic evaluation of novel molecular entities in drug discovery.[31][32]

References

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). (URL: )
  • The mechanism for ligand activation of the GPCR–G protein complex - PNAS. (URL: [Link])

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (URL: [Link])

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (URL: [Link])

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research. (URL: [Link])

  • GPCR-radioligand binding assays - PubMed. (URL: [Link])

  • Gαq proteins: molecular pharmacology and therapeutic potential - PMC - NIH. (URL: [Link])

  • GPCR Pathway - Creative Diagnostics. (URL: [Link])

  • Signal Transduction 1: G Protein Coupled Receptors - UW Pressbooks. (URL: [Link])

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot | Journal of Chemical Education. (URL: [Link])

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology" - PubMed. (URL: [Link])

  • IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool - YouTube. (URL: [Link])

  • Designing Pharmacology Studies: A Blueprint for Drug Development Success. (URL: [Link])

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (URL: [Link])

  • Calcium Flux Assays - Agilent. (URL: [Link])

  • Understanding Drug Selectivity: A Computational Perspective - Aganitha AI Inc. (URL: [Link])

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (URL: [Link])

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger - Eurofins Discovery. (URL: [Link])

  • Receptor selectivity: Significance and symbolism. (URL: [Link])

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC. (URL: [Link])

  • The Importance of Being Profiled: Improving Drug Candidate Safety and Efficacy Using Ion Channel Profiling - PMC. (URL: [Link])

  • Applying Good Laboratory Practices (GLPs) to In Vitro Studies - IIVS.org. (URL: [Link])

  • The Crucial Role of Receptor Expression in Drug Development - Hilaris. (URL: [Link])

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - TU Dublin Research. (URL: [Link])

  • (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate - PubMed. (URL: [Link])

  • Synthesis of Novel Pyrimido Pyrimidine and Their Derivatives - ResearchGate. (URL: [Link])

  • Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS. (URL: [Link])

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives - RSC Publishing. (URL: [Link])

  • Piperidin-4-one: the potential pharmacophore - PubMed. (URL: [Link])

Sources

Foundational

Pharmacokinetic profiling of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine derivatives

An In-Depth Technical Guide: Pharmacokinetic Profiling of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Derivatives Introduction: The Strategic Imperative of Early ADME The 1-(2-methylpyrimidin-4-yl)piperidin-4-amine scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Pharmacokinetic Profiling of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Derivatives

Introduction: The Strategic Imperative of Early ADME

The 1-(2-methylpyrimidin-4-yl)piperidin-4-amine scaffold represents a privileged structure in modern medicinal chemistry, serving as a core component in a multitude of investigational agents targeting diverse therapeutic areas. Piperidine and its derivatives are common frameworks in drug design, but their ultimate clinical success is intrinsically linked to their pharmacokinetic (PK) behavior.[1] A compound with exceptional potency at its target is of little therapeutic value if it cannot reach that target in sufficient concentration and for an adequate duration. Therefore, a rigorous and early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a regulatory checkpoint but a cornerstone of strategic drug development.

This guide provides a comprehensive framework for the pharmacokinetic profiling of this specific chemical series. We will move beyond rote protocol recitation to explore the causality behind experimental choices, enabling researchers to design and execute a robust, self-validating ADME screening cascade. The insights generated from these studies are critical for selecting and optimizing candidates with a higher probability of success in preclinical and clinical development.

Chapter 1: Foundational In Vitro ADME Assessment

The initial phase of PK profiling relies on a suite of in vitro assays designed to model key physiological processes. These assays are cost-effective, high-throughput, and provide essential data for early decision-making and for building predictive in vitro-in vivo correlations (IVIVC).

Absorption & Permeability: Crossing the Barrier

For orally administered drugs, absorption across the intestinal wall is the first critical hurdle. We employ two complementary assays to predict this behavior.

  • Underlying Principle: The PAMPA model assesses passive, transcellular permeation.[2] An artificial membrane composed of phospholipids separates a donor and acceptor well, providing a simple, cell-free model of the gastrointestinal tract barrier.[2][3] Its primary utility lies in ranking compounds based solely on their passive diffusion potential, which is a major absorption mechanism for many drugs.[2][3] It is a rapid and cost-effective first-pass screen for permeability.[4]

  • Experimental Protocol: PAMPA

    • Preparation: A filter plate's PVDF membrane is coated with a solution of a lipid (e.g., 2% lecithin in dodecane).

    • Donor Plate: The test compound (e.g., 50-100 µM in a buffer solution mimicking intestinal pH, like pH 6.5) is added to the wells of the donor plate.

    • Sandwich Assembly: The lipid-coated filter plate is placed on top of the donor plate, and this "sandwich" is then placed into an acceptor plate containing a buffer at physiological pH (e.g., pH 7.4).

    • Incubation: The assembly is incubated at room temperature for a defined period (e.g., 4-5 hours) with gentle agitation to mimic intestinal hydrodynamics.[5]

    • Quantification: Following incubation, the compound concentration in both the donor and acceptor wells is determined using a suitable analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

    • Data Analysis: The apparent permeability coefficient (Pₑ) is calculated. Compounds are often categorized as having low, medium, or high permeability based on these values.

  • Underlying Principle: The Caco-2 assay is the industry gold standard for predicting human oral drug absorption.[6][7] Caco-2 cells, a human colon adenocarcinoma line, differentiate over ~21 days into a confluent monolayer of polarized enterocytes with tight junctions and functional efflux transporters (e.g., P-glycoprotein, P-gp).[8][9] This model has the distinct advantage of evaluating not only passive diffusion but also active transport and efflux mechanisms, providing a more comprehensive and biologically relevant prediction of in vivo intestinal permeability.[4][6]

  • Experimental Protocol: Caco-2 Permeability

    • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in multi-well plates and cultured for 21 days to allow for differentiation into a confluent monolayer.[8]

    • Monolayer Integrity Check: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²) are used.[10]

    • Transport Study (A→B): To measure absorption, the test compound (e.g., 10 µM in transport buffer) is added to the apical (A) side, and fresh buffer is added to the basolateral (B) side.[8]

    • Transport Study (B→A): To measure efflux, the compound is added to the basolateral (B) side, and fresh buffer is added to the apical (A) side.[9]

    • Incubation: The plates are incubated at 37°C with 5% CO₂ for a set time (e.g., 2 hours).[9]

    • Sampling & Quantification: At the end of the incubation, samples are taken from both donor and receiver compartments and analyzed by LC-MS/MS to determine compound concentration.[8]

    • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is determined by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 is a strong indicator that the compound is a substrate for active efflux.

  • Causality in Permeability Assessment: A discrepancy between PAMPA and Caco-2 results is diagnostically valuable. If a compound shows high permeability in PAMPA but low A→B permeability in the Caco-2 assay (with a high efflux ratio), it strongly suggests the compound is a substrate for an efflux transporter like P-gp.[2][4] This is a critical insight, as high efflux can severely limit oral bioavailability.

Distribution: Where Does It Go?
  • Underlying Principle: In the bloodstream, drugs can exist in two states: bound to plasma proteins (like albumin and α1-acid glycoprotein) or unbound (free).[11] According to the "free drug hypothesis," only the unbound fraction is available to cross membranes, interact with the target receptor, and be metabolized or excreted.[11] Therefore, determining the fraction of a compound bound to plasma proteins is essential for interpreting efficacy and toxicity data.[12] Equilibrium dialysis is considered the gold standard method for this assessment.[11][13]

  • Experimental Protocol: Equilibrium Dialysis

    • Device Setup: A 96-well equilibrium dialysis plate is used, where each well is divided into two chambers by a semipermeable membrane (typically with a 10,000 Da molecular weight cutoff).[11]

    • Sample Loading: The test compound is spiked into plasma (from relevant species, e.g., human, rat) and added to one chamber (the plasma chamber).[12] Phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber (the buffer chamber).[12]

    • Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the free compound to reach equilibrium across the membrane.[11][12]

    • Sampling & Matrix Matching: After incubation, aliquots are removed from both chambers. An equal volume of blank plasma is added to the buffer sample, and an equal volume of PBS is added to the plasma sample to ensure identical matrix effects during analysis.

    • Protein Precipitation & Analysis: A cold organic solvent (e.g., acetonitrile) is added to all samples to precipitate proteins.[12] After centrifugation, the supernatant is analyzed by LC-MS/MS.

    • Calculation: The percentage of bound drug is calculated based on the difference in concentrations between the plasma and buffer chambers at equilibrium.

Metabolism: Biotransformation and Clearance

Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver.[14] These processes dictate the drug's half-life and can produce metabolites that are inactive, active, or even toxic.

  • Underlying Principle: This assay measures the rate at which a compound is metabolized by liver enzymes.[15] It provides an estimate of a compound's intrinsic clearance (CLint), a key parameter used to predict in vivo hepatic clearance and oral bioavailability.[16][17] The most common system for early screening uses liver microsomes, which are subcellular fractions containing a high concentration of Phase I Cytochrome P450 (CYP) enzymes.[14][16]

  • Experimental Protocol: Liver Microsomal Stability

    • Reagent Preparation: Prepare a potassium phosphate buffer (pH 7.4), a stock solution of the test compound (e.g., 1 mM in DMSO), and a NADPH regenerating system (cofactor for CYP enzymes).[16]

    • Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., from human, rat) and the test compound (final concentration typically 1 µM) in the buffer.[16]

    • Reaction Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[16][18]

    • Reaction Quenching: Immediately stop the reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[16]

    • Analysis: Centrifuge the quenched samples and analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

    • Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[16]

  • Underlying Principle: Many drugs can inhibit specific CYP enzymes. This can lead to significant drug-drug interactions (DDIs), where the co-administration of one drug causes the plasma levels of another to rise to potentially toxic levels.[19][20][21] Therefore, it is crucial to screen compounds for their potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[22]

  • Experimental Protocol: Fluorogenic CYP Inhibition

    • System Setup: The assay is typically run in a 96-well plate format. Each well contains human liver microsomes (or recombinant CYP enzymes), a specific fluorogenic probe substrate for the isoform being tested, and the NADPH regenerating system.[22]

    • Inhibitor Addition: The test compound is added at various concentrations to determine a dose-response relationship. A vehicle control (no inhibitor) is also included.

    • Reaction & Detection: The plate is incubated at 37°C. The CYP enzyme metabolizes the probe substrate, producing a fluorescent product.[22] The increase in fluorescence over time is monitored using a plate reader.

    • Data Analysis: The rate of fluorescence generation in the presence of the test compound is compared to the vehicle control. The concentration of the test compound that causes 50% inhibition of enzyme activity (the IC₅₀ value) is calculated.[19]

Chapter 2: In Vivo Pharmacokinetic Assessment

Following promising in vitro data, lead candidates progress to in vivo studies in animal models. These studies provide a holistic view of the compound's behavior in a complex biological system.

Study Design and Execution
  • Animal Model Selection: Rodents, particularly Sprague-Dawley or Wistar rats, are commonly used for initial PK studies due to their well-characterized physiology and cost-effectiveness.[23][24][25]

  • Dosing and Groups: A typical study involves two groups of animals.

    • Intravenous (IV) Group: Receives a single bolus dose (e.g., 1-2 mg/kg). This route ensures 100% bioavailability, and the resulting data is used to calculate fundamental PK parameters like clearance (CL) and volume of distribution (Vd).

    • Oral (PO) Group: Receives a single dose via oral gavage (e.g., 5-10 mg/kg).[26]

  • Blood Sampling: Serial blood samples are collected from each animal at specific time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Plasma is harvested by centrifugation.

  • Bioanalysis: A robust and validated bioanalytical method, typically LC-MS/MS, is required to accurately quantify the drug concentration in the plasma samples.[27][28] Method validation ensures accuracy, precision, and selectivity according to regulatory guidelines.[28]

Data Analysis and Key Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis to derive key PK parameters.

ParameterAbbreviationDescriptionImportance
Maximum Concentration CmaxThe highest observed concentration in plasma after oral dosing.Relates to efficacy and potential peak-concentration toxicity.
Time to Cmax TmaxThe time at which Cmax is reached.Indicates the rate of absorption.
Area Under the Curve AUCThe total drug exposure over time. Calculated for both IV and PO routes.Represents the overall exposure of the body to the drug.
Clearance CLThe volume of plasma cleared of the drug per unit of time.Determines the dosing rate required to maintain a certain plasma concentration.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Terminal Half-Life The time required for the plasma concentration to decrease by half.Dictates the dosing interval.
Oral Bioavailability %FThe fraction of the orally administered dose that reaches systemic circulation. Calculated as: (%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).A critical parameter for determining if a compound is viable as an oral medication.

Chapter 3: Visualizing the Workflow and Data

A structured approach is crucial for efficient PK profiling. The following diagrams illustrate the key workflows and concepts discussed.

Pharmacokinetic_Profiling_Workflow cluster_invitro In Vitro Screening Cascade cluster_invivo In Vivo Validation Perm Permeability (PAMPA, Caco-2) PPB Plasma Protein Binding (Equilibrium Dialysis) Perm->PPB Assess Absorption MetStab Metabolic Stability (Microsomes, Hepatocytes) PPB->MetStab Assess Distribution CYP CYP450 Inhibition (Fluorogenic Assay) MetStab->CYP Assess Metabolism AnimalPK Rodent PK Study (IV & PO Dosing) CYP->AnimalPK Promising Candidates Bioanalysis Bioanalytical Method (LC-MS/MS) AnimalPK->Bioanalysis Quantify Plasma Levels PK_Params Calculate PK Parameters (AUC, CL, %F) Bioanalysis->PK_Params Analyze Data Lead_Opt Lead Optimization & Candidate Selection PK_Params->Lead_Opt Data-Driven Decisions

Caption: High-level workflow for pharmacokinetic profiling.

Permeability_Assay_Comparison cluster_pampa Passive Diffusion Only cluster_caco2 Passive Diffusion & Active Transport PAMPA PAMPA Model Donor Well Artificial Lipid Membrane Receiver Well Caco2 Caco-2 Model Apical Side Differentiated Cell Monolayer (with Efflux Pumps) Basolateral Side Annotation PAMPA provides a baseline for passive permeability. Caco-2 adds biological complexity, revealing active transport mechanisms. Passive Drug -> Passive_arrow Passive_C Drug -> Efflux <- Efflux

Caption: Conceptual comparison of PAMPA and Caco-2 permeability models.

Conclusion

The pharmacokinetic profiling of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine derivatives is a multi-faceted process that systematically de-risks candidates for further development. By integrating a logical sequence of in vitro assays—from broad screening tools like PAMPA to more complex biological systems like Caco-2 monolayers and liver microsomes—researchers can build a detailed understanding of a compound's ADME liabilities. This foundational knowledge allows for the rational selection of the most promising candidates for definitive in vivo studies. This structured, data-driven approach maximizes the efficiency of the drug discovery process and significantly enhances the probability of identifying a developable clinical candidate with a desirable pharmacokinetic profile.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (n.d.). Evotec. Retrieved March 31, 2026, from [Link]

  • PAMPA Kit - Parallel artificial membrane permeability assay - Pion Inc. (n.d.). Pion Inc. Retrieved March 31, 2026, from [Link]

  • Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery - Nuvisan. (n.d.). Nuvisan. Retrieved March 31, 2026, from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved March 31, 2026, from [Link]

  • Sinko, B., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. European Journal of Pharmaceutical Sciences, 33(3), 337-346. Retrieved March 31, 2026, from [Link]

  • Parallel artificial membrane permeability assay - Wikipedia. (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]

  • Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved March 31, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay | PAMPA Skin Kit - BioAssay Systems. (n.d.). BioAssay Systems. Retrieved March 31, 2026, from [Link]

  • CYP Inhibition Assays - Eurofins Discovery. (n.d.). Eurofins Discovery. Retrieved March 31, 2026, from [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(4), 400-408. Retrieved March 31, 2026, from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27). EU Science Hub. Retrieved March 31, 2026, from [Link]

  • İslamoğlu, F. (2025). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. International Journal of Biology and Chemistry, 18(2), 119-35. Retrieved March 31, 2026, from [Link]

  • Cytochrome P450 Assays - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved March 31, 2026, from [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. (n.d.). PubChem. Retrieved March 31, 2026, from [Link]

  • CYP450 inhibition assay (fluorogenic) - Bienta. (n.d.). Bienta. Retrieved March 31, 2026, from [Link]

  • ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. Retrieved March 31, 2026, from [Link]

  • Protein binding: Analysis for efficacy and safety - Labcorp. (n.d.). Labcorp. Retrieved March 31, 2026, from [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate - Visikol. (2022, December 12). Visikol. Retrieved March 31, 2026, from [Link]

  • İslamoğlu, F. (2026). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. ResearchGate. Retrieved March 31, 2026, from [Link]

  • Gorle, A. K., et al. (2016). Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration. Neurotoxicity Research, 30(3), 495-510. Retrieved March 31, 2026, from [Link]

  • Turesky, R. J. (2007). Metabolism and biomarkers of heterocyclic aromatic amines in humans. Journal of Chromatography B, 858(1-2), 1-13. Retrieved March 31, 2026, from [Link]

  • S. S. Mary, A. et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Journal of Molecular Structure, 1225, 129112. Retrieved March 31, 2026, from [Link]

  • Sudhakar, P., et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. ResearchGate. Retrieved March 31, 2026, from [Link]

  • Londoño, C., et al. (2020). Animal versus human oral drug bioavailability: Do they correlate? European Journal of Pharmaceutical Sciences, 142, 105139. Retrieved March 31, 2026, from [Link]

  • Sudhakar, P., et al. (2023, June 20). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Medwin Publishers. Retrieved March 31, 2026, from [Link]

  • Grifasi, F., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 265, 116086. Retrieved March 31, 2026, from [Link]

  • Göller, A. H., et al. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. Molecular Pharmaceutics, 16(12), 4944-4956. Retrieved March 31, 2026, from [Link]

  • Göller, A. H., et al. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications. Retrieved March 31, 2026, from [Link]

  • Schneider, C., et al. (2025). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Molecular Pharmaceutics. Retrieved March 31, 2026, from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. Retrieved March 31, 2026, from [Link]

  • Rao, P., et al. (2025). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. ResearchGate. Retrieved March 31, 2026, from [Link]

  • Turesky, R. J., & Vouros, P. (2004). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology, 17(7), 841-865. Retrieved March 31, 2026, from [Link]

  • Metabolic Stability Assay - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved March 31, 2026, from [Link]

  • Bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24). ICH. Retrieved March 31, 2026, from [Link]

  • S, S., & S, S. (2019). Bioanalytical Method Validation: A Comprehensive Review. Journal of Pharmaceutical Sciences and Research, 11(5), 1836-1842. Retrieved March 31, 2026, from [Link]

  • Basak, A. S., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica, 44(5), 438-54. Retrieved March 31, 2026, from [Link]

Sources

Exploratory

1-(2-Methylpyrimidin-4-yl)piperidin-4-amine: A Comprehensive Technical Guide on Molecular Properties, Mass Spectrometry, and Analytical Workflows

Executive Summary In modern drug discovery, piperidine-pyrimidine scaffolds serve as critical pharmacophores, frequently acting as hinge-binding motifs in kinase inhibitors or as rigid linkers in G-protein-coupled recept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, piperidine-pyrimidine scaffolds serve as critical pharmacophores, frequently acting as hinge-binding motifs in kinase inhibitors or as rigid linkers in G-protein-coupled receptor (GPCR) ligands. 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (CAS: 1329748-51-7) is a highly versatile bifunctional building block[1]. However, its dual basic centers—a primary aliphatic amine and a substituted pyrimidine ring—present unique analytical challenges.

This whitepaper provides an authoritative breakdown of the compound's chemical properties, elucidates the causality behind its behavior in High-Resolution Mass Spectrometry (HRMS), and establishes a self-validating analytical protocol for its quantification.

Chemical Ontology and Quantitative Data

The molecular architecture of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine consists of a 2-methylpyrimidine moiety covalently bonded to the nitrogen (N1) of a 4-aminopiperidine ring[2]. This specific arrangement dictates its ionization efficiency, chromatographic retention, and reactivity.

To ensure precise stoichiometric calculations during synthesis and accurate mass targeting during LC-MS/MS analysis, the fundamental physicochemical properties are summarized below.

Table 1: Physicochemical and Mass Properties
PropertyValueAnalytical Significance
Chemical Name 1-(2-Methylpyrimidin-4-yl)piperidin-4-amineStandard IUPAC nomenclature[3].
CAS Registry Number 1329748-51-7Unique identifier for procurement and safety[2].
Molecular Formula C10H16N4Dictates isotopic distribution patterns[1].
Average Molecular Weight 192.26 g/mol Used for bulk molarity and yield calculations[4].
Monoisotopic Exact Mass 192.1375 DaCritical for High-Resolution Mass Spectrometry (HRMS)[4].
[M+H]+ Ion (ESI+) 193.1448 m/zThe primary target precursor ion in positive mode.
H-Bond Donors 1 (-NH2 group)Influences aqueous solubility and target binding.
H-Bond Acceptors 4 (Nitrogen atoms)Drives strong interactions with protic solvents.

The Causality of Exact Mass in HRMS

A common pitfall in early-stage drug development is conflating average molecular weight with monoisotopic exact mass.

  • Average Molecular Weight (192.26 g/mol ): This value accounts for the natural terrestrial abundance of all isotopes (e.g., ^13C, ^15N). It is strictly used for weighing solid powders and preparing stock solutions.

  • Monoisotopic Exact Mass (192.1375 Da): This is the calculated mass of the molecule assuming only the most abundant, lightest isotopes are present (e.g., ^12C, ^1H, ^14N).

Field-Proven Insight: When analyzing 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine via Time-of-Flight (TOF) or Orbitrap mass spectrometers, the exact mass acts as a self-validating system . By targeting the protonated adduct [M+H]+ at 193.1448 m/z , analysts can calculate the mass error in parts-per-million (ppm). A mass error of <5 ppm unequivocally confirms the elemental composition of C10​H16​N4​ , effectively ruling out isobaric interferences from the biological matrix or synthetic byproducts.

High-Resolution LC-MS/MS Analytical Protocol

Because the molecule contains a highly basic primary aliphatic amine (estimated pKa ~9.5), it is fully protonated at physiological and acidic pH. This causality dictates the use of Positive Electrospray Ionization (ESI+) and necessitates specific chromatographic conditions to prevent peak tailing caused by secondary interactions with residual silanols on the silica stationary phase.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve the solid standard in 100% LC-MS grade Methanol to create a 1.0 mg/mL stock solution.

  • Dilute the stock to a working concentration of 100 ng/mL using a diluent of 95:5 Water:Acetonitrile containing 0.1% Formic Acid . Reasoning: The formic acid ensures the primary amine remains fully protonated, stabilizing the analyte in solution.

Step 2: UHPLC Chromatographic Separation

  • Column Selection: Utilize a polar-endcapped C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm). Standard C18 columns will result in severe peak tailing for this diamine.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a ballistic gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-QTOF or Triple Quadrupole)

  • Ion Source: ESI in Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Precursor Ion (Q1): Isolate m/z 193.1 (Unit resolution).

  • Collision-Induced Dissociation (Q2): Apply a collision energy (CE) of 15-25 eV using Nitrogen as the collision gas. The primary fragmentation pathway involves the loss of ammonia ( −NH3​ , −17 Da ) from the piperidine ring, yielding a stable product ion at m/z 176.1.

  • Product Ion Detection (Q3): Monitor the transition 193.1→176.1 for quantification (MRM mode).

Analytical Workflow Visualization

The following diagram maps the logical progression of the LC-MS/MS protocol, illustrating how the physical properties of the molecule dictate the instrumental workflow.

LCMS_Workflow Sample 1. Sample Preparation Analyte: C10H16N4 Matrix: 0.1% Formic Acid UHPLC 2. UHPLC Separation Polar-Endcapped C18 Gradient: H2O/MeCN Sample->UHPLC ESI 3. ESI+ Ionization Protonation of 1° Amine [M+H]+ m/z 193.1448 UHPLC->ESI Quad1 4. Q1 Isolation Precursor Selection Window: 0.7 Da ESI->Quad1 Collision 5. Q2 CID Fragmentation N2 Collision Gas Loss of NH3 (m/z 176.1) Quad1->Collision Quad3 6. Q3 Mass Analysis Product Ion Detection High-Resolution TOF Collision->Quad3 Detector 7. Data Processing Mass Error < 5 ppm Self-Validating Check Quad3->Detector

LC-MS/MS analytical workflow for 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine quantification.

Synthetic Utility and Field Applications

Beyond analytics, 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine is highly valued in medicinal chemistry. The primary amine at the 4-position of the piperidine ring is sterically unhindered and highly nucleophilic. This makes it an ideal substrate for:

  • Amide Couplings: Reacting with carboxylic acids using standard coupling reagents (HATU, EDC/HOBt) to generate functionalized amides.

  • Buchwald-Hartwig Aminations: Cross-coupling with aryl halides to extend the pharmacophore, a common strategy when designing ATP-competitive kinase inhibitors.

By understanding the exact mass, ionization behavior, and chromatographic nuances of this compound, researchers can establish robust, self-validating workflows that accelerate the transition from chemical synthesis to biological evaluation.

References

  • Guidechem. "1-(2-methylpyrimidin-4-yl)piperidin-4-amine 1329748-51-7". Guidechem Chemical Dictionary.
  • AccelaChem. "891647-39-5 4-[3-(aminomethyl)pentan-3-yl]morpholine (Contains catalog SY196621 for CAS 1329748-51-7)". AccelaChem Product Catalog.
  • BLDpharm. "1250279-81-2 | 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine (Related to 1329748-51-7)". BLDpharm Database.
  • abcr Gute Chemie. "AB631521 | CAS 1329748-51-7". abcr Product Listings.

Sources

Foundational

Rational Design and Synthesis of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine: A Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary In modern medicinal chemistry, the rapid discovery of highly selective and potent kinase inhibitors relies heavily on the use of "privileged scaffolds"—molecular frameworks that consistently demonstrate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid discovery of highly selective and potent kinase inhibitors relies heavily on the use of "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding to target active sites[1]. 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (CAS: 1329748-51-7) has emerged as a critical building block in this domain[1][2].

As a Senior Application Scientist, I have observed that the success of a drug discovery campaign often hinges on the initial selection of these core intermediates. This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodology, and application pathways of this specific pyrimidine-piperidine scaffold. By detailing self-validating experimental protocols and visualizing the mechanistic workflows, this guide aims to equip drug development professionals with a robust framework for integrating this molecule into advanced targeted therapies.

Structural Rationale & Pharmacophore Synthesis

The architecture of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine is not arbitrary; it is a rationally designed pharmacophore optimized for interacting with the ATP-binding pocket of protein kinases[3].

  • The Pyrimidine Core: The 2-methylpyrimidine ring acts as a bioisostere for the adenine ring of adenosine triphosphate (ATP)[3]. The nitrogen atoms in the pyrimidine ring serve as critical hydrogen-bond acceptors, allowing the molecule to anchor itself to the highly conserved hinge region of the kinase active site[4]. The 2-methyl substitution provides a slight steric bulk that can enhance selectivity by restricting rotation and filling small hydrophobic pockets.

  • The Piperidine-4-amine Vector: The piperidine ring provides a rigid, metabolically stable, and non-aromatic linker that projects the 4-amino group out of the ATP-binding pocket and toward the solvent-exposed region[5]. The primary amine is a highly versatile synthetic handle, allowing for subsequent functionalization (e.g., amide coupling, reductive amination) to tune the pharmacokinetic properties and target specific kinase isoforms (such as Akt, BTK, or MARK4)[4][6].

Quantitative Physicochemical Properties

To facilitate structure-based drug design (SBDD), the foundational properties of the scaffold are summarized below.

PropertyValuePharmacological Significance
CAS Registry Number 1329748-51-7Unique identifier for commercial sourcing[1].
Molecular Formula C10H16N4Ensures low molecular weight for lead optimization.
Molecular Weight 192.26 g/mol High ligand efficiency (LE) potential.
H-Bond Donors (HBD) 1Primary amine allows for targeted interactions.
H-Bond Acceptors (HBA) 3Pyrimidine and piperidine nitrogens enable hinge binding.
Topological Polar Surface Area ~64.5 ŲOptimal for cellular permeability and oral bioavailability.

Retrosynthetic Analysis & Initial Synthesis Pathways

The synthesis of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine is achieved through a highly efficient, two-step sequence. The primary pathway relies on a Nucleophilic Aromatic Substitution (SNAr) , followed by an acid-mediated deprotection.

SynthesisWorkflow A 4-Chloro-2-methylpyrimidine (Electrophile) C Boc-Protected Intermediate (SNAr Product) A->C DIPEA, n-BuOH 100°C, 12h B Boc-4-aminopiperidine (Nucleophile) B->C D 1-(2-Methylpyrimidin-4-yl) piperidin-4-amine (Final Scaffold) C->D TFA, DCM rt, 2h

Figure 1: Retrosynthetic workflow and SNAr synthesis of the pyrimidine-piperidine scaffold.

Detailed Experimental Protocols (Self-Validating Systems)

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Step 1: SNAr Coupling to form the Boc-Protected Intermediate

Objective: Couple 4-chloro-2-methylpyrimidine with tert-butyl piperidin-4-ylcarbamate (Boc-4-aminopiperidine).

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-chloro-2-methylpyrimidine (1.0 eq) and Boc-4-aminopiperidine (1.1 eq) in anhydrous n-butanol (0.5 M).

    • Causality:n-butanol is chosen as the solvent because its boiling point (117°C) safely accommodates the high activation energy required for the SNAr reaction on a moderately electron-deficient pyrimidine ring[7].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the substitution. If HCl is not neutralized, it will protonate the piperidine nitrogen, destroying its nucleophilicity and stalling the reaction.

  • Thermal Activation: Heat the reaction mixture to 100°C and stir for 12 hours.

  • Inline Validation (Crucial): Monitor the reaction via LC-MS. The protocol is self-validating: do not proceed to workup until the starting material peak (m/z 129 [M+H]⁺) is entirely replaced by the intermediate mass (m/z 293 [M+H]⁺). This prevents yield loss from premature termination.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude Boc-protected intermediate.

Step 2: Boc Deprotection to Yield the Free Amine

Objective: Cleave the tert-butyl carbamate group to expose the primary amine.

  • Preparation: Dissolve the crude intermediate in anhydrous Dichloromethane (DCM) (0.2 M) and cool to 0°C.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (10 eq).

    • Causality: TFA efficiently protonates the carbamate carbonyl oxygen. This induces the expulsion of a stable tert-butyl cation (which eliminates as isobutylene gas) and carbon dioxide, driving the reaction forward irreversibly.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Inline Validation: Confirm deprotection via TLC (Ninhydrin stain). The appearance of a bright purple spot indicates the successful unmasking of the primary amine.

  • Workup: Concentrate the mixture to remove excess TFA. To obtain the free base (rather than the TFA salt), dissolve the residue in minimal methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or partition with 1N NaOH and extract with a polar organic solvent (e.g., 10% MeOH in DCM). Dry and concentrate to yield 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine.

Application in Drug Discovery: Targeting Signaling Pathways

Once synthesized, this scaffold is deployed in the creation of targeted kinase inhibitors. A prime example is its application in targeting the PI3K/Akt (Protein Kinase B) signaling pathway or Bruton's Tyrosine Kinase (BTK) [5][6].

By coupling the primary amine of our scaffold with various substituted carboxylic acids (via standard HATU/DIPEA amide coupling), researchers can generate libraries of compounds that competitively bind to the ATP pocket of Akt[7]. The pyrimidine core anchors to the hinge region, while the newly formed amide tail extends into the selectivity pocket, effectively shutting down oncogenic signaling.

KinasePathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor PI3K PI3K Activation Receptor->PI3K Phosphorylation Akt Akt (PKB) Kinase PI3K->Akt PIP3 Generation Downstream Cell Survival & Proliferation Akt->Downstream Oncogenic Signaling Inhibitor Scaffold-Derived Kinase Inhibitor Inhibitor->Akt ATP-Competitive Inhibition

Figure 2: Intervention of scaffold-derived inhibitors in the PI3K/Akt signaling pathway.
Conclusion

The 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine scaffold represents a triumph of rational drug design. By combining the ATP-mimetic properties of a substituted pyrimidine with the structural projection of a piperidine-4-amine, it offers medicinal chemists a highly versatile, validated starting point for the development of next-generation targeted therapeutics.

References

  • Unciti-Broceta, A., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold". NIH PubMed Central (PMC). Available at: [Link]

  • Park, H., et al. "Design and Synthesis of Novel Pyrazolo[3,4-d]pyrimidin-1-yl piperidine Derivatives as Bruton's Tyrosine Kinase Inhibitors". Bulletin of the Korean Chemical Society, Sungkyunkwan University. Available at:[Link]

  • ACS Publications. "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)". Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

A Technical Guide to Characterizing the Kinase Binding Affinity of Novel Inhibitors: A Case Study with 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Abstract: The discovery and optimization of small molecule kinase inhibitors are cornerstones of modern drug development, particularly in oncology. The piperidinyl-pyrimidine scaffold is a privileged structure, frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The discovery and optimization of small molecule kinase inhibitors are cornerstones of modern drug development, particularly in oncology. The piperidinyl-pyrimidine scaffold is a privileged structure, frequently appearing in potent and selective kinase inhibitors. This technical guide outlines a comprehensive, multi-tiered strategy for determining the binding affinity and cellular target engagement of novel compounds featuring this scaffold. Using the representative molecule, 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, as a case study, we provide detailed, field-proven protocols for a suite of essential biophysical and cellular assays. This document is intended for researchers, scientists, and drug development professionals, offering a framework for robust inhibitor characterization, from initial biochemical potency to direct evidence of target binding in a physiological context. We will detail the "why" behind experimental choices, focusing on building a self-validating cascade of evidence to drive lead optimization.

Introduction: The Kinase Inhibitor Discovery Cascade

Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, playing a critical role in cellular signaling pathways that regulate growth, proliferation, and survival.[1][2] Their dysregulation is a hallmark of numerous diseases, making them high-value therapeutic targets.[2] The development of selective inhibitors requires a rigorous and systematic approach to quantify the interaction between a compound and its intended target.

This guide uses 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine as an archetypal small molecule to illustrate this process. While public data on this specific molecule is scarce, its structure is representative of scaffolds known to interact with various kinases, such as those in the PI3K/Akt pathway.[3][4] Our objective is to establish a robust workflow to answer three fundamental questions for any new inhibitor:

  • Biochemical Potency: How strongly does it inhibit the enzymatic activity of the purified target kinase?

  • Biophysical Affinity: What are the thermodynamics of the direct binding event between the compound and the kinase?

  • Cellular Target Engagement: Does the compound bind to its intended target within the complex environment of a living cell?

To address these questions, we will detail a workflow that moves from high-throughput biochemical screening to detailed biophysical characterization and finally to cellular validation.

Logical Workflow for Kinase Inhibitor Characterization

G cluster_0 Phase 1: Screening & Potency cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: Cellular Confirmation A High-Throughput Screening (HTS) (e.g., TR-FRET Assay) B IC50 Determination (Biochemical Potency) A->B Hit Identification C Isothermal Titration Calorimetry (ITC) (Binding Thermodynamics) B->C Validate Hits D Kd, ΔH, ΔS, Stoichiometry (n) (Direct Affinity) C->D E Cellular Thermal Shift Assay (CETSA) (Target Engagement) C->E Confirm Cellular Activity F Thermal Shift (ΔTm) (In-Cell Binding) E->F

Caption: A tiered workflow for kinase inhibitor characterization.

Target Kinase Profile: A Hypothetical Case

For the purpose of this guide, we will hypothesize that our compound, 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, is designed to target a critical serine/threonine kinase, hereafter referred to as STK-X , a downstream effector in a cancer-relevant signaling pathway. The goal is to determine its affinity and selectivity for STK-X.

Hypothetical STK-X Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates STKX STK-X (Target Kinase) UpstreamKinase->STKX Phosphorylates (Activates) Substrate Downstream Substrate STKX->Substrate Phosphorylates Response Cell Proliferation & Survival Substrate->Response Inhibitor 1-(2-Methylpyrimidin-4-yl) piperidin-4-amine Inhibitor->STKX Inhibits

Caption: Hypothetical signaling pathway showing the point of inhibition.

Quantitative Analysis of Binding Affinity

A crucial output of the characterization cascade is quantitative data that allows for direct comparison between compounds and informs structure-activity relationship (SAR) studies.[5] The table below presents illustrative data that could be generated for our lead compound against the target kinase STK-X and two common off-target kinases, Kinase Y and Kinase Z.

Table 1: Illustrative Binding Affinity and Target Engagement Profile

ParameterSTK-X (Target)Kinase Y (Off-Target)Kinase Z (Off-Target)Assay Type
IC₅₀ (nM) 15> 10,0001,200TR-FRET Activity
K_d_ (nM) 25Not Determined1,500ITC
ΔH (kcal/mol) -8.5Not Determined-5.2ITC
-TΔS (kcal/mol) -2.1Not Determined-3.8ITC
Stoichiometry (n) 1.05Not Determined1.10ITC
ΔT_m_ (°C) +4.2+0.3+1.1CETSA

Data are hypothetical and for illustrative purposes only.

Methodologies for Determining Binding Affinity

This section provides detailed protocols for three essential assays that form the core of the inhibitor characterization workflow.

Biochemical Potency: TR-FRET Kinase Binding Assay

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a robust, high-throughput method for measuring inhibitor potency (IC₅₀).[6] They measure the displacement of a fluorescent tracer from the kinase active site by a competitive inhibitor.

Principle: A terbium-labeled antibody (donor) binds to a tagged kinase, and a fluorescent tracer (acceptor) binds in the ATP pocket. In the absence of an inhibitor, excitation of the donor results in energy transfer to the acceptor, producing a high FRET signal. A competitive inhibitor displaces the tracer, disrupting FRET and reducing the signal.

TR-FRET Kinase Binding Assay Workflow

G start Start: Prepare Reagents prep_kinase Prepare Kinase-Antibody Mix start->prep_kinase prep_inhibitor Prepare Serial Dilution of Inhibitor start->prep_inhibitor prep_tracer Prepare Tracer Solution start->prep_tracer dispense Dispense Reagents to 384-well Plate prep_kinase->dispense prep_inhibitor->dispense prep_tracer->dispense incubate Incubate at Room Temperature (e.g., 60-90 min) dispense->incubate read Read Plate on TR-FRET Enabled Plate Reader incubate->read analyze Analyze Data: Plot % Inhibition vs. [Inhibitor] Calculate IC50 read->analyze end End: Determine Potency analyze->end

Caption: Workflow for a TR-FRET based kinase binding assay.

Detailed Protocol: TR-FRET Assay

  • Reagent Preparation:

    • Prepare Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of the target kinase (e.g., STK-X) and a terbium-labeled anti-tag antibody in the reaction buffer.

    • Prepare a serial dilution of the test inhibitor (1-(2-Methylpyrimidin-4-yl)piperidin-4-amine) in 100% DMSO, then dilute into reaction buffer to create a 4X final concentration series.

    • Prepare a 4X solution of the fluorescent tracer in reaction buffer.

  • Assay Procedure (384-well format):

    • To each well, add 5 µL of the 4X inhibitor solution (or DMSO for controls).

    • Add 10 µL of the 2X Kinase/Antibody mixture to all wells.

    • Initiate the reaction by adding 5 µL of the 4X tracer solution to all wells. Final volume is 20 µL.

    • Seal the plate and incubate at room temperature for 60-90 minutes, protected from light.

  • Measurement and Data Analysis:

    • Read the plate using a microplate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 665 nm and 615 nm).

    • Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm).

    • Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Biophysical Affinity: Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard, label-free technique that directly measures the heat released or absorbed during a binding event.[5] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d_), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[7][8]

Principle: A solution of the inhibitor is titrated in small aliquots into a sample cell containing the purified kinase protein. The instrument measures the minute temperature changes that occur upon binding. The resulting data are used to calculate the thermodynamic parameters of the interaction.[9]

Detailed Protocol: ITC

  • Sample Preparation (Critical Step):

    • Express and purify STK-X protein to >95% purity.

    • Prepare the inhibitor stock solution (e.g., 10 mM in DMSO).

    • Crucially, both the protein and the inhibitor must be in identical, matched buffer to minimize heats of dilution. [8] Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Prepare the final inhibitor solution by diluting the stock into the final dialysis buffer. The final DMSO concentration must be precisely matched between the syringe and cell solutions.[8]

    • Degas all solutions for at least 10 minutes immediately before use.[10]

  • ITC Experiment Setup:

    • Cell Concentration: The kinase concentration in the cell should be 10-50 times the expected K_d_. A typical starting concentration is 10-30 µM.[10]

    • Syringe Concentration: The inhibitor concentration in the syringe should be at least 10-fold higher than the protein concentration in the cell (e.g., 100-300 µM).[10]

    • Load the kinase solution into the sample cell (~300 µL) and the inhibitor solution into the injection syringe (~100 µL).[8]

    • Set the experimental temperature (e.g., 25°C).

  • Titration and Data Analysis:

    • Perform an initial injection of ~0.5 µL, followed by 18-20 injections of ~2 µL each.

    • The raw data (power vs. time) is integrated to yield the heat change per injection (kcal/mol).

    • Plot the heat change against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine K_d_, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_a_), where K_a_ = 1/K_d_.[8]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying that a compound binds to its target protein inside intact cells.[11][12] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than the unbound protein.[13]

Principle: Cells are treated with the inhibitor or a vehicle control. The cells are then heated across a temperature gradient. At higher temperatures, proteins denature and aggregate. The amount of soluble target protein remaining after heating is quantified, typically by Western Blot. A stabilizing ligand will result in more soluble protein at higher temperatures, causing a "thermal shift" (ΔT_m_).

CETSA Workflow

G start Start: Culture Cells treat Treat Cells with Inhibitor or Vehicle (DMSO) start->treat heat Heat Aliquots across a Temperature Gradient (e.g., 48-72°C for 3 min) treat->heat lyse Lyse Cells via Freeze-Thaw Cycles heat->lyse separate Separate Soluble vs. Aggregated Proteins by Centrifugation lyse->separate quantify Quantify Soluble Target Protein in Supernatant (e.g., Western Blot) separate->quantify analyze Plot % Soluble Protein vs. Temp Determine Melt Curves & ΔTm quantify->analyze end End: Confirm Target Engagement analyze->end

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol: CETSA

  • Cell Treatment:

    • Culture a suitable cell line (e.g., one that expresses STK-X) to ~80-90% confluency.

    • Treat cells with the desired concentration of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine or vehicle (DMSO) for 1 hour at 37°C.[14]

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 48°C to 72°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[14][15]

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25-37°C water bath.[11][14]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11][14]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Western Blot:

    • Determine the total protein concentration of each supernatant (e.g., using a BCA assay).

    • Normalize all samples to the same protein concentration.

    • Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (anti-STK-X) and a loading control (e.g., anti-Actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[11]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each temperature point, normalize the target protein signal to the loading control.

    • Plot the normalized soluble protein fraction against the temperature for both the vehicle- and inhibitor-treated samples to generate melt curves.

    • The difference in the melting temperature (T_m_) between the curves is the thermal shift (ΔT_m_), which indicates target engagement.

Conclusion

The characterization of a novel kinase inhibitor is a systematic process that builds a layered, self-validating dataset. By progressing from high-throughput biochemical assays to detailed biophysical analysis with ITC and culminating in cellular target validation via CETSA, researchers can develop a comprehensive understanding of a compound's affinity, thermodynamics, and true engagement with its target in a relevant biological system. This structured approach, as illustrated with the representative molecule 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, is essential for making informed decisions in drug discovery and for successfully advancing potent and selective kinase inhibitors toward clinical development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Bio-protocol. (2020). Cellular thermal shift assay (CETSA). Bio-protocol, 10(21), e3803.
  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA).
  • IUCr Journals. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Acta Crystallographica Section D: Biological Crystallography, 63(1), 88-96.
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • EvitaChem. (n.d.). Buy N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine (EVT-6580036).
  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(7), 4789-4811.
  • BenchChem. (n.d.). Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity.
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1471, pp. 163-183).
  • ACS Publications. (2017, June 2). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry, 56(24), 3105-3114.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC).
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) indicates direct binding of....
  • University of Colorado Boulder. (2013, October 29). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. Retrieved from University of Colorado Boulder website.
  • EvitaChem. (n.d.). Buy 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine (EVT-3294491).
  • PubMed. (2009, November 26). (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate. Journal of Medicinal Chemistry, 52(22), 6962-6965.
  • ResearchGate. (n.d.). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
  • PubMed. (2010, March 11). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249.
  • Chem-Space. (n.d.). ([1-(2-METHOXYETHYL)PIPERIDIN-4-YL]METHYL)-(PYRIDIN-4-YLMETHYL)AMINE.
  • PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Molecules, 30(20), 4567.
  • PubMed. (2015, June 5). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 98, 168-180.
  • BindingDB. (n.d.). BindingDB BDBM50290422 4-(4-Methyl-piperazin-1-ylmethyl)-N-[3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide.
  • PubMed. (1998, November 5). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(23), 4623-4635.
  • PubMed. (2013, April 15). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(5), 725-734.
  • Google Patents. (n.d.). WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents.

Sources

Foundational

In Silico Molecular Docking of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive, in-depth walkthrough of the in silico molecular docking process for the novel compound 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. This document is intended for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico molecular docking process for the novel compound 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. This document is intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and reproducible virtual screening workflow. This guide will culminate in a detailed, step-by-step protocol for docking our ligand of interest into a putative protein kinase target, complete with data interpretation and visualization techniques.

Introduction: The Rationale for In Silico Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule ligand, such as 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, within the active site of a target protein.[2] This allows for the rapid, cost-effective screening of virtual compound libraries, prioritization of candidates for synthesis and biological testing, and the generation of hypotheses regarding the structural basis of molecular recognition.[3]

The core principle of molecular docking involves two key components: a search algorithm and a scoring function. The search algorithm generates a multitude of possible binding poses of the ligand within the protein's binding site, while the scoring function estimates the binding affinity for each of these poses.[4] A lower, more negative score typically indicates a more favorable binding interaction.

Ligand and Target Selection: A Data-Driven Approach

The Ligand: 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

The ligand of interest, 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, belongs to the pyrimidin-4-amine class of compounds. Derivatives of this scaffold have shown a wide range of biological activities, including potential as anticancer, fungicidal, and insecticidal agents. Notably, compounds bearing a piperidin-4-amine moiety attached to a pyrimidine or a related heterocyclic core have been identified as potent inhibitors of protein kinases.

The Target: Protein Kinase B (Akt)

Given the structural alerts from the pyrimidin-4-yl-piperidin-4-amine scaffold, we have selected Protein Kinase B (also known as Akt) as our primary target for this docking study. Akt is a serine/threonine-specific protein kinase that plays a critical role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, and cell migration. Dysregulation of the Akt signaling pathway is frequently implicated in cancer and other diseases, making it a highly relevant drug target.[5] Specifically, close analogs containing a pyrrolo[2,3-d]pyrimidin-4-yl-piperidin-4-amine core have been demonstrated to be potent and selective inhibitors of Akt.[1][6]

For this guide, we will utilize a high-resolution crystal structure of a relevant protein kinase from the Protein Data Bank (PDB).

The In Silico Molecular Docking Workflow: A Step-by-Step Protocol

This section provides a detailed protocol for the molecular docking of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine into the ATP-binding site of a selected protein kinase. We will use AutoDock Vina, a widely used and validated open-source docking program, for this demonstration.

Required Software
  • PyMOL: A molecular visualization system.

  • AutoDock Tools (ADT): A graphical user interface for preparing docking simulations.

  • AutoDock Vina: The docking engine.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Target_Prep Target Preparation (PDB Structure) Grid_Box Grid Box Generation Target_Prep->Grid_Box Ligand_Prep Ligand Preparation (2D to 3D) Docking Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Analysis Pose_Analysis->Interaction_Analysis

Caption: The overall workflow for in silico molecular docking.

Part 1: Ligand Preparation
  • Obtain Ligand Structure: The 2D structure of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine can be drawn using chemical drawing software (e.g., ChemDraw) and saved in a common format like SDF or MOL.

  • Convert to 3D and Optimize:

    • Use a program like Open Babel or the graphical interface of AutoDock Tools (ADT) to convert the 2D structure to a 3D structure.

    • Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare for Docking (using ADT):

    • Open the 3D structure of the ligand in ADT.

    • Assign Gasteiger charges, which are partial atomic charges that are important for calculating electrostatic interactions.

    • Detect the rotatable bonds. ADT will automatically identify the rotatable bonds in the ligand, which allows for conformational flexibility during the docking process.

    • Save the prepared ligand in the PDBQT format. The PDBQT format is a PDB file with the addition of partial charges (Q) and AutoDock atom types (T).

Part 2: Target Protein Preparation
  • Download Protein Structure:

    • Go to the RCSB Protein Data Bank ([Link]).

    • Search for a suitable human protein kinase structure. For this example, we will hypothetically use a PDB entry of a relevant kinase. It is crucial to select a high-resolution crystal structure, preferably with a co-crystallized ligand in the active site, as this helps to validate the binding pocket.

  • Prepare the Protein (using ADT):

    • Open the PDB file in ADT.

    • Clean the Protein: Remove water molecules, co-solvents, and any co-crystallized ligands that are not relevant to the study. The presence of these molecules can interfere with the docking process.

    • Add Hydrogens: The crystal structure often lacks explicit hydrogen atoms. Add polar hydrogens, as they are crucial for forming hydrogen bonds.

    • Assign Charges: Compute Gasteiger charges for the protein atoms.

    • Set Atom Types: Assign AutoDock atom types to the protein.

    • Save as PDBQT: Save the prepared protein in the PDBQT format.

Part 3: Grid Box Generation and Docking
  • Define the Binding Site:

    • In ADT, with both the prepared ligand and protein loaded, navigate to the "Grid" menu.

    • Select "Grid Box...". A box will appear around the protein.

    • Center the grid box on the active site of the protein. If a co-crystallized ligand was present, centering the box on this ligand is a reliable method.

    • Adjust the dimensions of the grid box to encompass the entire binding site, with a small margin around it. This defines the search space for the docking algorithm.

  • Configure and Run AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file for the docking results.

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

Part 4: Analysis of Docking Results
  • Examine Binding Energies:

    • AutoDock Vina will generate an output file (in PDBQT format) containing multiple binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol).

    • The pose with the lowest binding energy is considered the most favorable.

  • Visualize Binding Poses:

    • Use a molecular visualization tool like PyMOL to open the protein PDBQT file and the docking output PDBQT file.

    • This will allow you to visualize the different binding poses of the ligand within the active site of the protein.

  • Analyze Intermolecular Interactions:

    • For the top-ranked pose, identify the key intermolecular interactions between the ligand and the protein. These can include:

      • Hydrogen bonds: Crucial for specificity and affinity.

      • Hydrophobic interactions: Important for the overall stability of the complex.

      • Pi-pi stacking: Interactions between aromatic rings.

      • Salt bridges: Electrostatic interactions between charged groups.

    • Tools within PyMOL or other software can help to identify and visualize these interactions.

Data Presentation and Interpretation

The results of a molecular docking study are typically presented in a table that summarizes the key quantitative data.

Binding PoseBinding Affinity (kcal/mol)Key Interacting Residues (Example)Types of Interactions (Example)
1-8.5LYS72, GLU92, VAL23Hydrogen Bond, Hydrophobic
2-8.2LYS72, LEU128, ALA49Hydrogen Bond, Hydrophobic
3-7.9VAL23, ILE145, PHE146Hydrophobic, Pi-pi stacking

Interpreting the Results:

  • A binding affinity of -8.5 kcal/mol for the top-ranked pose suggests a strong and favorable interaction between 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine and the protein kinase.

  • The identification of specific interacting residues provides valuable insights into the structural basis of binding. For example, a hydrogen bond with a key catalytic residue like LYS72 in the ATP-binding site would strongly support the predicted binding mode.

  • This information can then be used to guide the design of new analogs with improved potency and selectivity. For instance, a chemist might modify the ligand to enhance its interaction with a specific residue in the binding pocket.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the in silico molecular docking of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine into a putative protein kinase target. By following a rigorous and scientifically sound protocol, researchers can gain valuable insights into the potential binding modes and affinities of novel compounds.

It is crucial to remember that molecular docking is a predictive tool, and its results should be validated experimentally.[3] Promising candidates identified through in silico screening should be synthesized and subjected to in vitro biological assays to confirm their activity. Nevertheless, molecular docking remains an invaluable component of the modern drug discovery pipeline, enabling the acceleration of the design-test-optimize cycle.

References

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024, July 15). IntechOpen. Retrieved from [Link]

  • McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249.
  • Collins, I., et al. (2008). Identification of 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as Selective Inhibitors of Protein Kinase B through Fragment Elaboration. Journal of Medicinal Chemistry, 51(6), 1657–1669.
  • A Review on In Silico molecular docking Studies. (2024, November 23). International Journal of All Research Education and Scientific Methods (IJARESM). Retrieved from [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). International Journal of Science and Research (IJSR). Retrieved from [Link]

  • Ferreira, L. G., et al. (2015).
  • Molecular Docking Tutorial. University of Messina. Retrieved from [Link]

  • Callebaut, D., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-49.

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Exploratory

Early-stage toxicity profile of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

An In-Depth Technical Guide to the Early-Stage Toxicity Profile of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Authored by: Gemini, Senior Application Scientist Abstract The journey of a novel chemical entity from discov...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Early-Stage Toxicity Profile of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Authored by: Gemini, Senior Application Scientist

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is fraught with challenges, a primary one being the early identification of potential toxicity.[1][2] This guide provides a comprehensive framework for establishing the early-stage toxicity profile of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, a molecule featuring a substituted pyrimidine ring linked to a piperidine moiety. Given the absence of extensive public data on this specific molecule, this document outlines a tiered, logic-driven approach to toxicity assessment, beginning with in silico and in vitro methods and progressing to targeted in vivo studies.[3][4] The methodologies described are grounded in established principles of toxicology and regulatory expectations for preclinical drug development, aiming to de-risk the compound and enable informed decision-making.[5][6]

Introduction: The Imperative for Early-Stage Toxicity Assessment

Late-stage attrition of drug candidates due to unforeseen toxicity is a significant impediment to pharmaceutical development, inflating costs and timelines.[1][7] Therefore, integrating toxicology studies at the earliest stages of drug discovery is not just a regulatory requirement but a strategic necessity.[2][7] This guide focuses on 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, a compound of interest due to its structural motifs—the pyrimidine and piperidine rings—which are prevalent in many biologically active molecules.[8] Understanding its potential liabilities early on is crucial.

The core philosophy of this guide is a "fail early, fail cheap" approach, where a battery of cost-effective, high-throughput in vitro assays are employed to identify potential red flags before committing to more resource-intensive in vivo studies.[4][7] We will explore cytotoxicity, genotoxicity, and key safety pharmacology endpoints, providing both the "how" and the "why" for each experimental choice.

Compound Profile: 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

A thorough understanding of the test article's physicochemical properties is the foundation of any toxicology program. While specific experimental data for this compound is not publicly available, we can infer certain characteristics based on its structure.

  • Structure: The molecule consists of a 2-methylpyrimidine group attached to the nitrogen of a piperidin-4-amine. The presence of basic nitrogen atoms in both the pyrimidine and piperidine rings suggests the compound will be a base.

  • Predicted Properties: Its structure suggests a moderate molecular weight and a degree of lipophilicity that would likely allow for membrane permeability. The amine functionalities are potential sites for metabolic modification.

Property Predicted Value / Characteristic Implication for Toxicity Studies
Molecular Formula C10H16N4Used for calculating molar concentrations for in vitro assays.
Molecular Weight 192.26 g/mol Influences diffusion and transport across biological membranes.
pKa Multiple basic centers; precise pKa values require experimental determination.Affects solubility and ionization state at physiological pH, which can impact cell permeability and target engagement.
Solubility Likely to be pH-dependent. Solubility in aqueous and organic solvents must be determined.Critical for dose formulation in both in vitro and in vivo studies. Poor solubility can lead to artifacts.
Lipophilicity (LogP) Predicted to be moderate.Influences absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential for off-target effects.

A Tiered Approach to In Vitro Toxicity Screening

The initial phase of toxicity assessment should employ a battery of in vitro assays to screen for major liabilities.[1][9] This approach requires minimal compound and provides rapid, actionable data.[2]

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic & Follow-up cluster_2 Tier 3: Early In Vivo Assessment A Cytotoxicity (e.g., MTT Assay) B Genotoxicity (e.g., Ames Test) Decision1 Low Toxicity? A->Decision1 C Cardiotoxicity (e.g., hERG Assay) Decision2 Genotoxicity Signal? B->Decision2 C->Decision1 D In Vitro Micronucleus Assay E Mitochondrial Toxicity Assay F Reactive Metabolite Screening G Acute Toxicity Study (Rodent) Decision1->D Investigate Further If Concerns Arise Decision1->E Investigate Further If Concerns Arise Decision1->F Investigate Further If Concerns Arise Decision1->G Yes Decision2->D Yes Decision2->Decision1 No

Caption: Tiered approach to early-stage toxicity assessment.

Cytotoxicity Assessment: The Baseline of Cellular Health

Rationale: Cytotoxicity assays are fundamental to determining the concentration range at which a compound causes overt cell death.[10] This data is crucial for selecting appropriate, non-lethal concentrations for more specific mechanistic assays and provides an initial therapeutic index.

Recommended Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Line Selection: Utilize a relevant and robust cell line. HepG2 (human hepatoma) cells are a common choice as the liver is a primary site of drug metabolism and toxicity.[1]

  • Cell Plating: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine in the appropriate cell culture medium. The concentration range should be wide, for example, from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment: Protecting the Genome

Rationale: Genotoxicity assays are required by regulatory agencies to assess a compound's potential to cause DNA or chromosomal damage, which can lead to cancer or heritable defects.[3][6]

Recommended Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to screen for mutagenic potential. It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to grow.

  • Strain Selection: Use a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation (S9 Fraction): Conduct the assay both with and without a mammalian liver extract (S9 fraction). This is crucial because some compounds only become mutagenic after being metabolized by liver enzymes.[11]

  • Assay Procedure (Plate Incorporation Method):

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (if required) or buffer.

    • Incubate this mixture for 20 minutes at 37°C.

    • Add 2 mL of molten top agar and vortex gently.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Safety Pharmacology: Assessing Cardiovascular Risk

Rationale: Drug-induced cardiotoxicity is a major reason for the withdrawal of approved drugs.[7] The most common mechanism is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to a potentially fatal arrhythmia called Torsades de Pointes. Therefore, early assessment of hERG liability is critical.

Recommended Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Assay Setup: Employ an automated patch-clamp system (e.g., QPatch, Patchliner) for higher throughput.

  • Procedure:

    • Cells are captured, and a giga-seal is formed.

    • Whole-cell configuration is achieved.

    • A specific voltage protocol is applied to elicit the characteristic hERG current.

    • After establishing a stable baseline current, the test compound is applied at multiple concentrations (e.g., 0.1, 1, 10, 30 µM).

    • The effect of the compound on the hERG tail current is measured. A known hERG blocker (e.g., cisapride) is used as a positive control.

  • Data Analysis: The percentage of hERG channel inhibition is calculated for each concentration. An IC50 value is determined from the concentration-response curve. An IC50 value below 10 µM is often considered a potential concern.

Early In Vivo Toxicity Assessment

If the in vitro profile of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine is favorable (e.g., IC50 for cytotoxicity >10 µM, negative in the Ames test, hERG IC50 >30 µM), a limited in vivo study can be justified to understand its effects in a whole organism.[2][12]

Rationale: In vivo studies provide crucial information on a compound's safety profile in a complex biological system, including potential organ-specific toxicities and pharmacokinetic/pharmacodynamic (PK/PD) relationships that cannot be modeled in vitro.[3][12]

Recommended Protocol: Acute Toxicity Study in Rodents (e.g., Rat)

  • Species Selection: The rat is a commonly used species for initial toxicity studies.

  • Dose Formulation: The compound must be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water). The stability and homogeneity of the formulation should be confirmed.

  • Administration: Administer the compound via the intended clinical route, if known, or by a standard route like oral gavage (PO) or intravenous (IV).

  • Dose Selection: A dose-escalation design or a modified up-and-down procedure can be used. Doses should be selected to identify a no-observed-adverse-effect-level (NOAEL) and to characterize the dose-response relationship.[13]

  • Observations:

    • Clinical Signs: Monitor animals closely for signs of toxicity (e.g., changes in behavior, posture, respiration, and autonomic signs) for at least 14 days.[14]

    • Body Weight: Record body weights before dosing and at regular intervals throughout the study.

    • Terminal Procedures: At the end of the study, conduct a gross necropsy on all animals. Collect major organs and tissues for histopathological examination, especially from animals showing signs of toxicity and from the high-dose and control groups.

  • Data Analysis: The study aims to identify the maximum tolerated dose (MTD) and any target organs of toxicity. This information is vital for designing subsequent repeated-dose toxicity studies.

Caption: Workflow for an early in vivo acute toxicity study.

Conclusion and Forward-Looking Strategy

This guide presents a structured and scientifically-driven strategy for the early-stage toxicity assessment of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. By front-loading the evaluation process with a series of robust in vitro assays, researchers can make go/no-go decisions more efficiently, conserving resources for the most promising candidates. The tiered approach ensures that potential liabilities related to cytotoxicity, genotoxicity, and cardiotoxicity are identified early. Favorable in vitro data provides a strong rationale for proceeding to well-designed in vivo studies to understand the compound's safety profile in a more complex biological context. This systematic evaluation is fundamental to navigating the complex path of drug development and ultimately, to ensuring the safety of new therapeutic agents.[5]

References

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 7). InfinixBio.
  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Scendea.
  • O'Brien, P. J., et al. (2006). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current Drug Discovery Technologies. [Link]

  • Toxicology Studies. (n.d.). Pacific BioLabs.
  • Drug discovery: In vitro toxicity testing by flow cytometry. (n.d.). Miltenyi Biotec.
  • In vitro Toxicity Testing for Drug Discovery. (n.d.). Pharmaron.
  • Valentino, J., et al. (2008). The role of early in vivo toxicity testing in drug discovery toxicology. Expert Opinion on Drug Discovery. [Link]

  • In vitro toxicology nonclinical studies. (n.d.). Labcorp.
  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences.
  • Preclinical GLP Toxicology Studies. (n.d.).
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs.
  • Singh, S., & Kumar, V. (2011). Toxicological screening. Pharmacognosy Reviews. [Link]

  • Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (2015). European Journal of Medicinal Chemistry. [Link]

  • Basak, A. S., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica. [Link]

Sources

Foundational

Crystal structure analysis of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The molecular scaffold, combining both pyrimidine and piperidine moieties, is a cornerstone in numerous therapeutic agents.[1][2][3] Understanding its precise three-dimensional structure is paramount for rational drug design, structure-activity relationship (SAR) studies, and intellectual property development. As the crystal structure for this specific molecule has not been publicly reported, this document serves as a predictive and instructional whitepaper, detailing the necessary steps from synthesis to final crystallographic analysis. It is structured to empower researchers with the causality behind experimental choices, ensuring a robust and reproducible workflow.

Introduction: The Imperative of Structural Clarity in Drug Discovery

The fusion of a pyrimidine ring—a key component of nucleobases—with a piperidine ring, a ubiquitous feature in alkaloids and synthetic pharmaceuticals, creates a molecular architecture with immense therapeutic potential.[1] Molecules like 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine are scaffolds for developing inhibitors for various biological targets, including kinases and reverse transcriptases.[2][4][5] The efficacy and selectivity of such molecules are dictated by their three-dimensional conformation and the specific intermolecular interactions they can form with their biological targets.

Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the atomic arrangement of small molecules. It provides precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. This information is critical for understanding crystal packing, identifying potential polymorphs, and providing an accurate model for computational studies. This guide outlines the complete workflow to achieve this structural elucidation.

Part I: Synthesis and Purification

Causality of Synthetic Strategy

The most logical and efficient pathway to synthesize the title compound is through a nucleophilic aromatic substitution (SNAr) reaction, followed by a standard deprotection step. This strategy is predicated on the high reactivity of a halogenated pyrimidine (an electron-deficient heterocycle) toward nucleophilic attack by an amine. The use of a Boc-protected piperidine derivative ensures that the reaction occurs selectively at the piperidine ring nitrogen, preventing side reactions with the primary amine.

Experimental Protocol: Two-Step Synthesis

Step 1: N-Boc-Protected Intermediate Synthesis

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) and 4-chloro-2-methylpyrimidine (1.0 eq) in ethanol (20 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture. The base is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C with continuous stirring for 12-18 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield tert-butyl (1-(2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate.

Step 2: Boc Deprotection to Yield Final Compound

  • Acidic Cleavage: Dissolve the purified intermediate from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (10 mL).

  • Reaction: Stir the solution at room temperature for 2 hours. The strong acid (TFA) efficiently cleaves the Boc protecting group.

  • Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. Confirm identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Deprotection Boc_Piperidine tert-butyl piperidin-4-ylcarbamate Coupling SNAr Reaction (EtOH, DIPEA, 80°C) Boc_Piperidine->Coupling Chloro_Pyrimidine 4-chloro-2-methylpyrimidine Chloro_Pyrimidine->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Boc Deprotection (DCM/TFA) Intermediate->Deprotection Final_Product 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Deprotection->Final_Product

Caption: Synthetic workflow for 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine.

Part II: Single Crystal Growth

Rationale for Crystallization

The foundation of a successful SCXRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in size, with well-defined faces and no visible defects. The process of crystallization slowly organizes molecules from a disordered solution into a highly ordered three-dimensional lattice. The choice of solvent and technique is critical, as it governs the kinetics and thermodynamics of crystal nucleation and growth. Slow evaporation is a widely used and effective method for small organic molecules as it allows the solution to become supersaturated gradually, promoting the growth of large, well-ordered crystals.[6]

Experimental Protocol: Slow Evaporation
  • Solvent Screening: Screen a variety of solvents to find one in which the purified compound has moderate solubility at room temperature. Suitable candidates include methanol, ethanol, acetonitrile, ethyl acetate, and acetone.

  • Solution Preparation: Dissolve approximately 10-20 mg of the purified compound in 1-2 mL of the chosen solvent in a small, clean glass vial. Gentle warming may be used to aid dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: Cover the vial with parafilm and puncture it with a needle 2-3 times. The number and size of the holes control the rate of evaporation; a slower rate is generally preferable.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated cupboard or a beaker containing sand) at a constant temperature.

  • Monitoring: Monitor the vial daily for crystal growth. High-quality crystals can form over a period of several days to weeks.

  • Troubleshooting: If the compound "oils out," the solvent is likely too nonpolar or the concentration is too high. If a microcrystalline powder forms, evaporation may be too rapid. In such cases, repeating the experiment with a different solvent, a co-solvent system (e.g., ethanol/water), or a slower evaporation rate is recommended.[4]

Start Purified Compound Dissolve Dissolve in Suitable Solvent Start->Dissolve Filter Filter Solution (0.22 µm) Dissolve->Filter Evaporate Slow Evaporation (Vibration-Free) Filter->Evaporate Result Result? Evaporate->Result Success High-Quality Single Crystals Result->Success Yes Failure Oil / Powder Result->Failure No Troubleshoot Adjust Solvent or Evaporation Rate Failure->Troubleshoot Troubleshoot->Dissolve

Caption: Workflow for single crystal growth via slow evaporation.

Part III: Single-Crystal X-ray Diffraction (SCXRD) Analysis

Data Collection Protocol
  • Crystal Selection: Under a microscope, select a suitable single crystal and mount it on a cryo-loop.

  • Mounting: Place the loop on the goniometer head of the diffractometer. A cold stream of nitrogen gas (typically 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage.

  • Data Collection: The diffractometer, equipped with a source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations. At each orientation, a diffraction pattern is collected. A full dataset consists of thousands of these individual frames.

Data Presentation: Representative Crystallographic Data

As no experimental data exists for the title compound, the following table presents a realistic and expected dataset, modeled on the published crystal structure of a related pyrimidinyl-piperazine salt.[7] This serves as a benchmark for what researchers should expect to obtain.

ParameterExpected Value
Chemical FormulaC₁₁H₁₇N₅
Formula Weight219.29
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5 Å, b = 15.0 Å, c = 9.5 Å
α = 90°, β = 105°, γ = 90°
Volume~1160 ų
Z (Molecules per cell)4
Density (calculated)~1.255 Mg/m³
Reflections Collected> 10000
Independent Reflections~2500
R_int< 0.05
Final R indices [I>2σ(I)]R₁ = < 0.05, wR₂ = < 0.10
Goodness-of-fit (GooF)~1.0
Structure Solution and Refinement Workflow

The collected diffraction intensities must be converted into a 3D molecular structure. This is a multi-step computational process.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for Lorentz and polarization effects).

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

  • Structure Solution: The "phase problem" is solved using direct methods (e.g., with the program SHELXT), which generates an initial electron density map.[7]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a least-squares method (e.g., with SHELXL).[7] The goal is to minimize the difference between the calculated and observed structure factors. The quality of the final model is assessed by the R-factors (R₁, wR₂) and the Goodness-of-Fit (GooF).

cluster_exp Experimental cluster_comp Computational Crystal Single Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer RawData Diffraction Images Diffractometer->RawData DataProc Data Reduction (Integration & Scaling) RawData->DataProc StructureSol Structure Solution (e.g., SHELXT) DataProc->StructureSol Refinement Structure Refinement (e.g., SHELXL) StructureSol->Refinement FinalModel Final Crystal Structure (CIF File) Refinement->FinalModel Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization SCXRD SCXRD Analysis (Data Collection, Solution, Refinement) Crystallization->SCXRD Exp_Structure Experimental Crystal Structure SCXRD->Exp_Structure DFT DFT Geometry Optimization Exp_Structure->DFT Analysis Structural Interpretation (Conformation, H-Bonding, Hirshfeld Surface) Exp_Structure->Analysis Comp_Structure Computational Gas-Phase Structure DFT->Comp_Structure Validation Validation & Comparison Comp_Structure->Validation Analysis->Validation

Caption: Integrated workflow for structural elucidation and analysis.

Conclusion

This technical guide has outlined a complete and robust workflow for the synthesis, crystallization, and comprehensive structural analysis of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. By following these experimentally grounded and theoretically supported protocols, researchers can obtain a definitive three-dimensional structure of this, and related, high-value molecular scaffolds. This structural clarity is not merely an academic exercise; it is a critical prerequisite for understanding molecular interactions, optimizing biological activity, and accelerating the development of novel therapeutics.

References

  • ResearchGate. (n.d.). Examples of piperidine pyrimidine amides with inhibitory activity. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. [Link]

  • PubChemLite. (2026). N-(piperidin-4-yl)pyridin-4-amine. [Link]

  • El-Faham, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • ResearchGate. (2017). Synthesis of Styryl Derivatives of Pyrimidines and of Pyrido[1, 2-a] Pyrimidine. [Link]

  • Saeed, A., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Chen, X., et al. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • PubChemLite. (2026). 6-methyl-n-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride. [Link]

  • ResearchGate. (n.d.). Structure of piperidinyl pyrazolo pyrimidine derivatives. [Link]

  • Štárha, P. S., & Trávníček, Z. (2013). N-Benzylthieno[3,2-d]pyrimidin-4-amine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Safko, J. P., & Pike, R. D. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Journal of Chemical Crystallography. [Link]

  • Ahmad, H., et al. (2022). 4′′′-Quaterpyridine: synthesis, crystal-structure description, and Hirshfeld surface analysis. IUCrData. [Link]

  • ChemInform. (n.d.). N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride — Chemical Substance Information. [Link]

  • Yamuna, G., et al. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Gu, S., et al. (2020). Indazolyl-substituted piperidin-4-yl-aminopyrimidines as HIV-1 NNRTIs: Design, synthesis and biological activities. European Journal of Medicinal Chemistry. [Link]

  • NextSDS. (n.d.). 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of the novel heterocyclic compound, 1-(2-methylpyrimidin-4-yl)piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of the novel heterocyclic compound, 1-(2-methylpyrimidin-4-yl)piperidin-4-amine. Intended for researchers, scientists, and professionals in drug development, this document outlines a multi-faceted approach, integrating experimental and computational methodologies. We delve into the theoretical underpinnings of thermodynamic stability and present detailed protocols for thermal analysis, forced degradation studies, and in-silico prediction. The causality behind experimental choices is elucidated to ensure a thorough understanding of the stability profile of this promising molecule.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with stability being a paramount concern. Thermodynamic stability, the tendency of a compound to exist in its lowest energy state under given conditions, directly influences its shelf-life, safety, and efficacy. For a molecule like 1-(2-methylpyrimidin-4-yl)piperidin-4-amine, which incorporates both a pyrimidine and a piperidine moiety, understanding its inherent stability is crucial for formulation development, storage recommendations, and predicting potential degradation pathways.[1] Instabilities can lead to loss of potency, formation of toxic byproducts, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the thermodynamic stability of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine, ensuring that development decisions are based on a thorough understanding of the molecule's behavior under various stress conditions.

Foundational Physicochemical Characterization

A prerequisite to in-depth stability studies is the thorough characterization of the molecule's fundamental physicochemical properties. These parameters not only confirm the identity and purity of the substance but also provide insights into its potential stability liabilities.

PropertyImportance in Stability Assessment
Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
Appearance (To be determined experimentally)
Melting Point A sharp melting point indicates purity. A broad range may suggest impurities or polymorphism.
pKa The ionization state at different pH values will influence solubility and susceptibility to pH-dependent degradation.
Solubility Poor solubility can impact formulation and may necessitate the use of specific excipients that could affect stability.
LogP Lipophilicity can influence susceptibility to oxidative degradation.

Experimental Assessment of Thermal Stability

Thermal analysis techniques are indispensable for probing the thermodynamic stability of a compound in its solid state. These methods provide quantitative data on how the material responds to changes in temperature.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a powerful tool for determining the thermal stability and decomposition profile of a material.[1][2][3][4]

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine into a clean, inert sample pan (e.g., alumina or platinum).

  • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative degradation during the analysis.

  • Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening.[1][4]

  • Temperature Range: Typically from ambient temperature (e.g., 25 °C) to a temperature high enough to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: The resulting TGA thermogram plots percentage weight loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions.[1][4]

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine into a hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

  • Heating Rate: A heating rate of 10 °C/min is commonly used.

  • Temperature Program: A heat-cool-heat cycle is often employed to investigate the thermal history of the sample. For instance, heat from 25 °C to a temperature above the expected melting point, cool to a sub-ambient temperature, and then reheat.

  • Data Analysis: The DSC thermogram reveals endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The melting point and enthalpy of fusion provide information on the purity and crystal lattice energy of the compound.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of sample seal Seal in aluminum pan weigh->seal load Load sample and reference seal->load program Set temperature program (e.g., 10 °C/min) load->program run Run analysis under N2 program->run thermogram Generate thermogram run->thermogram identify Identify thermal events (melting, decomposition) thermogram->identify quantify Quantify enthalpy changes identify->quantify caption DSC Experimental Workflow

Caption: Workflow for DSC analysis.

Forced Degradation Studies: Simulating Stress Conditions

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is invaluable for the development of stability-indicating analytical methods.

Hydrolytic Degradation

Rationale: To assess the susceptibility of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine to acid- and base-catalyzed hydrolysis. The amide-like linkage in the pyrimidine ring and the amine functionalities could be susceptible to hydrolysis.

Protocol:

  • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.

  • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Oxidative Degradation

Rationale: To evaluate the molecule's sensitivity to oxidation. The piperidine and pyrimidine rings may be susceptible to oxidative attack.[5][6]

Protocol:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

  • Incubate the solution at room temperature for a defined period, protected from light.

  • Analyze the samples by HPLC at various time points.

Photolytic Degradation

Rationale: To determine the compound's stability upon exposure to light. Aromatic systems like pyrimidine can absorb UV radiation, potentially leading to photodegradation.

Protocol:

  • Expose a solid sample and a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to exclude light.

  • Analyze the samples by HPLC after the exposure period.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis start 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base neutral Neutral Hydrolysis (Water, 60°C) start->neutral oxidation Oxidation (3% H2O2, RT) start->oxidation photo Photolysis (UV/Vis light) start->photo hplc Stability-Indicating HPLC acid->hplc base->hplc neutral->hplc oxidation->hplc photo->hplc mass_spec LC-MS for Degradant Identification hplc->mass_spec caption Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Computational Prediction of Thermodynamic Stability

In addition to experimental methods, computational chemistry offers powerful tools for predicting and understanding the thermodynamic stability of molecules. Density Functional Theory (DFT) is a particularly useful method for this purpose.[2][7]

5.1. Density Functional Theory (DFT) Calculations

Principle: DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies, and electronic energies of a molecule. From these fundamental properties, thermodynamic parameters such as the standard Gibbs free energy of formation can be calculated.[8]

Methodology:

  • Model Building: Construct the 3D structure of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine in a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to find the lowest energy conformation.[2]

  • Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum and to obtain zero-point vibrational energy and thermal corrections.

  • Thermodynamic Properties: Calculate the standard Gibbs free energy of formation. A more negative value indicates greater thermodynamic stability.

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. A larger HOMO-LUMO gap generally suggests higher kinetic stability and lower chemical reactivity.

Summary and Path Forward

This technical guide has outlined a comprehensive strategy for the thermodynamic stability assessment of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine. By integrating experimental techniques such as TGA and DSC with forced degradation studies and computational DFT calculations, a holistic understanding of the molecule's stability profile can be achieved. The data generated from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product. The logical progression from foundational characterization to in-depth stability assessment provides a robust framework for de-risking this compound in the drug development pipeline.

References

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). Google Books.
  • Thermal analysis of some novel pyrimidine derivatives. (n.d.). SciELO.
  • A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. (2020, July 8). PubMed.
  • (PDF) Thermal analysis of some novel pyrimidine derivatives. (n.d.). ResearchGate.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, April 9). Journal of Physical Chemistry A.
  • Thermal analysis of some novel pyrimidine derivatives. (n.d.). SciSpace.
  • Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. (2014, October 24). Springer.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, March 29). ACS Publications.
  • Instability and degradation pathways of 1-piperideine. (n.d.). Benchchem.
  • Piperidine degradation by M. aurum MO1. (n.d.). ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC.
  • Thermodynamic Stability of Fenclorim and Clopyralid. (2021, December 22). Semantic Scholar.
  • THERMODYNAMIC PROPERTIES OF SOME MONOTERPENES WITH PHARMACOLOGICAL APPLICATIONS. (n.d.). Revue Roumaine de Chimie.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine intermediates

Application Note & Protocol Topic: Protocol for Synthesizing 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Intermediates Audience: Researchers, scientists, and drug development professionals. Guide Overview This document p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Protocol for Synthesizing 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Intermediates Audience: Researchers, scientists, and drug development professionals.

Guide Overview

This document provides a comprehensive, technically-grounded guide for the synthesis of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, a crucial building block in medicinal chemistry. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a self-validating protocol to ensure reproducibility and success. We will detail a robust three-step synthetic pathway, starting from commercially available precursors, that is both scalable and efficient.

Synthetic Strategy & Rationale

The synthesis of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine is most effectively achieved through a convergent synthesis strategy. This approach involves the preparation of key intermediates which are then coupled in the final stages. Our chosen pathway leverages a protecting group strategy to ensure regioselectivity and high yields.

The overall transformation is dissected into three primary stages:

  • Boc-Protection of Piperidin-4-amine: The synthesis commences with the protection of the primary amine of piperidin-4-amine using a tert-butyloxycarbonyl (Boc) group. This is a critical step to prevent the more nucleophilic primary amine from competing with the secondary piperidine nitrogen in the subsequent coupling reaction. The Boc group is ideal due to its stability under basic and nucleophilic conditions and its facile removal under acidic conditions.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): The core of the synthesis is the coupling of tert-butyl (piperidin-4-yl)carbamate with 2-chloro-4-methylpyrimidine. The electron-deficient pyrimidine ring is highly activated towards nucleophilic attack, allowing the secondary amine of the piperidine to displace the chloride leaving group.[3][4] This reaction typically proceeds under basic conditions to neutralize the HCl generated in situ.

  • Boc-Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to unmask the primary amine and yield the target compound.[5][6]

Visualizing the Synthetic Workflow

The following diagram outlines the complete synthetic pathway from starting materials to the final product.

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Application

Application Note: HPLC Method Development and Validation for 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Executive Summary 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine is a highly polar, basic bifunctional building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Methylpyrimidin-4-yl)piperidin-4-amine is a highly polar, basic bifunctional building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte presents significant chromatographic challenges due to its extreme basicity and high polarity.

This application note provides a comprehensive, self-validating protocol for the analysis of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. By leveraging high-pH reversed-phase chromatography, this method overcomes traditional peak tailing issues, ensuring high resolution, excellent peak symmetry, and full compliance with the latest ICH Q2(R2) validation guidelines[2].

Physicochemical Profiling & Chromatographic Challenges

To develop an authoritative method, one must first understand the causality behind the analyte's behavior in solution.

Structural Analysis and pKa Implications

The molecular structure of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (C10H16N4) contains two distinct basic centers[3]:

  • The Pyrimidine Ring: The nitrogens within the pyrimidine ring are weakly basic (pKa ~ 3.5).

  • The Primary Amine (Position 4): The aliphatic primary amine on the piperidine ring is highly basic, with an estimated pKa of 10.0–10.5. (Note: The piperidine nitrogen at position 1 is conjugated with the pyrimidine ring, rendering it essentially non-basic due to electron delocalization).

The Silanol Effect and Peak Tailing

At a standard acidic or neutral HPLC pH (pH 2.0–7.0), the primary amine is fully protonated (cationic). This leads to two critical failures on traditional silica-based C18 columns:

  • Poor Retention: The ionized molecule becomes highly hydrophilic, often eluting near the void volume ( t0​ ).

  • Severe Peak Tailing: The positively charged ammonium group undergoes secondary ion-exchange interactions with ionized residual silanols ( SiO− ) on the silica surface. This electrostatic drag causes asymmetric, broad peaks that ruin resolution and integration accuracy.

Method Development Strategy

High-pH Reversed-Phase (The Gold Standard)

To neutralize the primary amine, the mobile phase pH must be raised close to or above its pKa. By adjusting the mobile phase to pH 10.5 using an ammonium bicarbonate buffer, the primary amine is largely deprotonated. This transformation dramatically increases the analyte's hydrophobicity (driving retention on the C18 phase) and eliminates the electrostatic attraction to residual silanols. Because traditional silica dissolves above pH 8.0, this strategy strictly requires high-pH stable hybrid silica columns (e.g., Waters XBridge or Agilent Poroshell HPH)[4].

Orthogonal Approach: HILIC

If high-pH RP-HPLC is unsuitable for a specific matrix, Hydrophilic Interaction Liquid Chromatography (HILIC) serves as a secondary strategy. HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (>70% Acetonitrile) to retain the protonated form of the amine via aqueous layer partitioning and electrostatic interactions.

MethodDev A Analyte Assessment 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine B Physicochemical Profiling Primary Amine pKa ~10.5 Pyrimidine pKa ~3.5 A->B C Chromatographic Challenge High Polarity & Severe Silanol Tailing B->C D Strategy 1: High-pH RP-HPLC (Gold Standard) C->D Preferred E Strategy 2: HILIC (Orthogonal) C->E Alternative F Mobile Phase: pH 10.5 Buffer (Deprotonates Amine) D->F H Mobile Phase: High Organic (>70%) + Ammonium Formate E->H G Column: High-pH Stable Hybrid (e.g., XBridge, Poroshell HPH) F->G J Method Optimization & Validation G->J I Column: Bare Silica or Amide (Retains Polar Cation) H->I I->J

Logical workflow for HPLC method development targeting highly basic aliphatic amines.

Step-by-Step Experimental Protocols

Reagents and Materials
  • Analyte: 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine reference standard[1].

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Buffer: Ammonium Bicarbonate ( NH4​HCO3​ ) and Ammonium Hydroxide ( NH4​OH ) for pH adjustment.

Instrument Parameters (High-pH RP-HPLC)

Elevated column temperatures (40 °C) are utilized to decrease mobile phase viscosity and improve the mass transfer kinetics of the basic compound into the stationary phase pores, further sharpening the peak[4].

ParameterSpecificationRationale
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmEthylene-bridged hybrid (EBH) particle, stable up to pH 12.
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.5Buffers at the amine's pKa; highly volatile for LC-MS compatibility.
Mobile Phase B 100% AcetonitrileStrong eluent for reversed-phase.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 40 °CImproves mass transfer and reduces backpressure.
Detection UV at 245 nmTargets the π−π∗ transition of the pyrimidine chromophore.
Injection Vol 5 µLPrevents volume overload and band broadening.
Gradient Program

A generic screening gradient is optimized to ensure the analyte elutes in the highly retentive region while flushing strongly retained organic impurities[5].

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.09556 (Linear)
1.01.09556
8.01.040606
10.01.010906
12.01.010906
12.11.09556
15.01.09556
Sample Preparation Workflow
  • Diluent Preparation: Mix Ultrapure Water and Acetonitrile in an 80:20 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to volume.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Framework (ICH Q2(R2))

To ensure this method acts as a self-validating system suitable for regulatory submissions, it must be evaluated against the ICH Q2(R2) Guidelines on the Validation of Analytical Procedures [6]. The lifecycle approach ensures the method is fit for its intended purpose (e.g., assay and purity testing)[2].

ICH_Validation Start ICH Q2(R2) Lifecycle Spec Specificity (Interference-Free) Start->Spec Lin Linearity (R² ≥ 0.999) Start->Lin Acc Accuracy (98-102% Recovery) Start->Acc Prec Precision (%RSD ≤ 2.0%) Start->Prec Report Validated Control Strategy Spec->Report Lin->Report Acc->Report Prec->Report

ICH Q2(R2) analytical validation lifecycle and core performance characteristics.

Validation Acceptance Criteria Summary
Validation ParameterICH Q2(R2) Execution ProtocolAcceptance Criteria
System Suitability (SST) 6 replicate injections of the 100 µg/mL working standard.Tailing Factor ( Tf​ ) ≤ 1.5; Theoretical Plates ( N ) ≥ 5000; %RSD ≤ 2.0%.
Specificity Inject blank, diluent, and forced degradation samples (Acid, Base, Peroxide, Heat, UV).No interfering peaks at the analyte retention time. Resolution ( Rs​ ) > 2.0 from nearest impurity.
Linearity & Range Prepare 5 concentration levels ranging from 20% to 120% of the nominal concentration.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 5% of the target response.
Accuracy (Recovery) Spike known amounts of analyte into a synthetic matrix at 50%, 100%, and 150% levels (triplicate preps).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at the 100% test concentration.%RSD of the assay results ≤ 2.0%.
Intermediate Precision Repeat precision protocol on a different day, by a different analyst, on a different HPLC system.Overall %RSD (n=12) ≤ 2.0%.

References

  • Accela ChemBio. (2023). 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Product Information (CAS: 1329748-51-7). Accela ChemBio Inc. Available at:[Link]

  • Agilent Technologies. (2024). Method Development 101: From Beginner to Expert Part 1. Agilent Technologies. Available at: [Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at:[Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Official Guidelines. Available at:[Link]

  • Waters Corporation. (2003). Effect of pH on LC-MS Analysis of Amines. Waters Library. Available at: [Link]

Sources

Method

The Versatile Building Block: 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine in Modern Drug Discovery

Introduction: Unlocking New Therapeutic Avenues with a Privileged Scaffold In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Therapeutic Avenues with a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of scaffolds available to medicinal chemists, the 1-(2-methylpyrimidin-4-yl)piperidin-4-amine core has emerged as a particularly valuable and versatile starting point for the synthesis of a diverse range of biologically active compounds. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this powerful building block.

The unique architecture of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine, which marries a substituted pyrimidine ring with a piperidin-4-amine moiety, offers a compelling combination of desirable physicochemical and pharmacological properties. The piperidine ring, a ubiquitous feature in many approved drugs, imparts a three-dimensional character to the molecule, which can be crucial for optimal target engagement.[1] Concurrently, the pyrimidine nucleus is a well-established pharmacophore, frequently found in molecules targeting a wide array of biological targets, most notably protein kinases.[1][2] The primary amine on the piperidine ring serves as a versatile handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic profiles.

This guide will provide detailed, field-proven protocols for the synthesis of the 1-(2-methylpyrimidin-4-yl)piperidin-4-amine building block itself, as well as for its subsequent derivatization through common and robust chemical transformations. Furthermore, we will explore case studies of how this and closely related scaffolds have been instrumental in the discovery of potent inhibitors of key therapeutic targets, thereby showcasing its immense potential in the ongoing quest for new medicines.

Synthesis of the Core Building Block: 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

The synthesis of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine is most efficiently achieved through a nucleophilic aromatic substitution reaction. This approach leverages the reactivity of a suitably activated pyrimidine ring with a piperidine-based nucleophile. The following protocol provides a reliable and scalable method for the preparation of this key intermediate.

Protocol 1: Synthesis of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

This protocol is based on established methodologies for the synthesis of related aminopyrimidine derivatives.

Reaction Scheme:

Synthesis_of_1-(2-Methylpyrimidin-4-yl)piperidin-4-amine reagent1 4-Chloro-2-methylpyrimidine product_intermediate tert-butyl (1-(2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate reagent1->product_intermediate DIPEA, n-Butanol, 120 °C reagent2 tert-butyl piperidin-4-ylcarbamate reagent2->product_intermediate final_product 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine product_intermediate->final_product HCl in Dioxane or TFA

A plausible synthetic route.

Materials and Reagents:

ReagentGradeSupplier
4-Chloro-2-methylpyrimidine≥97%Commercially Available
tert-butyl piperidin-4-ylcarbamate≥98%Commercially Available
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Commercially Available
n-ButanolAnhydrous, ≥99.8%Commercially Available
Hydrochloric acid, 4M in 1,4-DioxaneReagent GradeCommercially Available
Trifluoroacetic acid (TFA)Reagent GradeCommercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonateLaboratory Prepared-
BrineLaboratory Prepared-
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available

Step-by-Step Methodology:

Part A: Synthesis of tert-butyl (1-(2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2-methylpyrimidine (1.0 eq), tert-butyl piperidin-4-ylcarbamate (1.1 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Add anhydrous n-butanol to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-chloro-2-methylpyrimidine.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the n-butanol.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure tert-butyl (1-(2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate.

Part B: Deprotection to Yield 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

  • Dissolve the purified product from Part A (1.0 eq) in anhydrous dichloromethane (DCM).

  • To this solution, add an excess of either 4M HCl in 1,4-dioxane (e.g., 5-10 eq) or trifluoroacetic acid (TFA) (e.g., 10-20 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If HCl in dioxane was used, the hydrochloride salt of the product may precipitate and can be collected by filtration. If TFA was used, the residue can be triturated with diethyl ether to induce precipitation.

  • To obtain the free base, dissolve the salt in water and basify with a strong base (e.g., 1M NaOH) to a pH of >12. Extract the aqueous layer with dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-(2-methylpyrimidin-4-yl)piperidin-4-amine as the free base.

Derivatization of the Building Block: Expanding Chemical Diversity

The primary amine of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine provides a versatile handle for a wide range of chemical transformations, enabling the rapid generation of diverse compound libraries for screening and lead optimization. The following protocols detail two of the most common and robust methods for its derivatization: N-acylation and reductive amination.

Protocol 2: N-Acylation of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

N-acylation is a fundamental reaction for the synthesis of amides, which are prevalent in a vast number of pharmaceuticals. This protocol describes a general procedure for the coupling of a carboxylic acid to the primary amine of the building block.

Reaction Scheme:

N-Acylation amine 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine product N-(1-(2-methylpyrimidin-4-yl)piperidin-4-yl)amide amine->product Coupling Agent (e.g., HATU, HBTU), Base (e.g., DIPEA), Solvent (e.g., DMF) acid R-COOH acid->product

A general N-acylation reaction.

Materials and Reagents:

ReagentGradeSupplier
1-(2-Methylpyrimidin-4-yl)piperidin-4-amineAs synthesized-
Carboxylic Acid (R-COOH)VariousCommercially Available
HATU or HBTU≥98%Commercially Available
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
WaterDeionized-
BrineLaboratory Prepared-
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and the coupling agent (HATU or HBTU, 1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired N-acyl derivative.

Protocol 3: Reductive Amination with 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary and tertiary amines.[3] This protocol outlines the reaction of the primary amine with an aldehyde or ketone in the presence of a mild reducing agent.

Reaction Scheme:

Reductive_Amination amine 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine product N-alkyl/N-cycloalkyl derivative amine->product NaBH(OAc)₃, Solvent (e.g., DCE, DCM), rt carbonyl Aldehyde or Ketone carbonyl->product

A general reductive amination reaction.

Materials and Reagents:

ReagentGradeSupplier
1-(2-Methylpyrimidin-4-yl)piperidin-4-amineAs synthesized-
Aldehyde or KetoneVariousCommercially Available
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercially Available
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Laboratory Prepared-
BrineLaboratory Prepared-
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available

Step-by-Step Methodology:

  • To a stirred solution of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine (1.0 eq) in anhydrous DCE or DCM, add the aldehyde or ketone (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted derivative.

Applications in Drug Discovery: Case Studies

The 1-(2-methylpyrimidin-4-yl)piperidin-4-amine scaffold and its close analogs have been successfully employed in the development of potent inhibitors for several important therapeutic targets, particularly in the field of oncology and inflammatory diseases. The following examples highlight the utility of this building block in generating molecules with significant biological activity.

Case Study 1: Development of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[4] Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers. Several approved and clinical-stage JAK inhibitors feature a pyrimidine core. The 1-(2-methylpyrimidin-4-yl)piperidin-4-amine scaffold provides an excellent starting point for the design of novel JAK inhibitors.

Derivatives of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine have been identified as selective JAK2 inhibitors.[5] By analogy, derivatization of the primary amine of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine can be envisioned to explore the chemical space around the ATP-binding site of JAK kinases. For instance, acylation with various substituted benzoic acids or heteroaromatic carboxylic acids can introduce functionalities that interact with key residues in the kinase domain.

Illustrative Structure-Activity Relationships (SAR) from Analogous Series:

  • Substitution on the pyrimidine ring: Small alkyl groups, such as the methyl group in the title compound, are often well-tolerated and can enhance binding affinity.

  • Derivatization of the piperidine amine: The nature of the substituent on the exocyclic amine is crucial for potency and selectivity. Bulky and lipophilic groups can often improve potency, but may also impact physicochemical properties.

Case Study 2: Targeting Aurora Kinases for Cancer Therapy

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development.[6] A number of potent Aurora kinase inhibitors incorporate a pyrimidine scaffold.

For example, a series of 2,4-diaminopyrimidines have been developed as selective Aurora A kinase inhibitors.[7] One of the most potent compounds in this series, compound 11c , exhibited an IC50 of 0.02 µM against Aurora A and demonstrated significant anti-proliferative activity in HeLa cells. While not a direct derivative of the title compound, this example underscores the potential of the aminopyrimidine scaffold in targeting Aurora kinases. The 1-(2-methylpyrimidin-4-yl)piperidin-4-amine building block could be utilized to generate novel derivatives that explore different regions of the Aurora kinase active site.

Table of Biological Activity for an Analogous Aurora Kinase Inhibitor Series:

CompoundAurora A IC₅₀ (µM)Aurora B IC₅₀ (µM)HeLa Cell Proliferation IC₅₀ (µM)
11c 0.020.720.5
VX-6800.0060.0180.06

Data adapted from a study on 2,4-diaminopyrimidine derivatives as Aurora kinase inhibitors.[7]

Conclusion

The 1-(2-methylpyrimidin-4-yl)piperidin-4-amine building block represents a valuable and highly versatile scaffold for modern drug discovery. Its straightforward synthesis and the presence of a readily functionalizable primary amine allow for the rapid and efficient generation of diverse chemical libraries. As demonstrated by the successful development of kinase inhibitors and other therapeutic agents based on related structures, this building block holds significant promise for the discovery of novel drug candidates targeting a wide range of diseases. The protocols and insights provided in this application note are intended to empower researchers to fully leverage the potential of this privileged scaffold in their drug discovery endeavors.

References

  • Arumugam, N., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • European Patent Office. (2011).
  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE (EP3666757A1).
  • Fancelli, D., et al. (2015). Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases With Activity Against Multidrug-Resistant Cancer Cell Lines. Journal of Medicinal Chemistry, 58(13), 5189–5207.
  • Gore, R. P., et al. (2011). A review on various methods of N-acylation of amines. Der Pharma Chemica, 3(3), 409-421.
  • Jiang, T., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(6), 843–850.
  • Li, Z., et al. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 97, 1-9.
  • Mokhtary, M., & Mahooti, K. (2024). Recent advances in the synthesis of highly substituted piperidine analogs with biological activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 127(11), 1969-1974.
  • Sun, L., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 95, 1-10.
  • U.S. Patent No. US5502063A. (1996). 1-halopyridin-4-amino-4-alkylpiperidines.
  • U.S. Patent No. US8697876B2. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • U.S. Patent No. US9492453B2. (2016). Protein kinase B inhibitors.
  • U.S. Patent No. US10059714B2. (2018). Protein kinase B inhibitors.
  • WIPO Patent No. WO2014084778A1. (2014).
  • WIPO Patent No. WO2021028854A1. (2021). Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents.

Sources

Application

Advanced NMR Spectroscopy Characterization Protocol for 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol Introduction & Pharmacological Relevance Pyrimidine and piperidine derivatives are ubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Introduction & Pharmacological Relevance

Pyrimidine and piperidine derivatives are ubiquitous privileged scaffolds in medicinal chemistry. Specifically, conjugated pyrimidine-piperidine motifs are frequently utilized in the development of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and potent Adenosine A2A receptor inverse agonists . Because the spatial arrangement, electronic distribution, and connectivity of these heterocycles dictate their target binding affinity, rigorous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the "gold standard" for atomic-level structural elucidation and validation in drug design .

Chemical Context & Structural Dynamics

1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (C10H16N4, MW: 192.26 g/mol ) consists of a 2-methylpyrimidine ring covalently linked at the C4 position to the N1 nitrogen of a 4-aminopiperidine ring.

Key structural dynamics to observe via NMR include:

  • Resonance Delocalization: The lone pair on the piperidine nitrogen strongly delocalizes into the electron-deficient pyrimidine ring, significantly altering the electron density and shielding the pyrimidine C5 position.

  • Conformational Isomerism: The piperidine chair conformation results in distinct axial and equatorial proton environments, which can be resolved using high-field NMR.

  • Proton Exchange: The primary amine (-NH2) protons are subject to rapid chemical exchange, necessitating specific solvent conditions for direct observation.

Experimental Protocol: Self-Validating NMR Workflow

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. The integration of 1D spectra must perfectly align with the phase data from DEPT-135, while 2D HMBC correlations act as an internal control to confirm the critical N-C bond between the two rings.

Fig 1: Step-by-step NMR characterization workflow for pyrimidine-piperidine derivatives.

Sample Preparation
  • Solvent Choice (Causality): Dimethyl sulfoxide-d6 (DMSO-d6) is selected over CDCl3. DMSO is a strong hydrogen-bond acceptor that slows the chemical exchange rate of the -NH2 protons. This allows the amine protons to appear as a measurable broad singlet rather than exchanging with residual water and disappearing into the baseline.

  • Procedure: Dissolve 15–20 mg of highly purified 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine in 0.6 mL of DMSO-d6 (99.9% D, containing 0.03% v/v TMS as an internal standard). Transfer the homogenous solution to a standard 5 mm NMR tube.

Acquisition Parameters (400 MHz Spectrometer)
  • 1H NMR: Pulse program: zg30; Number of scans (NS): 16; Relaxation delay (D1): 2.0 s; Spectral width (SW): 20 ppm.

  • 13C NMR: Pulse program: zgpg30 (proton-decoupled); NS: 512–1024; D1: 2.0 s; SW: 250 ppm.

  • DEPT-135: Pulse program: dept135; NS: 256. (Yields CH/CH3 as positive signals, CH2 as negative signals).

Data Processing

Apply a line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation. Perform rigorous manual phase correction and baseline correction to ensure accurate integration values.

Data Presentation & Mechanistic Assignment

1H NMR Analysis

The 1H NMR spectrum provides a direct quantitative map of the molecule's hydrogen environments. The table below summarizes the expected shifts and the causality behind their positions.

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment / Causality
Pyrimidine C6-H8.05d1H6.0Deshielded by adjacent N1 and N3 atoms
Pyrimidine C5-H6.50d1H6.0Strongly shielded by C4-piperidine nitrogen resonance
Piperidine C2',C6'-H (eq)4.30m2H-Deshielded by adjacent N; equatorial position
Piperidine C2',C6'-H (ax)2.95m2H-Deshielded by adjacent N; axial position
Piperidine C4'-H2.75m1H-Adjacent to primary amine group
Pyrimidine C2-CH32.35s3H-Aromatic methyl group
Piperidine C3',C5'-H (eq)1.80m2H-Aliphatic ring protons
Amine -NH21.60br s2H-Exchangeable protons, slowed by DMSO-d6
Piperidine C3',C5'-H (ax)1.25m2H-Aliphatic ring protons

Mechanistic Insight: The dramatic upfield shift of the pyrimidine C5 proton (δ 6.50) compared to a typical aromatic proton is a direct consequence of the electron-donating nature of the piperidine nitrogen. The nitrogen lone pair delocalizes into the pyrimidine ring, increasing electron density specifically at the ortho/para positions (C5), thereby shielding the proton from the external magnetic field.

13C NMR and DEPT-135 Analysis

The combination of 13C and DEPT-135 serves as a self-validating check. The number of positive and negative peaks must perfectly correlate with the structural formula and the 1H integration.

PositionShift (δ, ppm)DEPT-135 PhaseAssignment / Causality
Pyrimidine C2166.5Quaternary (Absent)Highly deshielded, flanked by two N atoms
Pyrimidine C4161.2Quaternary (Absent)Deshielded, covalently bound to piperidine N
Pyrimidine C6156.0Positive (CH)Aromatic CH, electron-deficient
Pyrimidine C5102.5Positive (CH)Aromatic CH, strongly shielded by N lone pair
Piperidine C4'48.5Positive (CH)Aliphatic CH attached to -NH2
Piperidine C2', C6'43.8Negative (CH2)Aliphatic CH2 attached to pyrimidine N
Piperidine C3', C5'34.2Negative (CH2)Aliphatic CH2
Pyrimidine C2-CH325.4Positive (CH3)Aromatic methyl group

Self-Validation via 2D NMR (COSY, HSQC, HMBC)

To definitively prove the structure and rule out regioisomers (e.g., accidental attachment at the pyrimidine N1 or N3 instead of C4), 2D NMR is required.

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms the direct 1-bond C-H connections, ensuring the CH2 carbons at δ 43.8 strictly correlate to the protons at δ 4.30 and 2.95.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate self-validating step. A strong 3-bond correlation ( 3JCH​ ) will be observed between the piperidine C2'/C6' equatorial/axial protons (δ 4.30, 2.95) and the pyrimidine C4 quaternary carbon (δ 161.2). This cross-peak provides irrefutable proof of the covalent linkage between the two rings.

Conclusion

The characterization of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine requires a nuanced understanding of heterocyclic electronic effects and solvent interactions. By employing DMSO-d6 to capture exchangeable amine protons and utilizing a self-validating suite of 1D (DEPT-135) and 2D (HMBC) NMR techniques, researchers can unambiguously confirm the structural integrity of this critical drug discovery intermediate, ensuring downstream assay reliability.

References

  • Varano, F., Catarzi, D., Vigiani, E., Vincenzi, F., Pasquini, S., Varani, K., & Colotta, V. (2020). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Pharmaceuticals. URL: [Link]

  • Emwas, A.-H., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules. URL: [Link]

Method

Application Notes &amp; Protocols: Utilizing 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine in Buchwald-Hartwig Cross-Coupling

Introduction The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized drug discovery and development by enabling the synthesis of complex aryl and heteroaryl amines, which are ubiquitous scaffolds in pharmaceuticals.[2][3] The reaction's broad utility stems from its tolerance of a wide range of functional groups and its applicability to diverse amine and aryl halide coupling partners, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[1][4]

This guide focuses on a specific, high-value building block: 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine .[5] This molecule incorporates a primary aliphatic amine on a piperidine ring, which is N-arylated with a pyrimidine heterocycle. Such structures are of significant interest in medicinal chemistry due to the prevalence of piperidine and pyrimidine motifs in biologically active compounds.[6][7] However, the presence of multiple nitrogen atoms and a heteroaromatic ring can present unique challenges, such as potential catalyst inhibition.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols but also the underlying chemical principles and strategic considerations necessary for the successful application of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine in Buchwald-Hartwig cross-coupling reactions.

The Catalytic Heart of the Reaction: Mechanism and Key Parameters

A successful Buchwald-Hartwig amination hinges on the careful orchestration of several key components that work in concert within a catalytic cycle. Understanding the role of each component is critical for rational reaction design and troubleshooting.

The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism proceeds in three primary stages, beginning with an active Pd(0) species.[1][2][8]

  • Oxidative Addition: The active, low-coordinate Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[8]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The final, bond-forming step where the arylated amine product is released, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Active Catalyst L-Pd(0) oxidative_addition Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oxidative_addition + Ar-X amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') oxidative_addition->amido_complex + HNR'R'' - HX amido_complex->pd0 Reductive Elimination product_out Product Ar-NR'R'' amido_complex->product_out

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices

The success of coupling 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine is not accidental; it relies on the rational selection of reagents.

  • Palladium Source (The Engine): While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state. Modern, air-stable palladacycle precatalysts (e.g., G3 and G4 precatalysts) are highly recommended.[9] They provide a more reliable and efficient generation of the active monoligated Pd(0) species upon exposure to a base, leading to more consistent results and often allowing for lower catalyst loadings.

  • Ligand (The Steering Wheel): The ligand is arguably the most critical variable. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For primary amines like our substrate, bulky, electron-rich biaryl monophosphine ligands are the gold standard.

    • Why bulky and electron-rich? The steric bulk promotes reductive elimination, the final product-forming step, while the electron-donating nature increases the electron density on the palladium, facilitating the oxidative addition into the Ar-X bond.[10]

    • Starting Recommendations: BrettPhos is an excellent starting point for primary amines.[9] For more challenging couplings, such as with unreactive aryl chlorides, more specialized and sterically hindered ligands like tBuBrettPhos may be necessary.[10]

  • Base (The Accelerator): The base's primary role is to deprotonate the amine, generating the active nucleophile within the catalytic cycle.[11] The choice of base is a trade-off between reactivity and substrate compatibility.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and widely used.[9] They promote fast reaction rates but can be incompatible with base-sensitive functional groups on the aryl halide partner.

    • Weaker Bases: For sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred, though they may require higher temperatures or longer reaction times to achieve full conversion.[8][9] The solubility of the base can also play a role; Cs₂CO₃ is more soluble than K₃PO₄ in many organic solvents.[8]

  • Solvent (The Racetrack): The solvent must dissolve all components and be stable at the required reaction temperature. Anhydrous and deoxygenated conditions are paramount, as water and oxygen can lead to catalyst deactivation and promote side reactions like hydrodehalogenation.[12]

    • Common Choices: Aprotic solvents like toluene , dioxane , and THF are most frequently used.[8][11]

Experimental Protocols

General Considerations for All Protocols
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. This prevents the degradation of the catalyst and phosphine ligands.

  • Reagent Purity: Use anhydrous, degassed solvents. Ensure the amine and aryl halide are pure. The base should be finely powdered and stored in a desiccator; grinding the base before use can improve reaction rates.[8]

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents in a well-ventilated fume hood.

Protocol 1: Standard Conditions for Aryl Bromides and Iodides

This protocol provides a robust and reliable starting point for coupling 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine with a range of activated and unactivated aryl bromides and iodides.

Workflow Overview

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Analysis cluster_workup Work-up & Purification setup 1. Add Solids to Vial (Ar-X, Amine, Base, Precatalyst, Ligand) purge 2. Seal and Purge with Inert Gas setup->purge add_solvent 3. Add Degassed Solvent purge->add_solvent heat 4. Heat and Stir (e.g., 100 °C, 12-24h) add_solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor quench 6. Quench and Extract monitor->quench purify 7. Purify via Chromatography quench->purify analyze 8. Characterize Pure Product purify->analyze

Caption: General experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Vial Preparation: To an oven-dried 4 mL screw-cap vial containing a magnetic stir bar, add the aryl halide (0.50 mmol, 1.0 equiv), palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 0.70 mmol, 1.4 equiv).

  • Inerting: Seal the vial with a PTFE-lined cap. If not in a glovebox, evacuate and backfill the vial with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (0.55 mmol, 1.1 equiv) followed by anhydrous, degassed toluene (2.0 mL).

  • Reaction: Place the vial in a preheated aluminum heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent (typically the aryl halide).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and quench by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Optimized Conditions for Challenging Aryl Chlorides

Aryl chlorides are significantly less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond.[9] Achieving successful coupling requires a more active catalytic system and potentially more forcing conditions.

Key Modifications from Protocol 1:

  • Catalyst System: Employ a more sterically demanding and electron-rich ligand, such as BrettPhos or tBuXPhos , often with a G3 or G4 precatalyst. The increased steric bulk can accelerate the rate-limiting reductive elimination step.[10]

  • Base: A strong base like LHMDS or KHMDS can sometimes offer advantages over NaOtBu for specific substrate combinations.

  • Temperature: An increase in temperature to 110-120 °C may be necessary.

Step-by-Step Methodology:

  • Vial Preparation: To an oven-dried vial, add the aryl chloride (0.50 mmol, 1.0 equiv), BrettPhos Pd G3 (0.015 mmol, 3 mol%), and sodium tert-butoxide (0.70 mmol, 1.4 equiv).

  • Inerting: Seal and purge the vial with argon or nitrogen as described in Protocol 1.

  • Reagent Addition: Add 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (0.60 mmol, 1.2 equiv) followed by anhydrous, degassed dioxane (2.0 mL).

  • Reaction: Heat the reaction at 110 °C with vigorous stirring for 18-36 hours.

  • Monitoring, Work-up, and Purification: Follow steps 5-8 from Protocol 1.

Data Presentation & Troubleshooting

Systematic optimization is key to achieving high yields. Screening a small matrix of ligands and bases is a highly effective strategy.

Table 1: Example Ligand and Base Screening Data

Reaction Conditions: 4-Bromotoluene (1.0 equiv), 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (1.1 equiv), Pd Precatalyst (2 mol%), Ligand (2.4 mol%), Base (1.4 equiv), Toluene, 100 °C, 18 h.

EntryPd PrecatalystLigandBaseConversion (%) [a]
1Pd₂(dba)₃XPhosNaOtBu95
2Pd₂(dba)₃RuPhosNaOtBu88
3Pd₂(dba)₃BrettPhosNaOtBu>99
4Pd₂(dba)₃BrettPhosCs₂CO₃75
5Pd₂(dba)₃BrettPhosK₃PO₄68
6BrettPhos Pd G3 -NaOtBu >99

[a] Conversion determined by LC-MS analysis of crude reaction mixture. Data is illustrative.

Insight: The illustrative data shows that for a standard aryl bromide, several ligand systems work well with a strong base (Entries 1-3). BrettPhos provides the highest conversion. Weaker bases result in lower conversion under these conditions (Entries 4-5). Using a pre-formed palladacycle like BrettPhos Pd G3 (Entry 6) offers excellent performance and operational simplicity.

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: Pd(0) not formed efficiently; degradation by air/moisture.[9]Use a reliable precatalyst (e.g., G3/G4). Ensure strictly anhydrous and inert conditions.
Inappropriate Ligand/Base: The chosen combination is not optimal for the substrate.Screen a panel of ligands (e.g., BrettPhos, XPhos) and bases (NaOtBu, LHMDS, Cs₂CO₃).[9]
Hydrodehalogenation (Ar-X → Ar-H)Presence of Water: Water can act as a proton source, leading to the reduction of the aryl halide.[12]Rigorously dry all solvents, reagents, and glassware. Use a freshly opened bottle of base.
Slow Reductive Elimination: The Pd-H species formed has time to react before the desired C-N coupling.Switch to a bulkier ligand to accelerate reductive elimination.[10] Optimize the base and temperature.
Homocoupling (Ar-X → Ar-Ar)High Temperature or Catalyst Loading: These conditions can sometimes favor this side reaction.[9]Reduce the reaction temperature in 10 °C increments. Optimize catalyst loading (try lowering to 1 mol%).
Poor Reagent Solubility Incompatible Solvent: Starting materials are not fully dissolved, leading to a slow or incomplete reaction.Try an alternative anhydrous solvent (e.g., switch from toluene to dioxane or THF). Ensure vigorous stirring.[12]

Conclusion

The successful application of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine in Buchwald-Hartwig amination is a highly achievable and valuable transformation for medicinal and synthetic chemists. Success is predicated on a rational approach to reaction design, emphasizing the critical interplay between the palladium precatalyst, the sterically demanding and electron-rich phosphine ligand, and the appropriate base. By starting with robust protocols, such as those outlined here, and employing systematic optimization and troubleshooting, researchers can efficiently construct complex C-N bonds and accelerate the discovery of novel chemical entities.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11036-11043. Available at: [Link]

  • Rapid Optimization-Buchwald–Hartwig Amination using DoE - Charnwood Discovery. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(22), 11036-11043. Available at: [Link]

  • Zapf, A., et al. (2019). Buchwald–Hartwig amination with alkylamines. Angewandte Chemie International Edition, 58(34), 11694-11698. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available at: [Link]

  • Fors, B. P., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1433-1440. Available at: [Link]

  • Leitch, J. A., et al. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11036-11043. Available at: [Link]

  • Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11036-11043. Available at: [Link]

  • Pirovano, V., et al. (2019). Catalyst-transfer polymerization of arylamines by the Buchwald–Hartwig cross-coupling. Polymer Chemistry, 10(4), 467-471. Available at: [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 48(18), 3212-3233. Available at: [Link]

  • Isam, J., et al. (2021). Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries. The Journal of Organic Chemistry, 86(23), 16496-16504. Available at: [Link]

  • Chem Help ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. YouTube. Available at: [Link]

  • Application of Pd-NHC Complexes in Challenging Amination Reactions - YorkSpace. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews, 40(10), 5151-5169. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]

  • Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1383. Available at: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. Available at: [Link]

  • Piperidine Synthesis - DTIC. Available at: [Link]

Sources

Application

Application Note: Solubility Guidelines and Thermodynamic Profiling of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The transition of a sm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The transition of a small molecule from discovery to preclinical evaluation is heavily dependent on its physicochemical properties. 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (CAS: 1329748-51-7; MW: 192.26 g/mol ) is a polar, basic building block and pharmacophore frequently utilized in kinase inhibitor design and targeted therapeutics. Because poor solubility can lead to erroneous biological assay results and suboptimal bioavailability, understanding its solvation behavior is critical.

This application note provides a comprehensive analysis of the compound's solubility profile across various organic and aqueous solvents. It details the mechanistic causality behind its solvation behavior and provides a self-validating, step-by-step protocol for determining its thermodynamic equilibrium solubility using the industry-standard shake-flask method[1][2].

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, one must analyze its structural micro-environments:

  • Primary Amine (Piperidine C4): This functional group acts as both a strong hydrogen-bond donor and acceptor. It is highly basic (estimated pKa ~9.5–10.5). In acidic to neutral aqueous environments, it readily protonates, driving high aqueous solubility via ion-dipole interactions with water.

  • Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are weak bases (pKa ~2.0–4.0) and serve as hydrogen-bond acceptors. The electron-deficient nature of the pyrimidine ring, combined with the electron-donating piperidine substituent, creates a strong molecular dipole.

  • Hydrocarbon Framework: The piperidine chair and the methyl group on the pyrimidine provide a degree of lipophilicity, though the overall molecule remains highly polar.

Causality in Solvent Selection: The compound exhibits optimal solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). The highly polarized S=O or C=O bonds in these solvents act as potent hydrogen-bond acceptors for the primary amine, while their dielectric constants effectively stabilize the molecule's dipole. Conversely, the compound is practically insoluble in non-polar aliphatic hydrocarbons (e.g., hexane, heptane) because the energetic cost of breaking the compound's crystal lattice is not offset by the weak Van der Waals interactions provided by these solvents.

Solubility Guidelines Matrix

The following table summarizes the expected solubility ranges for 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine based on its structural thermodynamics.

Solvent CategoryRepresentative SolventsExpected Solubility RangeMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong H-bond acceptance from the primary amine; excellent dipole stabilization. Ideal for stock solutions.
Polar Protic Methanol, EthanolModerate to High (15–30 mg/mL)H-bond donation/acceptance network matches the API's profile, but self-association of the solvent slightly lowers capacity compared to DMSO.
Halogenated Dichloromethane (DCM)Moderate (5–15 mg/mL)Sufficient to dissolve the free base form due to moderate polarity, but lacks strong H-bonding capabilities.
Non-Polar Hexane, HeptaneLow (<1 mg/mL)Inability to disrupt the strong intermolecular hydrogen bonding of the crystalline API.
Aqueous (Acidic) 0.1 N HCl, pH 1.2–4.5 BuffersHigh (>30 mg/mL)Protonation of the primary aliphatic amine creates a highly soluble, charged species (salt form)[1].
Aqueous (Basic) pH 9.0+ BuffersLow (<2 mg/mL)The compound exists predominantly as the uncharged free base, relying solely on H-bonding rather than ion-dipole forces.

Experimental Methodology: Thermodynamic Solubility Profiling

Kinetic solubility assays (often performed via solvent-casting or DMSO dilution) are prone to supersaturation artifacts. To obtain high-quality, actionable data for formulation, thermodynamic equilibrium solubility must be determined. The "shake-flask" method is the gold standard for this purpose[3][4].

Self-Validating Protocol: The Shake-Flask Method

This protocol ensures self-validation by mandating the visual confirmation of residual solid, which guarantees that the solution has reached true thermodynamic saturation[1][5].

Step 1: Preliminary Estimation & Preparation

  • Estimate the solubility using the guidelines matrix above.

  • Weigh an amount of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine that is approximately 10–20% in excess of the estimated saturation point into a 2 mL glass HPLC vial or 15 mL centrifuge tube[1].

Step 2: Solvent Addition & Equilibration

  • Add the target solvent or aqueous buffer (e.g., 1.0 mL) to the vial.

  • Critical QC Check: Visually inspect the vial. If the solid dissolves completely, add more API until a visible suspension remains. True equilibrium cannot be measured without an excess solid phase[1][2].

  • Seal the vial tightly and place it in a temperature-controlled orbital shaker set to 37 ± 1 °C (for biorelevant data) or 25 ± 1 °C (for standard physicochemical data)[1][4].

  • Agitate at 300 RPM for 24 to 48 hours to ensure complete thermodynamic equilibrium[3].

Step 3: Phase Separation

  • Remove the vials from the incubator.

  • Separate the undissolved solid from the saturated solution by centrifugation (e.g., 14,000 RPM for 15 minutes at the equilibration temperature) or by filtration using a 0.22 µm hydrophilic PTFE or PVDF syringe filter[4]. Note: If using filters, discard the first 100 µL of filtrate to account for potential non-specific binding of the API to the membrane.

Step 4: Quantification

  • Immediately dilute the clear supernatant with a compatible solvent (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear dynamic range of your analytical instrument.

  • Quantify the API concentration using a validated High-Performance Liquid Chromatography (HPLC) method coupled with UV or Mass Spectrometry detection[6].

  • Calculate the final thermodynamic solubility by multiplying the quantified concentration by the dilution factor.

Workflow Visualization

G N1 1. Weigh Excess API (1-(2-Methylpyrimidin-4-yl)piperidin-4-amine) N2 2. Add Target Solvent/Buffer (QC: Ensure solid suspension remains) N1->N2 N3 3. Thermodynamic Equilibration (Orbital Shaker: 24-48h at 37°C) N2->N3 N4 4. Phase Separation (Centrifugation or 0.22 µm Filtration) N3->N4 N5 5. Supernatant Dilution (Prevent precipitation prior to analysis) N4->N5 N6 6. Analytical Quantification (HPLC-UV / LC-MS) N5->N6 N7 7. Data Processing (Calculate Equilibrium Solubility) N6->N7

Workflow for thermodynamic solubility determination via the shake-flask method.

References

  • World Health Organization (WHO) . Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available at: [Link]

  • National Institutes of Health (NIH) / PMC . Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Available at:[Link]

  • MDPI . Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds (Citing Kerns, E.H.; Di, L. Drug-like Properties). Available at: [Link]

  • PCBIS . Thermodynamic solubility - Strasbourg. Available at: [Link]

  • National Institutes of Health (NIH) / PMC . Will we ever be able to accurately predict solubility? (OECD 105 Guideline context). Available at: [Link]

Sources

Method

Application Note: Comprehensive Mass Spectrometry Fragmentation Profiling of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Document Type: Technical Application Note & Bioanalytical Protocol Target Audience: DMPK Researchers, Analytical Chemists, and Drug Development Professionals Introduction & Chemical Context In modern drug discovery, hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Bioanalytical Protocol Target Audience: DMPK Researchers, Analytical Chemists, and Drug Development Professionals

Introduction & Chemical Context

In modern drug discovery, heterocyclic scaffolds such as pyrimidines and piperidines are ubiquitous due to their favorable pharmacokinetic properties and target binding affinities. 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (Molecular Weight: 192.26 g/mol )[1] is a critical building block and pharmacophore often found in kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.

For researchers developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for pharmacokinetics or metabolite identification, understanding the exact collision-induced dissociation (CID) behavior of this molecule is paramount. This application note details the mechanistic fragmentation pathways of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine and provides a self-validating protocol for its quantification.

Mechanistic Fragmentation Pathways (ESI-CID-MS/MS)

The fragmentation of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine is fundamentally dictated by the proton affinity of its basic nitrogen centers. In positive electrospray ionization (+ESI), the molecule forms a stable protonated precursor ion [M+H]+ at m/z 193.14.

The subsequent fragmentation pathways are driven by the localization of this charge:

  • Pathway A: Deamination (Low Collision Energy) When protonation occurs at the primary aliphatic amine on the piperidine ring, the molecule undergoes a highly favored heterolytic cleavage, expelling neutral ammonia (-17.03 Da). This results in an m/z 176.12 fragment. This neutral loss is a well-documented thermodynamic sink for[2].

  • Pathway B: Inter-Ring C-N Cleavage (Medium Collision Energy) When the charge is localized on the conjugated pyrimidine system, CID drives the cleavage of the exocyclic C-N bond linking the piperidine and pyrimidine rings. Because the pyrimidine ring is highly stabilized by resonance, it retains the charge, yielding the prominent m/z 110.07 fragment (protonated 2-methylpyrimidin-4-amine)[3].

  • Pathway C: Cross-Ring Cleavage (High Collision Energy) At elevated collision energies (>30 eV), the pyrimidine ring itself can undergo cross-ring cleavage, a phenomenon frequently observed in [4]. This leads to smaller diagnostic fragments such as the m/z 93.04 cation.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 193.14 Deamination Loss of NH3 [M+H-17]+ m/z 176.12 Precursor->Deamination Low CE (15 eV) Pyrimidine Inter-Ring Cleavage Charge Retention m/z 110.07 Precursor->Pyrimidine Med CE (25 eV) CrossRing Cross-Ring Cleavage High CE m/z 93.04 Pyrimidine->CrossRing High CE (35 eV)

ESI-MS/MS fragmentation pathways of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine.

Quantitative Data Summaries

To facilitate rapid assay transfer, the exact masses, mass errors, and optimized collision energies for the primary transitions are summarized below.

Table 1: Precursor and Product Ion Assignments

Precursor Ion (m/z)Product Ion (m/z)Mass Error (ppm)Structural AssignmentOptimal CE (eV)Relative Abundance
193.1448176.1182< 2.0 [M+H−NH3​]+ 15Medium
193.1448110.0713< 2.02-Methylpyrimidin-4-amine25High (Quantifier)
193.144893.0447< 2.02-Methylpyrimidin-4-yl cation35Low (Qualifier)

Table 2: Optimized LC-MS/MS Instrument Parameters

ParameterRecommended Setting
Ionization ModeESI Positive (+ve)
Spray Voltage3.5 kV
Capillary Temperature320 °C
Sheath Gas / Aux Gas40 arb / 10 arb
Collision GasArgon (1.5 mTorr)

Self-Validating Experimental Protocol

The following step-by-step methodology is designed for the targeted bioanalytical quantification of the compound in biological matrices. It includes built-in causality checks to ensure the system is self-validating.

Step 1: Sample Preparation
  • Aliquot 50 µL of plasma/serum into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid (FA) to precipitate proteins. Causality: Formic acid ensures the primary amine remains fully protonated, maximizing extraction recovery and downstream ESI efficiency.

  • Centrifuge at 4,000 × g for 10 minutes at 4 °C. Transfer the supernatant to a clean autosampler vial.

Step 2: UHPLC Separation
  • Column: C18, 1.7 µm, 2.1 × 50 mm.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in MeCN.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 3: MS/MS Tuning & Acquisition
  • Infuse a 1 µg/mL neat standard directly into the mass spectrometer.

  • Optimize the declustering potential (DP) to maximize the m/z 193.1 precursor signal without inducing in-source fragmentation.

  • Set up a Multiple Reaction Monitoring (MRM) method tracking the 193.1 → 110.1 (Quantifier) and 193.1 → 176.1 (Qualifier) transitions.

Step 4: System Suitability & Self-Validation (Crucial)

To ensure the protocol is self-validating, inject a blank (solvent only) followed by a Lower Limit of Quantification (LLOQ) standard.

  • Validation Check 1: The signal-to-noise (S/N) ratio for the m/z 193.1 → 110.1 transition must be ≥ 10:1.

  • Validation Check 2: The ratio of the Quantifier (110.1) to Qualifier (176.1) must remain constant (±15%) across all samples. Expert Insight: If the m/z 176.1 ion abundance suddenly exceeds the m/z 110.1 ion, this indicates a loss of collision gas pressure or a failure in the collision cell voltage, instantly alerting the operator to an instrument fault before data is compromised.

Workflow Sample 1. Sample Prep (Protein Ppt) LC 2. UHPLC (C18 Column) Sample->LC ESI 3. +ESI (Protonation) LC->ESI Q1 4. Q1 Selection (m/z 193.1) ESI->Q1 Q2 5. Q2 CID (Argon Gas) Q1->Q2 Q3 6. Q3 Detection (MRM Validation) Q2->Q3

Step-by-step LC-MS/MS workflow for targeted bioanalytical quantification.

References

  • ResearchGate. "Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds." ResearchGate Publications. Available at: [Link]

  • Analytical Chemistry (ACS). "Comparison of Fragmentation Techniques for the Structural Characterization of Singly Charged Agrochemicals." ACS Publications. Available at: [Link]

Sources

Application

Application Notes and Protocols for Cell-Based Assays Using 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine-Piperidine Scaffold In the landscape of modern drug discovery, the pyrimidine ring is a "privileged scaffold," forming the core of numerous therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine-Piperidine Scaffold

In the landscape of modern drug discovery, the pyrimidine ring is a "privileged scaffold," forming the core of numerous therapeutic agents due to its critical role in the structure of DNA and RNA.[1] Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Similarly, the piperidine moiety is a common feature in centrally active drugs and other bioactive molecules.[5] The compound 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine combines these two pharmacologically significant motifs, suggesting a high potential for novel biological activity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cell-based assays to investigate the therapeutic potential of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. As a novel chemical entity, established protocols are scarce; therefore, this document emphasizes the principles of assay development and provides detailed, adaptable protocols for characterizing its cytotoxic, anti-inflammatory, and signaling pathway-modulating effects. The methodologies presented herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.[6]

Pillar 1: Foundational Principles of Cell-Based Assay Development

Cell-based assays are indispensable tools in drug discovery, offering a biologically relevant context to evaluate a compound's mechanism of action (MOA), efficacy, and potential toxicity.[7][8] Unlike biochemical assays, cell-based systems preserve intracellular signaling pathways and cellular structures, providing a more predictive model of a therapeutic's response in a living system.[8]

The development of a robust cell-based assay is a multi-step process that requires careful optimization of various parameters.[9] Key considerations include the selection of a biologically relevant cell line, optimization of cell seeding density, and the inclusion of appropriate controls to ensure the validity of the results.[6][10]

G cluster_0 Assay Development Workflow A Target Identification & Hypothesis Generation B Cell Line Selection & Authentication A->B Biological Relevance C Assay Optimization (Seeding Density, Incubation Time, Compound Concentration) B->C Empirical Testing D Assay Validation (Specificity, Linearity, Accuracy, Precision) C->D Statistical Analysis E High-Throughput Screening or Mechanism of Action Studies D->E Implementation

Figure 1. A generalized workflow for the development and validation of a cell-based assay.

Pillar 2: Postulated Mechanism of Action and Signaling Pathways

Given the structural motifs of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, several potential mechanisms of action can be hypothesized. Pyrimidine derivatives are known to function as kinase inhibitors by competing with ATP for binding to the catalytic pocket of enzymes such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs).[1] Inhibition of these pathways can lead to cell cycle arrest and apoptosis, making this a plausible anticancer mechanism.[1][4]

Additionally, pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes.[2] This suggests a potential anti-inflammatory role for the compound. The piperidine component may influence the compound's interaction with receptors in the central nervous system or modulate its pharmacokinetic properties.[11]

G cluster_1 Hypothetical Signaling Pathway Compound 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Kinase Target Kinase (e.g., EGFR, CDK) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream CellularEffect Cellular Effect (e.g., Apoptosis, Cell Cycle Arrest) Downstream->CellularEffect

Figure 2. A conceptual signaling pathway illustrating the potential inhibitory effect of the compound on a target kinase.

Pillar 3: Experimental Protocols

The following protocols provide a starting point for the characterization of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. It is crucial to optimize these protocols for your specific cell line and experimental conditions.[7][10]

Protocol 1: Cell Viability and Cytotoxicity Assessment using a Resazurin-Based Assay

This assay measures the metabolic activity of viable cells, providing an indication of cell proliferation and cytotoxicity. Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent resorufin (pink).

Materials:

  • 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell line (e.g., A549, MCF-7, THP-1)[3]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • 96-well clear-bottom black plates

  • Humidified incubator (37°C, 5% CO2)

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine in DMSO.

    • Perform serial dilutions in complete cell culture medium to obtain working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Seeding:

    • Culture cells to ~80% confluency.[12]

    • Harvest cells using standard trypsinization methods for adherent cells or by centrifugation for suspension cells.[12]

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion).[13]

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium and add 100 µL of medium containing the various concentrations of the compound.

    • Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • Resazurin Incubation and Measurement:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours, or until a color change is observed in the control wells.

    • Measure fluorescence using a plate reader.

Data Analysis:

Treatment GroupConcentration (µM)Mean Fluorescence (RFU)Standard Deviation% Viability vs. Vehicle
Untreated Control055,0002,500100
Vehicle (DMSO)054,5002,300100
Compound X0.153,0002,10097.2
Compound X148,0001,90088.1
Compound X1025,0001,20045.9
Compound X508,00050014.7
Compound X1005,50030010.1

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Anti-Inflammatory Activity Assessment in Lipopolysaccharide (LPS)-Stimulated Macrophages

This protocol evaluates the ability of the compound to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in response to an inflammatory stimulus.

Materials:

  • THP-1 human monocytic cell line[3]

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

  • Complete RPMI-1640 medium

  • Human TNF-α ELISA kit

  • 24-well cell culture plates

Step-by-Step Methodology:

  • Differentiation of THP-1 Cells:

    • Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.

    • Incubate for 48-72 hours. Differentiated cells will become adherent.

    • After incubation, remove the PMA-containing medium and wash the cells gently with PBS. Add fresh, complete medium and rest the cells for 24 hours.

  • Compound Pre-treatment:

    • Prepare dilutions of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine in complete medium.

    • Add the compound dilutions to the differentiated THP-1 cells and incubate for 1-2 hours. Include a vehicle control.

  • LPS Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL (or a pre-optimized concentration). Do not add LPS to the negative control wells.

    • Incubate for 6-24 hours.

  • Cytokine Measurement:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to pellet any detached cells and debris.

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

Data Analysis:

Treatment GroupCompound Conc. (µM)LPS (1 µg/mL)Mean TNF-α (pg/mL)Standard Deviation% Inhibition of TNF-α
Negative Control0-5010N/A
Positive Control (LPS)0+25002000
Compound X1+220018012
Compound X10+130015048
Compound X50+4005084

Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only positive control. A dose-dependent decrease in TNF-α levels suggests anti-inflammatory activity.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your results, adhere to the following principles:

  • Cell Line Authentication: Regularly authenticate your cell lines to confirm their identity and ensure they are free from contamination.[14]

  • Consistent Cell Culture Practices: Use the same batch of cells for a set of experiments and maintain a consistent passage number to minimize variability.[15] Do not allow cells to become over-confluent.[10]

  • Appropriate Controls: Always include positive, negative, and vehicle controls in your assays.

  • Assay Validation: For critical applications, validate the assay for linearity, accuracy, precision, and robustness.[9]

By following these guidelines and adapting the provided protocols, researchers can effectively investigate the cellular effects of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine and unlock its potential as a novel therapeutic agent.

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. [Link]

  • MaxCyte. Cell-Based Assay Development Solutions. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • Bio-Rad. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • Assay Genie. Cell Culture Guide - Techniques and Protocols. [Link]

  • Nowak, M., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. [Link]

  • Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]

  • Finco, D., et al. (2012). Development and validation of cell-based assays for the detection of neutralizing antibodies to drug products: a practical approach. Bioanalysis. [Link]

  • ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • JangoCell. (2023, October 12). 6 Technical Tips for Successful Cell Culture. [Link]

  • Kumar, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry. [Link]

  • Drug Discovery News. (2013, October 7). A guide for potency assay development of cell-based product candidates. [Link]

  • Selvita. Where Biology Meets Statistics: Developing Cell-Based Potency Assays Without Losing Your Sanity. [Link]

  • MDPI. (2023). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. [Link]

  • Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • PubChem. 1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine. [Link]

  • PubMed. (2015, June 5). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]

  • NextSDS. 1-(2-methylpropyl)piperidin-4-amine — Chemical Substance Information. [Link]

  • BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

  • Chemical Synthesis Database. 2-chloro-6-piperidin-1-ylpyrimidin-4-amine. [Link]

  • PMC. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • ResearchGate. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • PMC. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • PubMed. (2013, April 15). Piperidin-4-one: the potential pharmacophore. [Link]

  • Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

Sources

Method

Application Note: Fragment-Based High-Throughput Screening and Hit-to-Lead Characterization of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Derivatives

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Discipline: Early Discovery, Fragment-Based Drug Design (FBDD), High-Throughput Screening (HTS) Scientific Rationale and Causality in Fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Discipline: Early Discovery, Fragment-Based Drug Design (FBDD), High-Throughput Screening (HTS)

Scientific Rationale and Causality in Fragment Selection

In the landscape of kinase drug discovery, identifying low-molecular-weight starting points (fragments) with high ligand efficiency is critical. 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (CAS: 1329748-51-7) represents a highly privileged pharmacological scaffold.

Causality of the Scaffold Design:

  • The 2-Methylpyrimidin-4-yl Moiety: Aminopyrimidines are classic bioisosteres for the adenine ring of ATP. The nitrogen atoms in the pyrimidine ring are perfectly positioned to form critical bidentate hydrogen bonds with the backbone amides in the kinase hinge region.

  • The Piperidin-4-amine Vector: The piperidine ring directs the primary amine outward toward the solvent-exposed channel or the DFG-out specificity pocket. This primary amine serves as an ideal synthetic handle for rapid library expansion (e.g., via parallel amidation or reductive amination) to build affinity and selectivity.

Because fragments exhibit low initial binding affinities (typically Kd​ or IC50​ in the 10 µM to 1 mM range), they must be screened at high concentrations. At these concentrations, standard fluorescence assays suffer from severe compound autofluorescence and inner-filter effects. To ensure a self-validating system , we employ an orthogonal screening cascade: a primary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay followed by an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay Screen) validation assay.

The Self-Validating HTS Workflow

To guarantee trustworthiness and eliminate technology-specific false positives, every hit must survive two distinct biophysical environments.

  • Primary Screen (TR-FRET): Utilizes a long-lifetime lanthanide chelate (e.g., Terbium or Europium). By introducing a 50–100 microsecond delay between flashlamp excitation and emission reading, short-lived background autofluorescence from the high-concentration fragment library completely decays, rescuing the signal-to-noise ratio[1].

  • Orthogonal Validation (AlphaScreen): A bead-based proximity assay that relies on the transfer of singlet oxygen over a 200 nm distance, rather than traditional photon emission/excitation[2]. Compounds that artificially quench TR-FRET fluorophores will not interfere with singlet oxygen channeling, effectively filtering out assay artifacts[3].

HTS_Workflow Library Fragment Library (1-(2-Methylpyrimidin-4-yl)piperidin-4-amine derivatives) TR_FRET Primary Screen TR-FRET Kinase Assay Library->TR_FRET Hits Primary Hits (>50% Inhibition at 100 µM) TR_FRET->Hits AlphaScreen Orthogonal Validation AlphaScreen Phosphorylation Assay Hits->AlphaScreen Filter False Positives Validated Validated Hits (IC50 & Kinetics Confirmed) AlphaScreen->Validated

Figure 1: Self-validating HTS workflow utilizing orthogonal TR-FRET and AlphaScreen technologies.

Experimental Protocols

Protocol A: Primary TR-FRET Kinase Competition Assay

This protocol measures the displacement of a fluorescent tracer by the fragment library. It is formatted for 384-well microtiter plates to support automated liquid handling[4].

Reagents & Equipment:

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • Proteins/Fluorophores: GST-tagged Kinase domain, Europium-labeled anti-GST antibody (Donor), AlexaFluor 647-labeled Kinase Tracer (Acceptor).

  • Instrumentation: Multi-mode microplate reader equipped with a TR-FRET optic module (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Step-by-Step Methodology:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine derivative library (in 100% DMSO) into a low-volume 384-well white plate.

  • Enzyme/Antibody Addition: Add 5 µL of a 2X master mix containing the GST-tagged kinase (final concentration 5 nM) and Eu-anti-GST antibody (final concentration 2 nM) in assay buffer.

  • Incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature for 15 minutes to allow fragment pre-binding.

  • Tracer Addition: Add 5 µL of 2X Kinase Tracer (final concentration optimized to its Kd​ , typically 10–30 nM).

  • Equilibration & Read: Incubate the plate for 60 minutes at room temperature in the dark. Read the plate using a 50 µs delay and a 100 µs integration time. Calculate the FRET ratio (665 nm / 615 nm)[5].

Protocol B: Orthogonal AlphaScreen Phosphorylation Assay

Hits from Protocol A are validated here by measuring the actual inhibition of kinase catalytic activity[2].

Reagents & Equipment:

  • Substrate: Biotinylated peptide substrate specific to the target kinase.

  • Beads: Streptavidin-coated Donor beads, Anti-phospho-residue conjugated Acceptor beads (20 µg/mL final)[3].

  • Note: AlphaScreen beads are highly light-sensitive. Steps 4-6 must be performed under subdued green-filtered light.

Step-by-Step Methodology:

  • Kinase Reaction Setup: Dispense 50 nL of hit compounds into a 384-well plate.

  • Reaction Initiation: Add 5 µL of Kinase/Biotin-Peptide mix. Initiate the reaction by adding 5 µL of ATP (at the Km​ concentration).

  • Catalytic Incubation: Incubate for 60 minutes at room temperature.

  • Stop & Acceptor Bead Addition: Add 5 µL of Stop Buffer (containing EDTA to chelate Mg²⁺) supplemented with Acceptor beads. Incubate for 30 minutes.

  • Donor Bead Addition: Under green light, add 5 µL of Streptavidin Donor beads.

  • Read: Incubate for 60 minutes in the dark. Read on an Alpha-enabled microplate reader (Excitation: 680 nm; Emission: 520–620 nm).

AlphaScreen_Mechanism Excitation Laser Excitation (680 nm) Donor Streptavidin Donor Bead (Generates Singlet Oxygen) Excitation->Donor Acceptor Anti-Phospho Acceptor Bead (Emits Light) Donor->Acceptor Singlet Oxygen (200 nm) Emission Luminescence (520-620 nm) Acceptor->Emission Inhibitor Fragment Hit (Blocks Phosphorylation) SignalDrop Loss of Proximity (Decreased Signal) Inhibitor->SignalDrop Prevents Substrate Binding

Figure 2: Mechanistic pathway of the AlphaScreen orthogonal validation assay. True inhibitors prevent substrate phosphorylation, resulting in a loss of bead proximity and decreased luminescence.

Quantitative Data Presentation

The robustness of the dual-assay system ensures high confidence in the hit-to-lead progression. Below are representative assay quality metrics and validation data for the parent fragment and its optimized derivatives.

Table 1: Representative HTS Assay Quality Metrics

Assay PlatformPlate FormatZ'-FactorSignal-to-Background (S/B)Coefficient of Variation (CV%)False Positive Rate
TR-FRET 384-well0.7812.54.2%~3.5%
AlphaScreen 384-well0.8245.03.8%~1.2%

Note: A Z'-factor > 0.5 indicates an excellent, robust assay suitable for HTS.

Table 2: Hit Validation Data for 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Derivatives

Compound IDModification on Piperidine AmineTR-FRET IC50​ (µM)AlphaScreen IC50​ (µM)Ligand Efficiency (LE)
Fragment Parent None (Primary Amine)85.492.10.38
Derivative A Benzamide12.314.50.35
Derivative B 3-Fluorophenyl urea1.82.10.41
Derivative C Cyclopropyl sulfonamide0.450.480.44

Data Interpretation: The parent fragment establishes a weak but measurable baseline. Functionalizing the piperidin-4-amine with a cyclopropyl sulfonamide (Derivative C) explores the solvent channel, driving the IC50​ down to the sub-micromolar range while maintaining excellent ligand efficiency, validating the scaffold's potential.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions Source: Thermo Fisher Scientific URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Application

Application Notes and Protocols for the Formulation and Drug Delivery of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Abstract This comprehensive guide provides a detailed framework for the formulation and drug delivery of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, a novel heterocyclic amine with therapeutic potential. Recognizing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed framework for the formulation and drug delivery of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, a novel heterocyclic amine with therapeutic potential. Recognizing the frequent challenges associated with the bioavailability of such molecules, this document outlines a systematic approach, from initial physicochemical characterization to the development of advanced drug delivery systems. Protocols for pre-formulation studies, various formulation strategies including solid dispersions and nanoparticle-based systems, and essential analytical techniques are detailed to empower researchers and drug development professionals in advancing this and similar chemical entities from the laboratory to clinical application.

Introduction: The Therapeutic Potential and Formulation Challenges of a Novel Piperidine-Pyrimidine Scaffold

The convergence of piperidine and pyrimidine moieties in a single molecular entity, such as 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, presents a compelling scaffold for drug discovery. Piperidine rings are prevalent in a multitude of pharmaceuticals, particularly those targeting the central nervous system, due to their ability to be functionalized to modulate physicochemical and pharmacokinetic properties.[1][2][3][4] Similarly, the pyrimidine core is a cornerstone in the development of a wide range of therapeutics, including anticancer and antimicrobial agents.[5][6]

The primary amine on the piperidine ring of the title compound suggests a basic nature, which can be leveraged for salt formation to potentially enhance solubility.[7][8] However, molecules with amine groups can also present challenges such as potential reactivity and the need for careful excipient selection to avoid impurity formation.[9] Furthermore, many new chemical entities emerging from drug discovery pipelines exhibit poor aqueous solubility, a major impediment to achieving adequate oral bioavailability.[10][11] Therefore, a systematic and scientifically-driven formulation development strategy is paramount to unlocking the full therapeutic potential of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine.

This guide is structured to lead the researcher through a logical progression of development activities, beginning with essential pre-formulation studies to build a foundational understanding of the molecule's properties. Based on this characterization, appropriate formulation strategies are presented with detailed protocols.

Pre-Formulation Studies: Characterizing the Physicochemical Landscape

A thorough understanding of the physicochemical properties of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine is the critical first step in designing a successful formulation. These studies inform the selection of appropriate formulation strategies and excipients.

Solubility Determination

Rationale: The aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability.[12] Solubility profiling across a physiologically relevant pH range is essential, especially for an amine-containing compound whose ionization state will vary.

Protocol: Equilibrium Solubility Measurement

  • Prepare a series of buffers with pH values ranging from 1.2 to 7.4 (e.g., simulated gastric fluid, simulated intestinal fluid).

  • Add an excess amount of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa and LogP Determination

Rationale: The pKa (acid dissociation constant) will define the pH at which the compound transitions between its ionized and non-ionized forms, significantly impacting its solubility and permeability. The LogP (octanol-water partition coefficient) is a measure of the compound's lipophilicity and is a key predictor of its ability to permeate biological membranes.[9]

Protocol: Potentiometric Titration for pKa

  • Dissolve a precise amount of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine in a suitable solvent (e.g., methanol/water mixture).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.

Protocol: Shake-Flask Method for LogP

  • Prepare a saturated solution of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine in a pre-saturated mixture of n-octanol and water.

  • Place the mixture in a separatory funnel and shake vigorously for a set period.

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC).

  • Calculate the LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solid-State Characterization

Rationale: The solid-state properties of an API, including its crystallinity, polymorphism, and melting point, can significantly influence its stability, dissolution rate, and manufacturability.[11]

Key Techniques:

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic transitions.

  • X-Ray Powder Diffraction (XRPD): To assess the crystallinity of the material.

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability and identify any solvates or hydrates.

Table 1: Hypothetical Physicochemical Properties of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

PropertyHypothetical ValueImplication for Formulation
Aqueous Solubility (pH 7.4)< 0.1 mg/mLPoorly soluble, requiring solubility enhancement.
pKa8.5Basic compound, potential for salt formation.
LogP3.2Lipophilic, may have good permeability if solubilized.
Melting Point185°CThermally stable for many formulation processes.
Solid FormCrystallineStable, but may require amorphization for faster dissolution.

Formulation Strategies for Enhanced Bioavailability

Based on the pre-formulation data, several strategies can be employed to address the anticipated poor solubility of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine.

Salt Formation

Rationale: For ionizable compounds like 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, forming a salt is often the most straightforward approach to increase aqueous solubility and dissolution rate.[7]

Protocol: Salt Screening

  • Dissolve 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine in a suitable solvent (e.g., ethanol, acetone).

  • Prepare solutions of various pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, tartaric, citric) in the same solvent.

  • Stoichiometrically mix the API solution with each acid solution.

  • Observe for precipitation. If a solid forms, isolate it by filtration, wash with the solvent, and dry under vacuum.

  • Characterize the resulting salts for their solubility, stability, and solid-state properties.

Solid Dispersions

Rationale: Solid dispersions involve dispersing the API in an amorphous form within a hydrophilic polymer matrix. This can significantly enhance the dissolution rate by preventing recrystallization and improving wettability.[10][13]

Protocol: Solvent Evaporation Method for Solid Dispersion Preparation [14]

  • Select a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC)).[13]

  • Weigh the required amounts of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine and the chosen carrier.

  • Dissolve both components in a common volatile solvent (e.g., methanol, ethanol) to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under controlled temperature and reduced pressure.

  • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Pulverize the dried solid dispersion into a fine powder and pass it through a sieve for uniform particle size.

  • Characterize the solid dispersion using DSC and XRPD to confirm the amorphous state of the API.

dot

Solvent_Evaporation_Workflow cluster_prep Preparation cluster_process Processing cluster_final Final Product API Weigh API Dissolve Dissolve in Common Solvent API->Dissolve Carrier Weigh Carrier Carrier->Dissolve Evaporate Solvent Evaporation (Rotovap) Dissolve->Evaporate Clear Solution Dry Vacuum Drying Evaporate->Dry Solid Mass Pulverize Pulverize & Sieve Dry->Pulverize SolidDispersion Amorphous Solid Dispersion Powder Pulverize->SolidDispersion

Caption: Workflow for Solid Dispersion Preparation via Solvent Evaporation.

Nanoparticle-Based Drug Delivery

Rationale: Reducing the particle size of the API to the nanometer range can dramatically increase its surface area, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[11][15] Polymeric nanoparticles can also protect the drug from degradation and allow for controlled release.[16][17]

Protocol: Emulsion-Solvent Evaporation for Polymeric Nanoparticle Formulation [16][18]

  • Select a biocompatible and biodegradable polymer such as Poly(lactic-co-glycolic) acid (PLGA).[16]

  • Dissolve 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine and PLGA in a water-immiscible organic solvent (e.g., dichloromethane). This forms the organic phase.

  • Prepare an aqueous phase containing a surfactant (e.g., polyvinyl alcohol) to stabilize the emulsion.

  • Add the organic phase to the aqueous phase while homogenizing at high speed to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize them for long-term storage.

  • Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

dot

Nanoparticle_Fabrication_Workflow cluster_phases Phase Preparation cluster_emulsification Emulsification & Solidification cluster_purification Purification & Final Product OrganicPhase Dissolve API & PLGA in Organic Solvent Homogenize High-Speed Homogenization (Forms O/W Emulsion) OrganicPhase->Homogenize AqueousPhase Prepare Aqueous Surfactant Solution AqueousPhase->Homogenize Evaporation Solvent Evaporation Homogenize->Evaporation Centrifuge Centrifugation & Washing Evaporation->Centrifuge Lyophilize Lyophilization Centrifuge->Lyophilize Nanoparticles Drug-Loaded Nanoparticles Lyophilize->Nanoparticles

Caption: Process flow for fabricating drug-loaded polymeric nanoparticles.

Analytical Methods for Formulation Characterization and Quality Control

Robust analytical methods are essential for characterizing the developed formulations and for routine quality control.

High-Performance Liquid Chromatography (HPLC) for Quantification

Rationale: HPLC is a versatile and widely used technique for the separation, identification, and quantification of small molecules in pharmaceutical formulations.[19][20]

Protocol: Reverse-Phase HPLC Method

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with pH adjusted to be at least 2 pH units away from the API's pKa) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the API to find the wavelength of maximum absorbance (λmax).

  • Sample Preparation: Accurately weigh and dissolve the formulation in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using standard solutions of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine of known concentrations.

In Vitro Dissolution Testing

Rationale: Dissolution testing is a critical quality control test that measures the rate and extent of drug release from a solid dosage form.[21][22][23] It is used to assess lot-to-lot consistency and can sometimes be correlated with in vivo performance.[23][24]

Protocol: USP Apparatus 2 (Paddle) Dissolution Test [25]

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a suitable buffer (e.g., 0.1 N HCl for simulated gastric fluid, or pH 6.8 phosphate buffer for simulated intestinal fluid). The medium should provide sink conditions.[23]

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 or 75 RPM.

  • Procedure: a. Place one dosage unit (e.g., a capsule containing the solid dispersion) in each dissolution vessel. b. Start the apparatus. c. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium. d. Replace the withdrawn volume with fresh, pre-warmed medium. e. Filter the samples and analyze the drug concentration using a validated HPLC method.

  • Data Analysis: Plot the percentage of drug dissolved versus time to generate a dissolution profile.

Conclusion and Future Perspectives

The formulation of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine requires a systematic, science-driven approach to overcome potential challenges related to its physicochemical properties, particularly poor aqueous solubility. The strategies outlined in this guide, from thorough pre-formulation characterization to the development of advanced drug delivery systems like solid dispersions and nanoparticles, provide a robust framework for researchers. Each step, from salt screening to in vitro release testing, is critical for developing a safe, effective, and stable dosage form. Future work should focus on optimizing the lead formulations identified through these protocols and establishing an in vitro-in vivo correlation (IVIVC) to ensure clinical success.

References

  • Agno Pharmaceuticals. In Vitro Dissolution Testing For Solid Oral Dosage Forms. [Link]

  • Nandi, T. Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. ResearchGate. [Link]

  • U.S. Food and Drug Administration. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • U.S. Food and Drug Administration. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • International Pharmaceutical Federation. FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. [Link]

  • JETIR. Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. [Link]

  • Tablets & Capsules. Formulating OSDs for Poorly Soluble Drugs. [Link]

  • Tran, S. et al. Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry. PMC. [Link]

  • Li, D. et al. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept. PMC. [Link]

  • Zwiorek, K. et al. Nanoparticle System Based on Amino-Dextran as a Drug Delivery Vehicle. PMC. [Link]

  • Contract Pharma. Solid Dispersions. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Elder, D. P. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • MDPI. Solid Dispersions for Drug Delivery: Applications and Preparation Methods. [Link]

  • ResearchGate. Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry. [Link]

  • MDPI. Nanoparticle-Based Strategies to Enhance Catecholaminergic Drug Delivery for Neuropsychiatric Disorders: Advances, Challenges, and Therapeutic Opportunities. [Link]

  • S. K. Guchhait et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Piperine and Its Derivatives as a Therapeutic Alternative Against Leishmaniasis: A Comprehensive Review. [Link]

  • PubChem. 2-Methylpyrimidin-4-amine. [Link]

  • Kumar, S. & Singh, A. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Singh, A. et al. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • PubChem. 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. [Link]

  • Thieme. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • PubMed. (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate. [Link]

  • Wikipedia. Piperidine. [Link]

  • NextSDS. 1-(2-chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride. [Link]

  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • PMC. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. [Link]

  • De Gruyter. Analytical methods for the determination of some selected 4-quinolone antibacterials. [Link]

  • Google P
  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

As a Senior Application Scientist, this guide is designed to provide researchers and drug development professionals with actionable insights and troubleshooting strategies for the synthesis of 1-(2-Methylpyrimidin-4-yl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide is designed to provide researchers and drug development professionals with actionable insights and troubleshooting strategies for the synthesis of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. The synthesis, while straightforward in principle, often presents challenges in achieving high yield and purity. This document moves beyond a simple protocol, delving into the mechanistic rationale behind procedural choices to empower you to diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs): Core Reaction Principles

This section addresses fundamental questions about the synthesis to build a strong theoretical foundation.

Q1: What is the primary synthetic route for 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine?

The most common and efficient method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 4-halo-2-methylpyrimidine, typically 4-chloro-2-methylpyrimidine, with a 4-aminopiperidine derivative. To prevent undesirable side reactions and improve yield, the primary amine of the piperidine is often protected, for example, as a tert-butyl carbamate (Boc-protected). The synthesis is therefore typically a two-step process:

  • SNAr Coupling: Reaction of 4-chloro-2-methylpyrimidine with tert-butyl piperidin-4-ylcarbamate.

  • Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final product, often as a hydrochloride salt.

Q2: Can you explain the SNAr mechanism in this specific synthesis?

Certainly. The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The secondary amine of the piperidine ring acts as the nucleophile. It attacks the electron-deficient C4 position of the pyrimidine ring. The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms, making it susceptible to nucleophilic attack. This attack temporarily breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group, which is the chloride ion in this case. A non-nucleophilic base is essential in the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed, preventing the protonation and deactivation of the amine nucleophile.

The overall reaction is a substitution of the chlorine atom with the piperidin-4-amine moiety. For SNAr reactions on pyrimidines, substitution at the C4 position is generally favored over other positions.[1][2]

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Q3: Why is using a protected 4-aminopiperidine, like tert-butyl piperidin-4-ylcarbamate, so critical for high yield?

Using unprotected 4-aminopiperidine introduces a significant risk of side reactions. The molecule has two nucleophilic nitrogen atoms: the secondary amine within the piperidine ring and the primary exocyclic amine. While the secondary amine is generally the intended nucleophile for this reaction, the primary amine can also react. This can lead to the formation of a dimeric impurity where a second molecule of 4-chloro-2-methylpyrimidine reacts with the primary amine of the desired product.

By protecting the primary amine as a Boc-carbamate, you effectively "mask" its nucleophilicity. This ensures that the SNAr reaction occurs exclusively at the intended secondary piperidine nitrogen, dramatically simplifying the product mixture and making purification far more manageable, thus maximizing the yield of the desired intermediate.

Q4: How does the 2-methyl group on the pyrimidine ring influence the reaction's outcome?

Substituents on the pyrimidine ring play a crucial role in directing the regioselectivity of SNAr reactions.[1] In the case of 4-chloro-2-methylpyrimidine, the methyl group at the C2 position is a weak electron-donating group. This has two main effects:

  • Regioselectivity: It slightly deactivates the C2 position towards nucleophilic attack relative to the C4 and C6 positions. Since the leaving group is at C4, this electronic effect helps ensure the reaction proceeds regioselectively at the desired C4 position.

  • Reactivity: While electron-withdrawing groups generally accelerate SNAr reactions by further stabilizing the Meisenheimer complex, the electron-donating methyl group has a mild deactivating effect. However, the inherent electron deficiency of the pyrimidine ring is sufficient to allow the reaction to proceed under standard heating conditions.

Troubleshooting Guide: From Low Yield to High Purity

This section is structured to help you diagnose and solve specific problems encountered during the synthesis.

Issue 1: Consistently Low Yield or No Product Formation

If your reaction is not proceeding as expected, systematically evaluate the following potential causes.

  • Possible Cause 1.1: Inactive Nucleophile due to Protonation

    • Explanation: The SNAr reaction generates one equivalent of HCl. If not neutralized, this acid will protonate the amine nucleophile, forming an ammonium salt. This salt is no longer nucleophilic and cannot participate in the reaction, effectively halting its progress.

    • Solution: Ensure you are using at least one equivalent, and preferably a slight excess (1.1-1.5 equivalents), of a non-nucleophilic base. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices.[3] Inorganic bases like potassium carbonate (K₂CO₃) can also be used, particularly in polar aprotic solvents like DMF.

  • Possible Cause 1.2: Insufficient Reaction Energy or Time

    • Explanation: SNAr reactions on chloro-pyrimidines typically require thermal energy to overcome the activation barrier. Room temperature conditions are often insufficient.

    • Solution: Heat the reaction mixture to reflux in a suitable high-boiling solvent such as n-butanol, isopropanol, or DMF. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be heated until the consumption of the limiting reagent is observed.

  • Possible Cause 1.3: Degradation of Reagents

    • Explanation: 4-chloro-2-methylpyrimidine can be susceptible to hydrolysis if exposed to moisture over long periods. The 4-aminopiperidine derivative can degrade via oxidation.

    • Solution: Use reagents from a reliable source. Ensure the 4-chloro-2-methylpyrimidine is stored in a desiccator. If in doubt, verify the purity of your starting materials by NMR or GC-MS before starting the reaction.

Issue 2: Formation of Significant Impurities

The presence of multiple spots on a TLC plate indicates side reactions are occurring.

  • Possible Cause 2.1: Dimeric Byproduct Formation (if using unprotected 4-aminopiperidine)

    • Explanation: As discussed in FAQ Q3, the primary amine of the product can react with another molecule of the starting pyrimidine.

    • Solution: The most robust solution is to switch to a Boc-protected 4-aminopiperidine. If this is not feasible, carefully control the stoichiometry. Using a slight excess of the 4-aminopiperidine can help minimize this, but purification will remain a challenge.

  • Possible Cause 2.2: Pyrimidine Ring Degradation

    • Explanation: Although the pyrimidine ring is relatively stable, harsh basic conditions combined with very high temperatures can lead to ring-opening or other degradation pathways.[1]

    • Solution: If you suspect degradation (e.g., the reaction mixture turns dark brown or black), consider using a milder base (e.g., K₂CO₃ instead of stronger organic amines) or a lower reaction temperature for a longer period.

Issue 3: Difficult Product Purification

The final product is a polar, basic amine, which can present purification challenges.

  • Possible Cause 3.1: Co-elution of Product and Byproducts on Silica Gel

    • Explanation: The polar nature of the amine product and polar impurities can lead to poor separation during column chromatography.

    • Solution: Employ an acid-base extraction during the workup. This is a highly effective technique for separating basic compounds from neutral or acidic impurities.[1]

      • Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Extract with an aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer.

      • Discard the organic layer containing non-basic impurities.

      • Make the aqueous layer basic (pH > 12) with a strong base like NaOH.

      • Extract the free-base product back into an organic solvent.

      • Dry the organic layer, filter, and concentrate to yield the purified product.

  • Possible Cause 3.2: Difficulty Removing Residual Base (e.g., TEA, DIPEA)

    • Explanation: High-boiling amine bases like DIPEA can be difficult to remove completely under vacuum.

    • Solution: An aqueous workup, including the acid-base extraction described above, is very effective. Alternatively, after the reaction, the product can be precipitated as its hydrochloride salt by adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane).[4] The salt can be collected by filtration, leaving the unreacted base in the solution.

Caption: A decision tree for troubleshooting the synthesis.

Optimized Two-Step Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Step 1: SNAr Coupling to Synthesize tert-butyl (1-(2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-2-methylpyrimidine (1.0 eq.), tert-butyl piperidin-4-ylcarbamate (1.05 eq.), and n-butanol (or isopropanol) as the solvent (approx. 0.5 M concentration).

  • Base Addition: Add diisopropylethylamine (DIPEA) (1.5 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C for n-butanol).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the 4-chloro-2-methylpyrimidine is fully consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x) to remove the DIPEA hydrochloride salt and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude protected product, which can often be used in the next step without further purification.

Step 2: Boc Deprotection to Yield 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Hydrochloride

  • Setup: Dissolve the crude product from Step 1 in a minimal amount of methanol or 1,4-dioxane.

  • Acid Addition: To this solution, add a solution of HCl in 1,4-dioxane (4M) or concentrated HCl (3-4 eq.) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The deprotection is typically rapid, and the hydrochloride salt of the product may precipitate out of the solution.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Isolation:

    • If a precipitate has formed, collect the solid by filtration. Wash the filter cake with cold diethyl ether and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid or oil can be triturated with diethyl ether to induce solidification. Filter the solid and dry under vacuum to yield the final product as a white to off-white solid hydrochloride salt.

Data Summary: Impact of Reaction Parameters

ParameterOptionsRationale / Impact on YieldRecommendation
Leaving Group 4-F luoro-Fluorine is highly electronegative, making the carbon more electrophilic and accelerating the rate-determining nucleophilic attack.[1]Use 4-fluoro-2-methylpyrimidine if available and cost-effective for faster reaction times.
4-Cl oro-A common, cost-effective, and reliable choice. Requires heating to achieve a good reaction rate.The standard and most practical choice for this synthesis.
Solvent n-Butanol, IPAHigh-boiling protic solvents that effectively dissolve reagents and facilitate the reaction at reflux temperatures.Excellent choices for achieving the necessary reaction temperature.
DMF, NMPPolar aprotic solvents can accelerate SNAr reactions but are harder to remove and may require higher purification effort.Use if solubility issues arise or if lower temperatures are desired with a more reactive substrate.
Base DIPEA, TEASoluble organic bases that are effective HCl scavengers. DIPEA is bulkier and less nucleophilic than TEA.[3]DIPEA is preferred to minimize potential side reactions. Use 1.2-1.5 equivalents.
K₂CO₃, Cs₂CO₃Inorganic bases are inexpensive and easy to remove by filtration, but may result in slower reaction rates due to lower solubility.A good alternative in polar aprotic solvents like DMF, especially for large-scale synthesis.
Temperature Room TempReaction is typically too slow to be practical.Not recommended.
80 - 120 °CProvides sufficient thermal energy for the reaction to proceed to completion in a reasonable timeframe (12-24h).Refluxing in IPA (~82 °C) or n-butanol (~118 °C) is ideal.

References

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • ACS Publications. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Retrieved from [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium? Retrieved from [Link]

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

Sources

Optimization

Troubleshooting impurities in 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine crystallization

An Application Scientist's Guide to Purity and Crystallization Technical Support Center: 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Introduction Welcome to the technical support guide for 1-(2-Methylpyrimidin-4-yl)piper...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Purity and Crystallization

Technical Support Center: 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Introduction

Welcome to the technical support guide for 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and aiming to achieve high purity through crystallization. The final crystalline form of an Active Pharmaceutical Ingredient (API) is critical, as it influences stability, dissolution, and bioavailability.[1] This guide provides in-depth, experience-driven answers to common challenges encountered during the crystallization process, focusing on identifying and eliminating impurities.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, offering both diagnostic insights and actionable solutions.

Q1: My final crystallized product has a persistent yellow or brown discoloration. What is the cause, and how can I obtain a pure white solid?

A1: Discoloration is typically caused by trace amounts of highly conjugated or polymeric impurities that absorb visible light. These often arise from degradation of the starting materials or the final compound, especially under thermal stress or non-neutral pH conditions. For a molecule containing pyrimidine and amine functionalities, oxidative degradation is a common pathway.

Causality & Troubleshooting Steps:

  • Identify the Source: The impurity may be present from the synthesis or formed during the work-up/crystallization. First, ensure the crude material is thoroughly dried and free of residual acidic or basic reagents which could catalyze degradation upon heating.

  • Activated Carbon Treatment: This is the most common and effective method for removing colored impurities. The porous structure of activated carbon provides a large surface area for the adsorption of large, chromophoric molecules.

    • Protocol: During the recrystallization process, after the compound is fully dissolved in the hot solvent, add a small amount of activated carbon (typically 1-2% w/w relative to your compound). Stir the hot mixture for 5-15 minutes.

    • Crucial Step: Perform a hot gravity filtration to remove the carbon particles before allowing the solution to cool. If the solution cools prematurely, your product will crystallize along with the carbon, leading to significant yield loss.

  • Solvent Selection: Ensure the chosen solvent does not contribute to degradation. Avoid overly high boiling point solvents that require prolonged heating. For amine-containing compounds, protic solvents like isopropanol or ethanol are often suitable.

  • Inert Atmosphere: If oxidative degradation is suspected, perform the crystallization under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen, especially during prolonged heating.

Q2: My HPLC analysis consistently shows one or more persistent impurities at 1-5% levels even after multiple recrystallizations. How do I develop a more effective purification strategy?

A2: This is a classic challenge indicating that the impurity has solubility properties very similar to the desired compound in the chosen solvent system. A successful strategy requires understanding the impurity's structure and leveraging subtle differences in physicochemical properties.

Systematic Approach to Removing Recalcitrant Impurities:

  • Impurity Identification (The "Know Your Enemy" Step):

    • LC-MS Analysis: The first step is to obtain a mass spectrum of the impurity peak. The molecular weight provides critical clues. Is it a starting material? A dimer? A byproduct with a known side-reaction pathway?

    • Forced Degradation Studies: Subjecting a small sample of the pure compound to stress conditions (acid, base, heat, oxidation) can help intentionally generate potential impurities, which can then be matched to the one in your batch.

  • Modify the Crystallization Method: The principle of recrystallization is based on differential solubility.[2] If one method fails, you must change the conditions to exploit different properties.

    • Switch from Cooling to Antisolvent Crystallization: If you are using a single-solvent cooling method, the impurity may co-precipitate. An antisolvent strategy can be more selective.[3]

      • Rationale: Dissolve your crude material in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "poor" solvent or "antisolvent" (in which it is insoluble) until turbidity persists. This rapid change in solubility can leave impurities behind in the solvent mixture.[1]

    • pH-Modulated Crystallization: Your compound has a basic piperidine nitrogen and a primary amine. These can be protonated. The impurity may have a different pKa.

      • Protocol: Dissolve the crude material in a suitable solvent and a dilute acidic solution (e.g., aqueous HCl or acetic acid) to form the salt. Many organic impurities will remain in the aqueous layer. Then, extract the aqueous layer with a non-polar solvent (like MTBE or DCM) to remove non-basic impurities. Finally, basify the aqueous layer to precipitate the pure, free base form of your compound, which can then be recrystallized.

  • Chromatographic Purification: If crystallization proves insufficient, column chromatography is the most reliable alternative for separating closely related compounds before performing a final polishing crystallization.

Troubleshooting Workflow for Persistent Impurities A logical workflow for diagnosing and resolving stubborn impurities.

G cluster_strategies Purification Options cluster_recryst Recrystallization Tactics start Impurity Detected by HPLC >1% lcms Identify Impurity via LC-MS start->lcms assess Assess Impurity Properties (MW, Polarity, pKa) lcms->assess strategy Select Purification Strategy assess->strategy recryst Modify Recrystallization strategy->recryst Impurity is structurally similar chrom Column Chromatography strategy->chrom Crystallization fails ph_swing Acid/Base Extraction strategy->ph_swing Impurity has different pKa antisolvent Antisolvent Addition recryst->antisolvent new_solvent Screen New Solvents recryst->new_solvent end_node Purity Confirmed by HPLC <0.1% chrom->end_node ph_swing->end_node antisolvent->end_node new_solvent->end_node

Q3: Instead of forming crystals, my compound separates as an oil during cooling. What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the chosen solvent system. The resulting oil is essentially a liquid, supersaturated form of your compound that can trap impurities, defeating the purpose of crystallization.

Causes and Solutions:

  • High Solute Concentration: The solution is too concentrated, leading to precipitation at a higher temperature where the compound is still molten.

    • Solution: Use more solvent to create a more dilute solution. This lowers the saturation temperature.

  • Rapid Cooling: Cooling the solution too quickly can cause the concentration to exceed the solubility limit abruptly, shocking the system into precipitating as an oil.

    • Solution: Slow down the cooling rate. Allow the flask to cool gradually to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.

  • Poor Solvent Choice: The solvent may be too "good" a solvent, requiring very low temperatures to induce crystallization, which can promote oiling.

    • Solution: Try a solvent system where the compound is less soluble. Alternatively, use an antisolvent approach where precipitation is not driven by temperature alone.

  • Promote Nucleation: Oiling out is a failure of proper crystal nucleation.

    • Seeding: Add a few seed crystals of the pure product to the solution as it cools, just before it becomes cloudy. This provides a template for ordered crystal growth.[1]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.

Q4: My crystallization yield is consistently low (<60%). How can I improve recovery without sacrificing purity?

A4: Low yield is a common problem that can often be traced back to the choice of solvent or the physical steps of the recovery process.

Strategies to Maximize Yield:

  • Optimize the Solvent: The ideal solvent should exhibit a large solubility difference between its boiling point and low temperatures (e.g., 0-4 °C).[4] If your compound is still significantly soluble in the solvent even when cold, you will lose a substantial amount in the mother liquor.

    • Action: Re-evaluate your solvent choice. If the current solvent is too good, try a slightly "poorer" one or a mixed solvent system.

  • Ensure Complete Crystallization:

    • Time and Temperature: Allow sufficient time for crystallization to complete. After initial cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes. For some systems, storing at 4 °C overnight can significantly improve yield.

  • Minimize Transfer Loss: Every transfer of solids results in some loss. Be meticulous during filtration and scraping.

  • Wash Wisely: Wash the collected crystals with a small amount of ice-cold solvent to rinse away the impurity-laden mother liquor. Using room temperature or warm solvent will redissolve some of your product.

  • Second Crop of Crystals: Do not discard the mother liquor immediately. Concentrate the filtrate by evaporating some of the solvent (e.g., by 50-75%) and cool it again. This will often yield a second crop of crystals. Important: Always analyze the purity of this second crop separately, as it may be less pure than the first. If it meets specifications, it can be combined; otherwise, it should be re-purified.

Frequently Asked Questions (FAQs)

FAQ1: What are the most likely structural impurities related to 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine?

This compound is typically synthesized by the nucleophilic aromatic substitution (SNAr) of 4-chloro-2-methylpyrimidine with 4-aminopiperidine. The most probable impurities are:

  • Unreacted Starting Materials: 4-chloro-2-methylpyrimidine and 4-aminopiperidine.

  • Positional Isomer: Reaction at the N1 of the piperidine ring instead of the exocyclic amine, leading to 1-(2-methylpyrimidin-4-yl)piperidine (lacks the 4-amino group).

  • Di-substituted Product: Reaction of the product's primary amine with another molecule of 4-chloro-2-methylpyrimidine.

  • Hydrolysis Product: Hydrolysis of the 4-chloro-2-methylpyrimidine starting material to 2-methylpyrimidin-4-ol.

FAQ2: How do I systematically screen for an optimal crystallization solvent?

A systematic approach is far more effective than random guessing. The goal is to find a solvent that dissolves the compound when hot but not when cold.

Solvent Selection Logic The decision process for identifying a suitable single-recrystallization solvent.

Solvent ClassExample SolventsPredicted Solubility for Your CompoundRationale
Protic Polar Isopropanol, Ethanol, WaterGood Candidates. The amine and pyrimidine nitrogens can hydrogen bond with protic solvents. Solubility is likely to be temperature-dependent.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateGood Candidates. Favorable dipole-dipole interactions are expected. Ethyl acetate is often a good choice for compounds of moderate polarity.[5]
Aprotic Non-Polar Toluene, Heptane, HexaneLikely Poor Solvents (Good as Antisolvents). The molecule's polarity from the amine and pyrimidine rings will likely make it poorly soluble in non-polar solvents.[5]
Chlorinated Dichloromethane (DCM)Likely a "Good" Solvent. Often dissolves compounds too well to be a good single recrystallization solvent, but can be useful in a solvent/antisolvent pair.
FAQ3: What is the role of seeding in crystallization, and when should I use it?

Seeding is the process of adding a small number of crystals of the pure compound to the supersaturated solution to initiate crystallization.[1] It is a powerful technique to control the outcome.

  • When to Use Seeding:

    • To prevent oiling out.

    • To control polymorphism (seeding with the desired crystal form encourages that form to grow).

    • To improve batch-to-batch consistency in crystal size and morphology.

    • When spontaneous nucleation is slow or difficult.

FAQ4: Beyond HPLC, what analytical techniques are essential for a thorough purity assessment?

A comprehensive purity analysis provides orthogonal data, ensuring no impurities are missed.

TechniquePurposeInformation Provided
HPLC-UV Purity & Quantification Detects and quantifies impurities with a UV chromophore. The primary tool for determining purity percentage.[6][7]
LC-MS Impurity Identification Provides the molecular weight of unknown peaks, which is crucial for structural elucidation.[8][9]
1H and 13C NMR Structural Confirmation Confirms the structure of the bulk material and can detect impurities if they are present at >1-2% levels and have unique signals.
GC-HS Residual Solvent Analysis Quantifies residual solvents trapped in the crystal lattice. Essential for pharmaceutical applications.
DSC/TGA Polymorph & Solvate Screening Differential Scanning Calorimetry (DSC) can identify different melting points associated with polymorphs. Thermogravimetric Analysis (TGA) measures weight loss upon heating, indicating the presence of bound solvent (solvates) or water (hydrates).[3]

References

  • IntechOpen. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. Available at: [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Available at: [Link]

  • American Chemical Society Publications. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Available at: [Link]

  • SciSpace. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Profiles of Drug Substances, Excipients, and Related Methodology. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Chemical Review and Letters. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. Available at: [Link]

  • SATHEE JEE - IIT Kanpur. Chemistry Crystallization. Available at: [Link]

  • ResearchGate. (2025). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. Journal of Applied Bioanalysis. Available at: [Link]

  • MDPI. (2025). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. Available at: [Link]

Sources

Troubleshooting

Resolving poor aqueous solubility issues with 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Technical Support Center: 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Welcome to the technical support guide for 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. This resource is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Welcome to the technical support guide for 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. We will explore the underlying reasons for its poor solubility and provide a series of practical, step-by-step strategies to overcome these issues in your experimental work.

Part 1: Understanding the Physicochemical Landscape

Before troubleshooting, it is critical to understand the inherent properties of the molecule. 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine is a heterocyclic compound containing multiple basic nitrogen atoms, which are key to its behavior in solution.

PropertyValue (Predicted/Typical)Implication for Solubility
Molecular Formula C₁₀H₁₆N₄---
Molecular Weight 192.26 g/mol [1]Moderate molecular weight, not inherently a limiting factor.
Structure See Figure 1Contains a pyrimidine ring and a piperidine ring.[2]
Predicted pKa ~7.5-8.5 (Piperidine N), ~2.0-3.0 (Pyrimidine Ns)The piperidine nitrogen is the most basic site. The molecule will be positively charged at pH values below its pKa, which can be leveraged to increase solubility.
Predicted XLogP3 0.5 - 1.5[1]Indicates moderate lipophilicity. While not extremely high, it contributes to poor solubility in purely aqueous systems.

Figure 1: Chemical Structure of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Chemical Structure of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered by researchers working with this compound.

Q1: Why is 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?

A1: The poor solubility stems from a combination of its moderate lipophilicity (logP > 0) and its state of ionization at neutral pH. The molecule contains basic amine functional groups.[3] At pH 7.4, which is close to or slightly below the pKa of the most basic piperidine nitrogen, a significant portion of the molecules are in the neutral, uncharged "free base" form. This uncharged form is less polar and therefore less soluble in water compared to its charged, protonated counterpart.

Q2: What is the most straightforward first step to try and solubilize this compound for an in vitro assay?

A2: The most direct approach is pH modification . Since this is a basic compound, decreasing the pH of your aqueous vehicle will protonate the amine groups, forming a more polar and water-soluble cationic salt in situ.[3][4] For many basic drugs, this is the most effective initial strategy.[5]

Q3: I need a stable, solid form of the compound with improved solubility. Is creating a salt form a viable option?

A3: Absolutely. Preparing a stable salt form is a standard and highly effective pharmaceutical strategy for improving the solubility and handling properties of basic active pharmaceutical ingredients (APIs).[5][6] For this molecule, a hydrochloride (HCl) salt would be an excellent choice. The HCl salt is generated by reacting the free base with hydrochloric acid, creating a stable, crystalline solid that is typically much more water-soluble than the free base.[7][8][9]

Q4: pH adjustment alone is insufficient or not compatible with my experimental system. What other formulation strategies can I use?

A4: If pH modification is not a complete solution, several other formulation techniques can be employed, often in combination:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly enhance solubility.[4][10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the lipophilic parts of a drug molecule, forming an "inclusion complex" with a hydrophilic exterior, thereby increasing its apparent water solubility.[4][11]

  • Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecule. This is particularly useful for creating stable formulations for both in vitro and in vivo use.[4]

  • Particle Size Reduction: For suspension formulations, reducing the particle size of the solid drug (micronization or nanosuspension) increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[4][12]

Part 3: Troubleshooting Guides & Experimental Protocols

This section provides detailed, actionable protocols for the strategies discussed above.

Workflow 1: Systematic Solubilization Approach

This decision tree provides a logical workflow for tackling solubility challenges with 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine.

G start Start: Compound Insoluble in Desired Aqueous Medium is_ionizable Is the compound ionizable? (Yes, it's a base) start->is_ionizable ph_adjust Strategy 1: pH Adjustment (See Protocol 3.1) is_ionizable->ph_adjust Yes is_ph_compatible Is low pH compatible with the assay? ph_adjust->is_ph_compatible salt_form Strategy 2: Salt Formation (See Protocol 3.2) ph_success Solubility Achieved? salt_form->ph_success ph_success->salt_form No, or for solid form end_ok Proceed with Experiment ph_success->end_ok Yes is_ph_compatible->ph_success Yes other_strategies Explore Advanced Strategies is_ph_compatible->other_strategies No cosolvents Co-solvents (Protocol 3.3) other_strategies->cosolvents cyclodextrins Cyclodextrins (Protocol 3.4) other_strategies->cyclodextrins surfactants Surfactants other_strategies->surfactants cosolvents->end_ok cyclodextrins->end_ok surfactants->end_ok end_fail Re-evaluate Formulation or Consider Compound Analogs

Caption: A decision tree for selecting a solubilization strategy.

Protocol 3.1: pH-Dependent Solubility Assessment

Objective: To determine the solubility of the compound as a function of pH to identify an optimal pH for solubilization.

Materials:

  • 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (free base)

  • Series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • 0.1 M HCl, 0.1 M NaOH

  • Vials, magnetic stirrer, pH meter

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7, 7.4, 8).

  • Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand so the excess solid can settle.

  • Carefully withdraw a sample from the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered sample with a suitable mobile phase or solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

  • Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. You should observe a significant increase in solubility as the pH decreases below the compound's pKa.

Protocol 3.2: Preparation of Hydrochloride (HCl) Salt

Objective: To convert the free base into its more soluble hydrochloride salt for use as a stable, solid starting material.

Causality: Reacting the basic amine with a strong acid like HCl results in proton transfer, forming an ammonium salt.[3] This ionic salt has much stronger interactions with polar water molecules than the neutral free base, leading to a dramatic increase in aqueous solubility.[9]

G A 1. Dissolve Free Base in an anhydrous organic solvent (e.g., Isopropanol, Ethyl Acetate) B 2. Add stoichiometric equivalent of HCl solution (e.g., 2M HCl in ether) dropwise while stirring. A->B C 3. Observe precipitation of the white solid salt. Continue stirring at 0-4°C. B->C D 4. Isolate the solid by vacuum filtration. C->D E 5. Wash the solid with cold anhydrous solvent to remove impurities. D->E F 6. Dry the salt under vacuum to yield the final product. E->F

Caption: Experimental workflow for hydrochloride salt formation.

Procedure:

  • Dissolve 1.0 equivalent of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine free base in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol or ethyl acetate).

  • Cool the solution in an ice bath.

  • While stirring, slowly add 1.0 to 1.1 equivalents of a solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether or isopropanol).

  • A white precipitate of the hydrochloride salt should form. Continue stirring the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess acid.

  • Dry the salt under high vacuum to remove all residual solvent.

  • Validation: Confirm the increased solubility of the resulting salt in water or buffer compared to the free base. Characterize the salt by melting point or other spectroscopic methods if required.

Protocol 3.3: Formulation with Co-solvents

Objective: To prepare a stock solution using a water-miscible organic solvent.

Causality: Co-solvents work by reducing the polarity of the aqueous vehicle, making it a more favorable environment for a lipophilic solute to dissolve.[4] They disrupt the hydrogen bonding network of water, creating "pockets" that can accommodate the non-polar parts of the drug molecule.

Common Co-solvents for Preclinical Formulations:

Co-solventTypical Concentration RangeNotes
DMSO (Dimethyl sulfoxide)1-10% (in vitro), <1% (in vivo)Excellent solubilizer. Can have cellular effects, so final concentration in assay should be low and consistent across all samples.
Ethanol 5-20%Generally well-tolerated but can cause precipitation upon high dilution.
PEG 400 (Polyethylene glycol 400)10-60%A common, low-toxicity vehicle for both oral and parenteral administration.
Propylene Glycol 10-50%Similar to PEG 400, widely used in pharmaceutical formulations.

Procedure (for a 10 mM stock in 10% DMSO):

  • Weigh the required amount of compound. For a 10 mM stock of a compound with MW 192.26, this is 1.92 mg per mL of solvent.

  • First, dissolve the compound in a small volume of 100% DMSO (e.g., dissolve 19.2 mg in 1 mL of DMSO).

  • Once fully dissolved, add the appropriate aqueous buffer (e.g., 9 mL of PBS) to reach the final volume (10 mL) and the desired final DMSO concentration (10%).

  • Vortex thoroughly. If the solution remains clear, it is ready for use. Always prepare the most concentrated solution in the organic solvent first before adding the aqueous component.

Protocol 3.4: Formulation with Cyclodextrins

Objective: To increase aqueous solubility by forming an inclusion complex with a cyclodextrin.

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. Its bucket-like shape has a hydrophobic interior and a hydrophilic exterior. The lipophilic pyrimidine and piperidine rings of the compound can enter the hydrophobic cavity, while the hydrophilic exterior of the HP-β-CD interacts with water, effectively solubilizing the entire complex.[11]

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your desired buffer.

  • Slowly add the solid 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine to the cyclodextrin solution while stirring or sonicating.

  • Continue to agitate the mixture at room temperature or with gentle warming (e.g., 40°C) for several hours until the solution becomes clear.

  • Filter the final solution through a 0.22 µm filter to remove any undissolved particles before use.

References

  • Wikipedia. Piperidine. Available from: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2026). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21812142, N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761147, 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. Available from: [Link]

  • Ataman Kimya. PIPERIDINE. Available from: [Link]

  • Chemical Substance Information. ([1-(2-METHOXYETHYL)PIPERIDIN-4-YL]METHYL)-(PYRIDIN-4-YLMETHYL)AMINE. Available from: [Link]

  • Gattefossé. Excipients for solubility and bioavailability enhancement. Available from: [Link]

  • National Center for Biotechnology Information. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Available from: [Link]

  • National Center for Biotechnology Information. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 784511, 1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine. Available from: [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • Colorcon. Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. (2025). Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10631607, 1-(2-Pyrimidinyl)-4-piperidinemethanamine. Available from: [Link]

  • National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]

  • ScienceDirect. Salt formation to improve drug solubility. Available from: [Link]

  • ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). Available from: [Link]

  • National Center for Biotechnology Information. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 129598270. Available from: [Link]

  • Contract Pharma. BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2. (2018). Available from: [Link]

  • American Pharmaceutical Review. Increased Bioavailability Excipients. Available from: [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Available from: [Link]

  • Drug Discovery & Development. 4 Strategies To Formulate Poorly Soluble APIs. (2023). Available from: [Link]

  • NextSDS. Piperidin-4-ylMethyl-pyriMidin-2-yl-aMine hydrochloride, 98+% C10H17ClN4, MW: 228.73 — Chemical Substance Information. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2019). Available from: [Link]

  • Journal of the American Chemical Society. Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. (2020). Available from: [Link]

  • Quora. How does branching increase the solubility in amines?. (2018). Available from: [Link]

  • ACS Publications. Hydrochloride Salt of the GABAkine KRM-II-81. (2022). Available from: [Link]

  • Sciencemadness Discussion Board. amine salt formation in ketones as solvents. (2007). Available from: [Link]

  • ResearchGate. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • National Center for Biotechnology Information. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Available from: [Link]

Sources

Optimization

Preventing degradation of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine during long-term storage

Technical Support Center: Stabilizing 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Welcome to the technical support guide for 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. This document provides in-depth guidance for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Welcome to the technical support guide for 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on preventing degradation during the long-term storage of this compound. By understanding its chemical liabilities, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine?

A1: Based on its structure, the compound is susceptible to three main degradation pathways:

  • Oxidation: The primary amine on the piperidine ring is a prime target for oxidation by atmospheric oxygen. This can lead to the formation of N-oxides, hydroxylamines, or imines.[1][2]

  • Reaction with Carbon Dioxide: Primary and secondary amines can react with atmospheric CO2 to form carbamate salts.[3][4] This reaction is often reversible but can alter the compound's physical state and effective concentration.

  • Photodegradation: Heterocyclic aromatic systems, like the pyrimidine ring, can absorb UV light, which may lead to the formation of reactive species and subsequent degradation.[2]

Q2: What are the ideal long-term storage conditions for this compound?

A2: To minimize degradation, the compound should be stored under a combination of protective conditions. See the summary table below for specific recommendations. The core principles are to exclude oxygen, moisture, and light, and to maintain a low temperature.

Q3: My compound, which was a white solid, has developed a yellowish or brownish tint. What does this mean?

A3: A change in color is a common visual indicator of chemical degradation, particularly oxidation. Oxidized amine compounds often form colored impurities. If you observe a color change, it is crucial to re-analyze the compound's purity before use.

Q4: How can I confirm the purity of my stored compound before using it in an experiment?

A4: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[1][5] Comparing the chromatogram of the stored sample to a reference standard or an initial analysis will reveal any new impurity peaks or a decrease in the main peak's area, confirming degradation.

Troubleshooting Guide: Common Storage Issues

Observed Problem Potential Cause(s) Recommended Actions & Preventative Measures
Change in physical appearance (e.g., color change, clumping) 1. Oxidation: Reaction with atmospheric oxygen.2. Moisture Absorption: Amines can be hygroscopic.[6]3. CO2 Reaction: Formation of carbamate salts.Action: Re-test purity using HPLC-UV/MS before use.Prevention: Store under an inert atmosphere (Argon or Nitrogen), in a tightly sealed container, with a desiccant. Use amber glass vials to protect from light.[6]
Decreased potency or inconsistent experimental results Degradation of Parent Compound: The actual concentration of the active molecule is lower than expected due to degradation.Action: Quantify the compound using a validated analytical method (e.g., HPLC with a calibration curve).Prevention: Implement rigorous storage protocols. Aliquot the compound upon receipt to minimize freeze-thaw cycles and repeated exposure of the bulk material to the atmosphere.
Appearance of new, unexpected peaks in HPLC/LC-MS analysis Formation of Degradation Products: New peaks correspond to impurities formed during storage.Action: Use LC-MS to determine the mass of the impurity peaks. A mass increase of +16 Da often suggests oxidation (e.g., N-oxide formation).[1]Prevention: Conduct a forced degradation study to proactively identify potential degradation products and their retention times.
Poor solubility compared to a fresh batch Formation of Salts or Insoluble Polymers: Carbamate formation or other degradation pathways can lead to products with different solubility profiles.Action: Attempt sonication or gentle warming to aid dissolution. However, be aware this may not restore the compound's original purity.Prevention: Ensure the storage container is sealed tightly and purged with inert gas to minimize exposure to CO2 and moisture.

Visualizing Degradation & Prevention

Potential Degradation Pathways

The following diagram illustrates the most probable sites of chemical attack on the molecule. The primary amine is the most vulnerable to oxidation and reaction with CO2.

Caption: Key environmental factors and their resulting degradation products.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol ensures the compound is protected from atmospheric degradation.

  • Preparation: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Aliquoting: If you have a large quantity, aliquot the compound into several smaller vials. This prevents contamination and degradation of the entire batch from repeated openings.

  • Inert Gas Purge: Place the opened vial(s) in a desiccator or glove box with an inert atmosphere (Argon or Nitrogen). Alternatively, gently flush the headspace of the vial with a stream of inert gas for 15-30 seconds.

  • Sealing: Immediately and tightly seal the vial cap. For extra protection, wrap the cap with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Place the sealed vial in a freezer at ≤ -20°C. For maximum stability, storage at -80°C is recommended.[7]

Protocol 2: HPLC-MS Method for Purity Assessment

This method can be used to separate the parent compound from potential non-volatile degradation products.

  • Objective: To detect and identify potential degradation products using LC-MS.[1]

  • Instrumentation & Materials:

    • HPLC system with a Diode Array Detector (DAD) or UV detector.

    • Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.

    • C18 Reverse-Phase HPLC column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at 1 mg/mL.

    • Dilute to a working concentration of ~10-20 µg/mL with the initial mobile phase composition (e.g., 95% A, 5% B).

  • HPLC Method Conditions (Example):

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 35°C

    • UV Detection: 254 nm (or λmax of the compound)

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Mass Spectrometry Method (Example):

    • Ionization Mode: ESI Positive

    • Scan Range: 50 - 800 m/z

    • Data Acquisition: Collect both full scan MS and data-dependent MS/MS to aid in structural elucidation.

  • Data Analysis:

    • Compare the chromatogram of the aged sample to a reference.

    • Integrate all peaks and calculate the area percent purity.

    • Analyze the mass spectra of any new peaks. An increase of +16 m/z suggests oxidation. An increase of +44 m/z could indicate carbamate formation, though this may be unstable in the ESI source.

Workflow for Purity Verification

G start Stored Sample prep Prepare Sample (e.g., 10 µg/mL) start->prep inject Inject onto HPLC-MS prep->inject acquire Acquire UV and MS Data inject->acquire analyze Analyze Chromatogram and Mass Spectra acquire->analyze decision Purity > 98% and no major degradants? analyze->decision pass Proceed with Experiment decision->pass Yes fail Purify or Discard Sample. Review Storage Conditions. decision->fail No

Caption: Standard workflow for verifying compound integrity before use.

References

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications. [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Center for Biotechnology Information. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. National Center for Biotechnology Information. [Link]

  • pyrimidine degradation pathway: Topics. Science.gov. [Link]

  • A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. National Center for Biotechnology Information. [Link]

  • Reaction of primary amines with CO 2 in the presence of a strong nonnucleophilic base. ResearchGate. [Link]

  • Amines Used in CO2 Capture. Bellona Foundation. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. [Link]

  • The biodegradation of piperazine and structurally-related linear and cyclic amines. Semantic Scholar. [Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture. ACS Publications. [Link]

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. National Center for Biotechnology Information. [Link]

  • Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface. National Center for Biotechnology Information. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. National Center for Biotechnology Information. [Link]

  • KINETICS OF CO2 WITH PRIMARY AND SECONDARY AMINES IN AQUEOUS SOLUTIONS-I. ZWITTERION DEPROTONATION KINETICS FOR DEA AND DIPA IN. TU Delft. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. National Center for Biotechnology Information. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. National Center for Biotechnology Information. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Conformational States of 2′-C-Methylpyrimidine Nucleosides in Single and Double Nucleic Acid Stranded Structures. ACS Publications. [Link]

  • Formation and Inhibition of Heterocyclic Amines in Cooked Meat Products. Kansas State University. [Link]

  • 2-Methylpyrimidine. PubChem. [Link]

Sources

Troubleshooting

Advanced purification techniques for crude 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the advanced purification of crude 1-(2-Methylpyrimidin-4-yl)piperidin-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the advanced purification of crude 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to help you navigate the complexities of purifying this polar, multi-functional amine. The inherent basicity of the piperidine and pyrimidine moieties presents unique challenges, often leading to frustrating outcomes with standard protocols. This guide is structured to address these specific issues head-on, offering robust troubleshooting advice and detailed methodologies.

Purification Strategy Decision Framework

The first step in any successful purification is selecting the right strategy. The choice depends heavily on the nature and quantity of impurities, as well as the scale of your reaction. This decision tree provides a logical workflow for navigating your options.

Purification_Strategy Start Crude Product Analysis (TLC, LC-MS, 1H NMR) Impurity_Type What is the primary impurity type? Start->Impurity_Type Non_Polar Non-Polar / Weakly Polar Impurities Impurity_Type->Non_Polar Non-basic, non-polar Polar Polar / Basic Impurities Impurity_Type->Polar Polar starting materials, basic byproducts Chromatography_Decision Is chromatographic separation required? Chromatography Proceed to Flash Chromatography Chromatography_Decision->Chromatography Yes, close polarity Recrystallization Consider Recrystallization of the free base Chromatography_Decision->Recrystallization No, product is solid & distinct Acid_Base Utilize Acid-Base Extraction or Salt Formation/Recrystallization Non_Polar->Acid_Base Polar->Chromatography_Decision

Caption: A decision tree for selecting the optimal purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine in a question-and-answer format.

Problem 1: My product is streaking badly or not moving from the baseline during silica gel TLC/flash chromatography.

Potential Causes:

  • Strong Acid-Base Interaction: Silica gel is acidic due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in your compound interact strongly with these acidic sites, causing significant retention and peak tailing.[1][2] This is the most common issue when purifying amines on silica.

  • Inappropriate Solvent System: The mobile phase may not be polar enough to elute your highly polar compound.

Recommended Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent to neutralize the acidic silanols on the silica surface.[3] This allows your product to elute more effectively.

    • Standard Approach: Use a gradient of methanol in dichloromethane (DCM), and add 0.5-2% triethylamine (TEA) or 2-10% of a 10% ammonia in methanol solution to the mobile phase.[4][5]

    • Example: A good starting point for TLC analysis is 5-10% Methanol in DCM with 1% TEA.

  • Use an Amine-Functionalized Stationary Phase: Amine-functionalized silica columns are commercially available and offer an excellent alternative. The amine groups on the silica surface prevent the product from interacting with the underlying silica, leading to much better peak shapes without needing to modify the mobile phase with a competing base.[1][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique that uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water.[6][7] As the aqueous content increases, polar compounds elute. This can be highly effective for very polar amines.[7]

Problem 2: My product co-elutes with a similarly polar impurity.

Potential Causes:

  • The polarity of the product and the impurity are too similar for effective separation using a standard silica gel system.

  • The impurity could be an isomer or a closely related byproduct from the synthesis.[8]

Recommended Solutions:

  • Optimize Chromatography:

    • Change Solvent System: Switch to a different solvent system to alter selectivity. For example, if you are using Ethyl Acetate/Hexane, try DCM/Methanol.

    • Isocratic vs. Gradient Elution: If using a gradient, try a shallow gradient around the elution point of your compound to improve resolution.

  • Purification via Salt Formation: This non-chromatographic technique leverages the basicity of your amine. By converting your amine to a salt, you drastically change its solubility properties, often allowing for easy separation from non-basic or less-basic impurities.[9][10][11]

    • Mechanism: React the crude product with an acid (e.g., HCl, Trichloroacetic Acid) to form the corresponding ammonium salt.[9][10] This salt is typically insoluble in many organic solvents (like diethyl ether or ethyl acetate) and can be isolated by filtration, or it is highly water-soluble and can be separated via an aqueous extraction.[12] The pure amine is then regenerated by adding a base (e.g., NaOH, NaHCO₃).[11] (See Protocol 2 for a detailed method).

  • Recrystallization: If your product is a solid, recrystallization can be an exceptionally powerful tool for removing small amounts of impurities.[13][14] The key is to find a solvent system where your product has high solubility when hot and low solubility when cold, while the impurity's solubility profile is different.[15] This technique is often very effective for purifying the solid salt form of the amine.[11]

Problem 3: I am losing a significant amount of my product during aqueous workup.

Potential Causes:

  • High Water Solubility: Your compound, being a polar amine, likely has some solubility in water. This solubility increases dramatically at acidic pH when the amine is protonated to form a water-soluble salt.[12][16]

  • Emulsion Formation: The presence of a basic amine can sometimes lead to the formation of stable emulsions during liquid-liquid extractions, making layer separation difficult.

Recommended Solutions:

  • "Salting Out": Before extracting, saturate the aqueous layer with sodium chloride (NaCl). This decreases the solubility of your organic product in the aqueous phase, driving more of it into the organic layer.[16]

  • Use a More Polar Extraction Solvent: If you are using a non-polar solvent like hexanes, switch to a more polar, water-immiscible solvent like ethyl acetate or DCM.

  • Back-Extraction: Intentionally extract your amine into an acidic aqueous layer to remove non-basic impurities.[16] Then, basify the aqueous layer to a pH >10 and re-extract your now water-insoluble free-base product into an organic solvent.

  • Brine Wash: To break emulsions, wash the mixture with saturated aqueous NaCl (brine).

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose flash chromatography method for this compound? A1: The most reliable starting point is silica gel chromatography using a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) with 0.5-1% Triethylamine (TEA) .[2][5] Start with TLC analysis to find an eluent composition that gives your product an Rf value of ~0.2-0.3. For example, begin testing with 95:5:0.5 DCM/MeOH/TEA and increase the methanol percentage as needed.

Q2: When should I choose purification by salt formation over chromatography? A2: Choose salt formation when your primary impurities are non-basic and have different solubility profiles from the amine salt.[9][17] This method is ideal for removing non-polar byproducts or unreacted starting materials that are not amines. It is also highly scalable, making it preferable to chromatography for large-scale purifications.

Q3: Can I use reversed-phase chromatography for this compound? A3: Yes, reversed-phase (e.g., C18-bonded silica) can be an option, especially if the compound is soluble in common reversed-phase solvents like acetonitrile/water or methanol/water.[3] To ensure good peak shape for a basic amine, it's often necessary to modify the mobile phase pH. Using a mobile phase with a slightly elevated pH (e.g., by adding 0.1% TEA) will deprotonate the amine, increasing its retention and improving peak shape.[2]

Q4: My compound is a racemate. How can I separate the enantiomers? A4: Chiral piperidine derivatives are common, and their separation is crucial in drug development.[18][19] The most effective method is Chiral High-Performance Liquid Chromatography (HPLC) . Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® columns), are highly successful for separating piperidine derivatives.[18][20] A typical mobile phase would be a mixture of a non-polar solvent like n-hexane with a polar modifier like ethanol or isopropanol.[20]

Experimental Protocols & Data

Data Presentation: Comparison of Purification Techniques
TechniquePrincipleBest For RemovingProsCons
Normal-Phase Flash Chromatography Adsorption/Desorption on a polar stationary phase (silica).[3]Impurities with different polarity.Versatile, good for moderate scales, widely available.Can have poor recovery/peak shape for basic amines without modifiers.[1]
Purification via Salt Formation Conversion of the basic amine to a salt to alter its solubility.[10][11]Non-basic and non-polar impurities.Highly scalable, cost-effective, can yield very pure material.Only removes non-basic impurities; requires an additional step to liberate the free base.
Recrystallization Differential solubility of the product and impurities in a solvent at different temperatures.[13]Small amounts of impurities from a solid product.Can achieve very high purity, scalable.Finding a suitable solvent can be time-consuming; not applicable to oils.
Reversed-Phase Flash Chromatography Partitioning between a non-polar stationary phase (C18) and a polar mobile phase.[6]Polar impurities from a less-polar product (relative to the stationary phase).Good for many polar compounds soluble in aqueous-organic mixtures.[6]Requires pH modification for basic amines; water removal can be difficult.
Protocol 1: Flash Chromatography on Silica Gel with Amine Modifier

This protocol describes a standard approach for purifying 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine on a laboratory scale.

Caption: Workflow for flash chromatography purification.

  • TLC Analysis: Dissolve a small amount of the crude material in DCM or methanol. Spot on a silica TLC plate and develop in various solvent systems. A good starting system is 95:5 Dichloromethane/Methanol with 1% Triethylamine added. Adjust the methanol concentration to achieve an Rf of 0.2-0.3 for the product spot.

  • Column Preparation: Select a column size appropriate for your sample amount (typically a 30:1 to 100:1 ratio of silica to crude material by weight).[4] Pack the column with silica gel as a slurry in the non-polar component of your eluent (e.g., DCM).

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel (2-3 times the weight of your product) and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method generally gives better separation.[6] Carefully add the powder to the top of the packed column.

  • Elution: Begin eluting with your chosen solvent system. A typical gradient might start at 2% MeOH in DCM (with 1% TEA) and gradually increase to 10% MeOH. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification via HCl Salt Formation and Regeneration

This classic, non-chromatographic method is excellent for removing neutral or acidic impurities.

  • Salt Formation: Dissolve the crude material in a suitable organic solvent like ethyl acetate or methanol (5-10 mL per gram of crude). While stirring, slowly add a solution of 4M HCl in 1,4-Dioxane or diethyl ether until the solution is acidic (check with pH paper) and a precipitate forms. Continue stirring for 30-60 minutes.

  • Isolation of Salt: Collect the precipitated solid (the hydrochloride salt of your amine) by vacuum filtration. Wash the solid with cold diethyl ether to remove any remaining non-basic impurities.[21] The salt can often be recrystallized at this stage from a solvent like ethanol/ether to achieve even higher purity.[11]

  • Regeneration of Free Base: Suspend the purified salt in DCM or ethyl acetate. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution.[16]

  • Extraction: Transfer the mixture to a separatory funnel and shake vigorously. The deprotonated free amine will move into the organic layer.[12] Separate the layers. Extract the aqueous layer two more times with fresh organic solvent.

  • Final Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

References

  • Pessêgo, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • Pessêgo, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Archives. [Link]

  • Unknown. (n.d.). SOP: FLASH CHROMATOGRAPHY. [Link]

  • Jim Clark. (n.d.). Formation of ammonium salts. [Link]

  • Aboul-Enein, H. Y. (2014). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. [Link]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2008).
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Biotage. (n.d.). Successful flash chromatography. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]

  • Lange, J. H. M., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ChemMedChem. [Link]

  • Unknown. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Chemical Reviews. [Link]

  • Zhang, M., et al. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. [Link]

Sources

Optimization

Technical Support Center: A Guide to Safely Scaling the Synthesis of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

This technical guide provides a comprehensive framework for researchers, chemists, and production managers on the safe and efficient scale-up of the synthesis of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. Moving from t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for researchers, chemists, and production managers on the safe and efficient scale-up of the synthesis of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. Moving from the bench to a pilot or manufacturing scale introduces challenges that require a deep understanding of the reaction mechanism, thermal hazards, and process control. This document offers detailed protocols, troubleshooting advice, and critical safety considerations to ensure a robust and reproducible process.

Section 1: Strategic Synthesis Route Selection for Scale-Up

The synthesis of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine involves the formation of a C-N bond between the pyrimidine and piperidine rings. Two primary methods are viable: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. For large-scale production, the choice of route is critical and is governed by factors such as cost, efficiency, atom economy, and ease of purification.

  • Route A: Nucleophilic Aromatic Substitution (SNAr) : This is the preferred route for scale-up. It involves the direct reaction of an activated aryl halide, such as 4-chloro-2-methylpyrimidine, with piperidin-4-amine. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack by the amine.[1][2] This method avoids costly and toxic heavy metal catalysts, simplifying product purification.

  • Route B: Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful tool for C-N bond formation and offers broad substrate scope.[3][4][5] However, for scale-up, it introduces significant challenges, including the high cost of palladium catalysts and specialized phosphine ligands, the need for stringent anaerobic conditions, and the critical requirement to remove residual palladium from the final product to meet regulatory standards (typically <10 ppm for active pharmaceutical ingredients).

Given these considerations, this guide will focus exclusively on the more scalable and economically viable SNAr pathway.

Section 2: Detailed Experimental Protocol (SNAr Route)

To mitigate potential side reactions, such as N-alkylation of the product's primary amine, a two-step approach using a Boc-protected piperidine derivative is strongly recommended for scale-up. This ensures selectivity and leads to a cleaner product profile, simplifying purification.

Step 1: Synthesis of tert-butyl (1-(2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate

This step involves the SNAr reaction between 4-chloro-2-methylpyrimidine and tert-butyl piperidin-4-ylcarbamate.

Experimental Workflow

G reagents Charge Reactor: - tert-butyl piperidin-4-ylcarbamate - DIPEA - Solvent (e.g., IPA) chloro Charge 4-chloro-2-methylpyrimidine (Controlled Addition) reagents->chloro 1 heat Heat to Reaction Temp (e.g., 80-90°C) chloro->heat 2 monitor Monitor Reaction (IPC via HPLC/LC-MS) heat->monitor 3 cool Cool to RT monitor->cool 4 (Upon Completion) quench Quench with Water cool->quench 5 isolate Isolate Product (Filtration) quench->isolate 6 dry Dry Intermediate isolate->dry 7

Caption: Workflow for the SNAr coupling reaction.

Quantitative Data and Reagent Table

ReagentMolar Mass ( g/mol )Molar Eq.Quantity (kg)Volume (L)Role
4-chloro-2-methylpyrimidine128.561.010.0-Limiting Reagent
tert-butyl piperidin-4-ylcarbamate200.281.0516.36-Nucleophile
DIPEA (Hünig's Base)129.241.515.0820.4Base / HCl Scavenger
Isopropyl Alcohol (IPA)60.10--100Solvent
Water18.02--50Quenching Agent

Step-by-Step Methodology

  • Reactor Setup : Charge an appropriately sized jacketed glass-lined reactor with Isopropyl Alcohol (100 L). Begin agitation.

  • Reagent Charging : Under an inert nitrogen atmosphere, charge tert-butyl piperidin-4-ylcarbamate (16.36 kg) and Diisopropylethylamine (DIPEA, 20.4 L).

  • Controlled Addition : Begin controlled addition of a solution of 4-chloro-2-methylpyrimidine (10.0 kg) in IPA (20 L) into the reactor, maintaining the internal temperature below 30°C. Causality: This exothermic reaction requires slow addition to manage heat evolution and prevent runaway reactions.

  • Reaction : Once the addition is complete, heat the reactor contents to 80-90°C.

  • Monitoring : Monitor the reaction progress by in-process control (IPC) using HPLC every 2 hours until consumption of the limiting reagent is >99%.

  • Cooling and Quenching : Cool the reaction mixture to 20-25°C. Slowly add water (50 L) to precipitate the product.

  • Isolation : Filter the resulting slurry and wash the cake with a 1:1 mixture of IPA/water (2 x 20 L).

  • Drying : Dry the solid product in a vacuum oven at 50-60°C until constant weight is achieved to yield the Boc-protected intermediate.

Step 2: Boc-Deprotection to Yield 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

This final step removes the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

Quantitative Data and Reagent Table

ReagentMolar Mass ( g/mol )Molar Eq.Quantity (kg)Volume (L)Role
Boc-Protected Intermediate292.391.020.0-Substrate
4M HCl in Dioxane36.46 (HCl)5.0-43Deprotecting Agent
Dichloromethane (DCM)84.93--100Solvent
50% aq. NaOH40.00--As requiredBasification

Step-by-Step Methodology

  • Dissolution : Charge the Boc-protected intermediate (20.0 kg) and Dichloromethane (DCM, 100 L) to a clean reactor. Stir until fully dissolved.

  • Acid Addition : Cool the solution to 0-5°C. Slowly add 4M HCl in Dioxane (43 L), maintaining the internal temperature below 10°C. Causality: The deprotection can be exothermic, and low temperature controls the reaction rate and minimizes potential side reactions.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by HPLC for the disappearance of starting material.

  • Work-up : Cool the mixture to 10°C and slowly add 50% aqueous NaOH to adjust the pH to >12.

  • Extraction : Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 L).

  • Purification : Combine the organic layers, wash with brine (50 L), dry over anhydrous sodium sulfate, and filter.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from a suitable solvent system (e.g., ethyl acetate/heptane) to afford the final, purified 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the scale-up of the SNAr synthesis.

Troubleshooting Decision Tree

G start_node Problem Observed During Synthesis issue_node1 Issue: Incomplete Reaction (Step 1) start_node->issue_node1 Low Conversion? issue_node2 Issue: Dimer Formation (Product reacts with starting material) start_node->issue_node2 Impurity Detected? issue_node3 Issue: Product Oiling Out (During Crystallization) start_node->issue_node3 Isolation Issue? issue_node issue_node cause_node cause_node solution_node solution_node cause_node1a 1. Insufficient Temperature or Time issue_node1->cause_node1a Potential Cause cause_node1b 2. Ineffective HCl Scavenging cause_node1a->cause_node1b cause_node1c 3. Poor Reagent Quality cause_node1b->cause_node1c solution_node1 Confirm internal temp is 80-90°C. Extend reaction time. Ensure 1.5 eq of DIPEA is used. Test reagents for purity. cause_node1c->solution_node1 Solution cause_node2a 1. Use of unprotected piperidin-4-amine issue_node2->cause_node2a Potential Cause cause_node2b 2. Excessive Reaction Temperature cause_node2a->cause_node2b solution_node2 Use Boc-protected piperidin-4-amine (as per protocol). Maintain reaction temp below 90°C. cause_node2b->solution_node2 Solution cause_node3a 1. Presence of Impurities issue_node3->cause_node3a Potential Cause cause_node3b 2. Residual Solvent cause_node3a->cause_node3b solution_node3 Perform purity check (HPLC). Triturate with non-polar solvent (heptane). Dry thoroughly under high vacuum. Consider salt formation for better crystallinity. cause_node3b->solution_node3 Solution

Caption: A decision tree for troubleshooting common synthesis issues.

Question & Answer Format

Q1: The SNAr reaction (Step 1) is stalling, with significant starting material remaining after 8 hours. What should I do?

  • Potential Causes :

    • Insufficient Temperature : The internal reactor temperature may be lower than the setpoint of the heating jacket.

    • Ineffective HCl Scavenging : The reaction generates HCl as a byproduct, which can protonate the amine nucleophile, rendering it unreactive. If the base (DIPEA) is insufficient or of poor quality, the reaction will stop.

    • Poor Mixing : In a large reactor, inadequate agitation can lead to poor mass transfer, slowing the reaction rate.

  • Recommended Solutions :

    • Verify Temperature : Use a calibrated internal temperature probe to confirm the reaction mixture is at the target temperature (80-90°C).

    • Check Base Stoichiometry : Ensure at least 1.5 equivalents of a high-purity tertiary amine base like DIPEA were added.

    • Increase Agitation : Increase the stirring speed to improve mixing, but avoid splashing onto the reactor walls.

Q2: During the Boc-deprotection (Step 2), the work-up is problematic, with poor phase separation. Why is this happening?

  • Potential Causes :

    • Emulsion Formation : The presence of the amine product, which can act as a surfactant, along with salts generated during neutralization, can lead to stable emulsions.

    • Incomplete Basification : If the pH is not sufficiently high (>12), the amine salt will not be fully converted to the free base, affecting its solubility in the organic solvent.

  • Recommended Solutions :

    • Add Brine : Add a saturated NaCl solution (brine) during the work-up. This increases the ionic strength of the aqueous phase, which helps to break emulsions.

    • Confirm pH : Check the pH of the aqueous layer after basification to ensure it is strongly basic (>12).

    • Filter : If solids are present at the interface, filtering the entire biphasic mixture through a pad of Celite can help break the emulsion.

Q3: The final product is off-color (pink or brown) after isolation. What is the cause and how can I prevent it?

  • Potential Causes :

    • Oxidation : Aromatic amines, like the final product, are susceptible to air oxidation, which can form colored impurities, especially when exposed to light.[6]

  • Recommended Solutions :

    • Inert Atmosphere : Handle the product under a nitrogen or argon atmosphere as much as possible, especially during concentration and drying steps.

    • Use Antioxidants : For long-term storage, consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene).

    • Purification : An activated carbon (charcoal) treatment of the solution before the final crystallization can often remove colored impurities.

    • Storage : Store the final product in a sealed, amber container in a cool, dark place under an inert atmosphere.[6]

Section 4: Frequently Asked Questions (FAQs) on Safe Scale-Up

Q1: How do I manage the thermal risk of this synthesis during scale-up?

A: Managing thermal risk is the most critical aspect of chemical scale-up.

  • Reaction Calorimetry : Before any large-scale run, perform reaction calorimetry (e.g., using a RC1 calorimeter) on a small scale to determine the heat of reaction (ΔHrxn), maximum temperature of the synthesis reaction (MTSR), and other critical safety data.

  • Controlled Addition : As detailed in the protocol, the most exothermic steps (reagent addition) must be done slowly and with active cooling. The addition rate should be linked to the reactor's ability to remove heat.

  • Engineering Controls : Use a reactor with an appropriate surface-area-to-volume ratio and an efficient heat transfer system. Ensure emergency cooling (e.g., a quench bath) is available.

Q2: What are the Critical Process Parameters (CPPs) I need to monitor and control?

A: For this synthesis, the key CPPs are:

  • Temperature : Controls reaction rate and impurity formation.

  • Reagent Stoichiometry and Addition Rate : Crucial for safety (exotherm) and selectivity.

  • Agitation Speed : Affects mass and heat transfer.

  • pH during Work-up : Determines product form (salt vs. free base) and extraction efficiency. These parameters should be defined with proven acceptable ranges during process development and strictly controlled during production.

Q3: What are the main environmental, health, and safety (EHS) concerns with the reagents used?

A:

  • Solvents : Isopropyl alcohol and dichloromethane are flammable and have associated occupational exposure limits. Use in well-ventilated areas with grounding to prevent static discharge.

  • Reagents : 4-chloro-2-methylpyrimidine is a hazardous substance. DIPEA is corrosive. Hydrochloric acid is highly corrosive.

  • Personal Protective Equipment (PPE) : Always use appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. For large-scale operations, respiratory protection may be required. Consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: Is chromatography a viable purification method at scale?

A: While possible, column chromatography is generally not economically viable or efficient for multi-kilogram scale production.[6] It generates large amounts of solvent waste and is labor-intensive. The primary goal of a scalable process is to design a synthesis that yields a product pure enough to be isolated and purified by simple crystallization. The two-step, protected route described here is designed specifically to achieve that goal.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Toudic, F., et al. (2019). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 24(15), 2729. [Link]

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(44), 10448-10455. [Link]

  • Kutchukian, P. S., et al. (2011). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Thesis, Columbia University. [Link]

  • Glang, M., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 61(21), 9674-9689. [Link]

  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Link]

  • Terrier, F., et al. (1998). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of the Chemical Society, Perkin Transactions 2, (11), 2367-2374. [Link]

  • Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777. [Link]

  • Bakhtin, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Wünsch, B., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 352(11), 1900171. [Link]

  • Devarasetty, S., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Derivatization

Welcome to the technical support center for the derivatization of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the chemical modification of this versatile building block. Here, we address common issues, provide detailed troubleshooting strategies, and offer step-by-step protocols to help you navigate the complexities of its derivatization, with a particular focus on overcoming steric hindrance.

Understanding the Challenge: The Role of Steric Hindrance

The primary obstacle in the derivatization of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine is steric hindrance. The bulky 2-methylpyrimidin-4-yl group attached to the piperidine nitrogen restricts access to the 4-amino group, making it less nucleophilic and hindering the approach of electrophiles. This can lead to sluggish or incomplete reactions in common derivatization procedures like acylation, sulfonylation, and reductive amination.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My acylation reaction with a standard acid chloride is giving low yields. What's going on?

A: This is a classic case of steric hindrance. The bulky substituent on the piperidine nitrogen impedes the approach of the acylating agent to the 4-amino group. Standard acyl chlorides may not be reactive enough to overcome this barrier.

Troubleshooting Strategies:

  • Increase Reagent Reactivity: Switch to a more reactive acylating agent. Acid fluorides, generated in situ, are less sterically demanding and can significantly improve yields in hindered couplings.[1] Alternatively, using highly reactive coupling reagents can be effective.

  • Optimize Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy.[2] However, be cautious of potential side reactions or degradation at elevated temperatures. Extending the reaction time can also drive the reaction to completion.[2]

  • Employ a More Potent Coupling Reagent: If you are performing a carboxylic acid coupling, standard reagents like HBTU may be insufficient. Switching to more powerful reagents like HATU or COMU can overcome the steric barrier.[2][3]

Q2: I'm attempting a sulfonylation with a sulfonyl chloride, but the reaction is not proceeding. What are my options?

A: Similar to acylation, the steric bulk around the 4-amino group can prevent the sulfonyl chloride from reacting effectively.

Troubleshooting Strategies:

  • Alternative Catalyst Systems: Consider amine-free sulfonylation methods. A combination of 4-methylpyridine N-oxide and molecular sieves can be an effective alternative to traditional amine bases.

  • Elevated Temperatures: Gently increasing the reaction temperature can help overcome the activation energy barrier.

  • Extended Reaction Times: Allowing the reaction to proceed for a longer duration (e.g., overnight) may lead to a higher conversion.

Q3: My reductive amination with a ketone is failing. Why is this more difficult than with an aldehyde?

A: Reductive amination with ketones is inherently more challenging than with aldehydes due to increased steric hindrance around the carbonyl group.[4] This makes the initial formation of the iminium ion intermediate, which is already disfavored due to the hindered amine, even more difficult.[4]

Troubleshooting Strategies:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for challenging reductive aminations as it is less reactive towards the carbonyl starting material.

  • Catalytic Approaches: For particularly stubborn cases, consider metal-catalyzed direct reductive amination. Rhodium and Ruthenium catalysts have been shown to be effective for the synthesis of sterically hindered amines.[5][6][7]

  • One-Pot Procedures: Direct reductive amination in a one-pot fashion can be more efficient by avoiding the isolation of the unstable iminium intermediate.[4]

Visualizing the Problem: Steric Hindrance

StericHindrance cluster_molecule 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine PiperidineRing Piperidine Ring AminoGroup 4-Amino Group (Nucleophilic Center) PiperidineRing->AminoGroup C4-attachment PyrimidinylGroup 2-Methylpyrimidin-4-yl Group (Steric Bulk) PyrimidinylGroup->PiperidineRing N1-attachment Electrophile Electrophile (e.g., Acyl Chloride) Electrophile->AminoGroup Hindered Attack

Caption: Steric hindrance from the 2-methylpyrimidin-4-yl group shields the 4-amino group.

Comparative Data: Coupling Reagent Effectiveness for Hindered Amines

Coupling ReagentClassRelative ReactivityNotes
HBTU/TBTUUronium/AminiumStandardOften insufficient for severely hindered amines.[3]
HATU/HCTUUronium/AminiumHighMore reactive than HBTU, good for many difficult couplings.[3]
PyBOP/PyAOPPhosphoniumVery HighEffective for challenging couplings and can suppress racemization.[3]
COMUUronium/AminiumVery HighA highly efficient reagent for sterically demanding couplings.[2]
Acyl Fluoride Precursors (e.g., TCFH, BTFFH)-Extremely HighGenerates highly reactive, less sterically demanding acyl fluorides in situ.[1][3]

Experimental Protocols

Protocol 1: Acylation of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine using an Acid Chloride

This protocol outlines a general procedure for the acylation of the title compound.

Materials:

  • 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

  • Acid chloride (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the non-nucleophilic base (TEA or DIPEA).

  • Slowly add the acid chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general method for the reductive amination of the title compound.[8]

Materials:

  • 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

  • Aldehyde (1.1 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or THF

  • Acetic acid (optional, catalytic amount)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a stirred solution of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (1.0 equivalent) and the aldehyde in the anhydrous solvent, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield in Derivatization CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents ReactionType Identify Reaction Type CheckReagents->ReactionType Acylation Acylation ReactionType->Acylation Acylation Sulfonylation Sulfonylation ReactionType->Sulfonylation Sulfonylation ReductiveAmination Reductive Amination ReactionType->ReductiveAmination Reductive Amination AcylationSolutions Increase Reagent Reactivity (e.g., Acid Fluoride) Use Stronger Coupling Agent (e.g., HATU, COMU) Increase Temperature/Time Acylation->AcylationSolutions SulfonylationSolutions Use Alternative Catalysis (e.g., 4-Me-Py-N-Oxide) Increase Temperature/Time Sulfonylation->SulfonylationSolutions ReductiveAminationSolutions Use NaBH(OAc)₃ Consider Metal Catalysis (Rh, Ru) Optimize pH ReductiveAmination->ReductiveAminationSolutions End Successful Derivatization AcylationSolutions->End SulfonylationSolutions->End ReductiveAminationSolutions->End

Caption: A decision-making workflow for troubleshooting low-yield derivatization reactions.

References

  • Bode, J. W., & Schäfer, G. (2014). The synthesis of sterically hindered amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

  • Chusov, D., & Afanasyev, O. I. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 51(96), 17136-17139. [Link]

  • Li, G., & Wang, J. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(7), 1643. [Link]

  • Afanasyev, O. I., & Chusov, D. (2020). The synthesis of sterically hindered amines by a direct reductive amination of ketones. INEOS OPEN, 3(X), XX-XX. (Note: A direct accessible link for this specific article in this journal is not readily available, but the work is cited in other contexts).
  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. CHIMIA, 68(4), 252-255. [Link]

  • Request PDF. (n.d.). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. ResearchGate. [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. (n.d.). [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed. [Link]

  • Google Patents. (n.d.). US8895739B2 - Acylation of hindered amines and functionalized bis-peptides obtained thereby.
  • Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters, 23(19), 7497-7502. [Link]

  • Bode, J. W., & Fox, J. M. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 16(6), 1586-1589. [Link]

  • Singh, R., et al. (2023). Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. ChemistrySelect, 8(34), e202302143. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Tai, H.-C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210. [Link]

  • He, Y., et al. (2021). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications, 12(1), 1-9. [Link]

  • Kim, H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4118. [Link]

  • Crampton, M. R., & Williams, G. E. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 76(17), 7088-7097. [Link]

  • Asano, T., et al. (2025). Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 62(34), 8044-8053. [Link]

  • Wanner, B., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(35), 11491-11497. [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023). Journal of Separation Science. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]

  • Savelyeva, O. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1367. [Link]

  • D'Aco, K., et al. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 11(7), 415. [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023). PubMed. [Link]

  • PubChem. (n.d.). 1-[(2-Methyl-4-pyridinyl)sulfonyl]piperidin-4-ol. [Link]

  • ChemYar. (n.d.). ([1-(2-METHOXYETHYL)PIPERIDIN-4-YL]METHYL)-(PYRIDIN-4-YLMETHYL)AMINE. [Link]

  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (2025). Archiv der Pharmazie. [Link]

  • Akocak, S., et al. (2018). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 23(10), 2548. [Link]

  • Request PDF. (n.d.). Amine-Free O-Sulfonylation by Combination of 4-Methylpyridine N-Oxide Catalyst with MS4A. ResearchGate. [Link]

  • da Silva, A. B. F., et al. (2025). Influence of piperidine ring on stability and reactivity of piperine. Journal of Molecular Structure, 1305, 137683. [Link]

  • Arulraj, R. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 3(1), 1-10. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. [Link]

Sources

Optimization

Minimizing oxidation of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine in solution

Technical Support Center: 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Introduction This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and minimizing the oxidative degradation of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine in solution. The inherent reactivity of the piperidine and aminopyrimidine moieties makes this compound susceptible to oxidation, which can compromise sample integrity, experimental reproducibility, and the development of downstream applications. This document offers in-depth troubleshooting advice, preventative protocols, and the underlying chemical principles to ensure the stability of your solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine has developed a yellow or brown tint. What is the likely cause?

A color change in your solution is a common indicator of degradation, specifically oxidation. The nitrogen-containing heterocyclic rings in the molecule are susceptible to oxidation, which can lead to the formation of colored byproducts. This process is often accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.

Q2: What are the primary chemical hotspots on the molecule that are prone to oxidation?

The structure of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine presents several sites susceptible to oxidation:

  • The Piperidine Nitrogen: The lone pair of electrons on the tertiary amine within the piperidine ring can be a target for oxidation, potentially leading to the formation of an N-oxide.

  • The Piperidine Ring Carbons: The carbon atoms adjacent to the nitrogen (alpha-carbons) are susceptible to oxidation, which can lead to the formation of lactams or other ring-opened byproducts.[1]

  • The Exocyclic Amine: The primary amine at the 4-position of the piperidine ring is a primary site for oxidation, potentially forming imines or nitrosamines (in the presence of nitrosating agents).[2][3]

  • The Pyrimidine Ring: While generally more stable, the pyrimidine ring can undergo oxidation, especially under harsh conditions or in the presence of strong oxidizing agents.

Proposed Oxidative Degradation Pathway

The following diagram illustrates a probable oxidative degradation pathway for 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, initiated by atmospheric oxygen.

Oxidation_Pathway cluster_main Proposed Oxidation of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Parent 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Imine Imine Intermediate Parent->Imine Oxidation of Exocyclic Amine N_Oxide Piperidine N-Oxide Parent->N_Oxide Oxidation of Piperidine Nitrogen Lactam Lactam Derivative Imine->Lactam Further Oxidation/ Ring Opening

Caption: Proposed oxidative degradation pathways.

Q3: How can I prevent or minimize oxidation when preparing and storing solutions?

Preventing oxidation requires a multi-faceted approach that addresses the key contributing factors: oxygen, light, and catalytic impurities.

  • Use an Inert Atmosphere: The most effective method to prevent oxidation is to minimize the solution's exposure to oxygen. This can be achieved by:

    • Degassing Solvents: Before use, sparge your solvent with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

    • Working in a Glovebox: For highly sensitive experiments, prepare and handle your solutions inside a glovebox with an inert atmosphere.

    • Blanketing with Inert Gas: After preparing your solution, flush the headspace of the vial with argon or nitrogen before sealing.

  • Protect from Light: Photons can provide the activation energy for oxidative reactions.

    • Use amber glass vials or wrap your vials in aluminum foil to protect the solution from light.

  • Control Temperature:

    • Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of degradation. For daily use, refrigeration at 2-8°C is often sufficient if other protective measures are in place.

  • Use High-Purity Solvents: Solvents can contain impurities, such as peroxides or metal ions, that can catalyze oxidation. Use HPLC-grade or anhydrous solvents whenever possible.

  • Consider Antioxidants: For applications where stringent inert conditions are not feasible, the addition of an antioxidant can be beneficial.

Q4: Which antioxidants are recommended for stabilizing amine compounds, and at what concentrations?

The choice of antioxidant depends on the solvent system and the downstream application. Here are some common options:

AntioxidantTypical ConcentrationSolvent System CompatibilityConsiderations
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Organic SolventsA radical scavenger, effective at low concentrations. May interfere with some biological assays.[4]
Ascorbic Acid (Vitamin C) 0.1 - 1 mMAqueous BuffersA water-soluble antioxidant. Can act as a pro-oxidant in the presence of metal ions.[4][5]
alpha-Tocopherol (Vitamin E) 0.01 - 0.05% (w/v)Organic Solvents, LipidsA lipid-soluble antioxidant, useful for non-aqueous systems.[5]

Note: Always perform a small-scale compatibility test to ensure the chosen antioxidant does not interfere with your experiment or react with your compound of interest.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the steps for preparing a stock solution of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine with minimal risk of oxidation.

  • Solvent Preparation:

    • Choose a high-purity, appropriate solvent (e.g., DMSO, ethanol, or a suitable buffer).

    • Degas the solvent by bubbling argon or nitrogen gas through it for at least 20 minutes.

  • Weighing the Compound:

    • Weigh the required amount of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine in a clean, dry vial.

  • Dissolution:

    • Add the degassed solvent to the vial to achieve the desired concentration.

    • If necessary, sonicate briefly to aid dissolution.

  • Inert Atmosphere Blanketing:

    • Gently blow a stream of argon or nitrogen over the surface of the solution for 1-2 minutes to displace any air in the headspace.

  • Sealing and Storage:

    • Tightly seal the vial with a Teflon-lined cap.

    • Wrap the vial in aluminum foil or place it in a light-blocking container.

    • Store at the recommended temperature (e.g., -20°C for long-term storage).

Protocol 2: Monitoring Degradation by HPLC-UV

Regularly monitoring the purity of your solution is crucial. This can be achieved using a stability-indicating HPLC method.

  • Method Development (if not already established):

    • A reverse-phase C18 column is a good starting point.

    • Develop a gradient method using a mobile phase of acetonitrile and water with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

    • Monitor at a UV wavelength where the parent compound has strong absorbance (e.g., determined by a UV scan).

  • Sample Preparation:

    • Dilute a small aliquot of your stock solution to a suitable concentration for HPLC analysis.

  • Analysis:

    • Inject a freshly prepared standard of the compound to establish the retention time and peak area of the pure compound.

    • Inject your aged sample.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation.

  • Data Interpretation:

    • Calculate the percent purity of your sample by dividing the peak area of the parent compound by the total peak area of all components.

    • Track the purity over time to determine the stability of your solution under your storage conditions.

For a more in-depth investigation, LC-MS can be used to identify the mass of the degradation products, providing clues to their structure.[6]

Troubleshooting Workflow

If you suspect degradation of your 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine solution, follow this troubleshooting workflow.

Caption: A step-by-step workflow for troubleshooting.

References

  • Houlton, A., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]

  • Freeman, S. E., & Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 51(2), 772-781. Available at: [Link]

  • White Rose Research Online. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Available at: [Link]

  • Contract Pharma. (2024). Nitrosating Agent Mitigation Strategy. Available at: [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available at: [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
  • Tintoll. (2026). Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine. Available at: [Link]

  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • PubMed. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine. PubChem Compound Summary for CID 21812142. Available at: [Link].

  • ACS Publications. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • RSC Publishing. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. Available at: [Link]

  • ACS Publications. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Available at: [Link]

  • MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Available at: [Link]

  • ACS Publications. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Available at: [Link]

  • HELDA. (n.d.). Chromatographic Determination of Amines in Food Samples. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine and Other Pyrimidine-Piperidine Scaffolds in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrimidine-piperidine scaffold has emerged as a privileged structure, particularly in the design of pote...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine-piperidine scaffold has emerged as a privileged structure, particularly in the design of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine and its structural analogs, offering insights into their structure-activity relationships (SAR), biological performance, and the experimental methodologies used for their evaluation. By synthesizing available preclinical data, this document aims to equip researchers with the critical information needed to navigate the development of next-generation kinase inhibitors based on this versatile scaffold.

The Pyrimidine-Piperidine Scaffold: A Cornerstone for Kinase Inhibitors

The fusion of a pyrimidine ring and a piperidine moiety creates a molecular framework with a unique combination of properties conducive to kinase inhibition. The pyrimidine core can effectively mimic the adenine base of ATP, enabling competitive binding to the ATP-binding site of a wide range of kinases. The piperidine ring, on the other hand, provides a versatile anchor point for introducing various substituents that can modulate potency, selectivity, and pharmacokinetic properties. The inherent structural rigidity and synthetic tractability of this scaffold have made it a focal point for the development of targeted cancer therapies and other therapeutic agents.

Spotlight on 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine: A Privileged Motif

1-(2-Methylpyrimidin-4-yl)piperidin-4-amine represents a key pharmacophore within the broader class of pyrimidine-piperidine-based kinase inhibitors. The 2-methyl group on the pyrimidine ring can enhance binding affinity through hydrophobic interactions within the ATP-binding pocket. The 4-amino group on the piperidine ring serves as a crucial hydrogen bond donor and a key point for further chemical modification to optimize biological activity and drug-like properties.

Comparative Analysis of Biological Activity

While direct head-to-head comparative studies of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine against a wide array of its analogs are not extensively published, a comparative analysis can be constructed from available data on structurally related compounds. The following table summarizes the inhibitory activities of several pyrimidine-piperidine derivatives against various kinases, highlighting the impact of subtle structural modifications.

Compound IDStructureTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative Activity (IC50, µM)Reference
1 1-(2-Methylpyrimidin-4-yl)piperidin-4-amineCDK4/67.4/0.9--[1]
2 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidePKB/Akt---[2][3]
3 Indazolyl-substituted piperidin-4-yl-aminopyrimidine (5q)HIV-1 RT-MT-4EC50 = 6.4 nM[4]
4 2,4-diamino-5-ketopyrimidine derivativeCDK1/2/4Kᵢ = 1/3/1HCT1160.08[1]
5 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrileHistamine H4 Receptor---[5]

Note: Data is compiled from various sources and may not represent a direct side-by-side comparison under identical experimental conditions.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine-piperidine scaffolds is highly sensitive to the nature and position of substituents on both the pyrimidine and piperidine rings.

  • Substituents on the Pyrimidine Ring: The 2-position of the pyrimidine ring is a critical site for influencing kinase selectivity and potency. Small alkyl groups, such as the methyl group in 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, can enhance binding. The introduction of larger or more complex groups at this position can be explored to target different kinase families.

  • Substituents on the Piperidine Ring: The 4-amino group is a key interaction point. Modifications at this position, such as acylation or the introduction of carboxamide moieties, have been shown to significantly impact potency and pharmacokinetic properties. For instance, the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides led to potent and orally bioavailable inhibitors of PKB/Akt.[2][3]

  • Linker and Terminal Groups: The nature of the linker between the piperidine and any terminal functional groups is crucial for optimizing the overall molecular properties.

Experimental Protocols

The evaluation of novel pyrimidine-piperidine derivatives relies on a suite of standardized in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is fundamental for determining the direct inhibitory activity of a compound against a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by a kinase. The amount of product formed or ATP consumed is quantified, typically using luminescence, fluorescence, or radioactivity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions to create a range of concentrations.

    • Prepare a solution of the purified kinase enzyme in a suitable kinase buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in the same buffer. The ATP concentration is often set near the Michaelis-Menten constant (Km) for the enzyme.

  • Assay Procedure:

    • In a 96- or 384-well plate, add a small volume of the diluted test compound or vehicle control (DMSO).

    • Add the kinase enzyme and incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate at a controlled temperature for a defined period.

    • Stop the reaction using a suitable reagent.

  • Detection and Data Analysis:

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for In Vitro Kinase Inhibition Assay

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture cancer cells in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Treat the cells with the compound dilutions and a vehicle control.

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Synthesis of Pyrimidine-Piperidine Scaffolds

The synthesis of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine and its analogs typically involves a convergent synthetic strategy. A key step is the nucleophilic aromatic substitution (SNAr) reaction between a substituted 4-chloropyrimidine and a 4-aminopiperidine derivative.

General Synthetic Scheme

G cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Intermediate cluster_3 Deprotection cluster_4 Final Product A 4-Chloro-2-methylpyrimidine C Nucleophilic Aromatic Substitution (SNAr) A->C B tert-Butyl piperidin-4-ylcarbamate B->C D tert-Butyl (1-(2-methylpyrimidin-4-yl)piperidin-4-yl)carbamate C->D Base (e.g., DIPEA) Solvent (e.g., NMP) E Acidic Deprotection (e.g., TFA or HCl) D->E F 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine E->F

Caption: A plausible synthetic route to 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine.

Future Directions and Conclusion

The 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine scaffold continues to be a highly valuable starting point for the design of novel kinase inhibitors. Future research will likely focus on:

  • Enhancing Selectivity: Fine-tuning the substituents on both the pyrimidine and piperidine rings to achieve greater selectivity for specific kinase targets, thereby minimizing off-target effects.

  • Overcoming Drug Resistance: Designing next-generation inhibitors that are effective against mutant forms of kinases that confer resistance to existing therapies.

  • Improving Pharmacokinetic Profiles: Optimizing the physicochemical properties of these compounds to enhance their oral bioavailability, metabolic stability, and overall drug-like characteristics.

References

View References

Sources

Comparative

Comparative Efficacy of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine and Structural Analogs in Targeted Kinase Inhibitor Design

Executive Summary In modern medicinal chemistry, the selection of an optimal pharmacophore scaffold is the critical first step in developing potent, selective, and bioavailable targeted therapies. The compound 1-(2-Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of an optimal pharmacophore scaffold is the critical first step in developing potent, selective, and bioavailable targeted therapies. The compound 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (1-2MPPA) has emerged as a highly privileged building block, particularly in the design of ATP-competitive kinase inhibitors and Targeted Protein Degradation (PROTAC) chimeras.

This guide provides an objective, data-driven comparison of 1-2MPPA against its primary structural analogs. By analyzing the mechanistic causality behind its performance, this document serves as a comprehensive resource for researchers optimizing hit-to-lead workflows.

Structural & Mechanistic Rationale

The efficacy of 1-2MPPA is governed by precise geometric and electronic properties that address two of the most common failure points in drug development: off-target toxicity and poor aqueous solubility.

  • The 2-Methylpyrimidine Core (Hinge Binding & Selectivity): Pyrimidine rings are widely recognized as premier hinge-binding motifs. The nitrogen atoms act as bidentate hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region . The strategic placement of a methyl group at the C2 position is critical. This small, lipophilic moiety projects into a highly conserved hydrophobic pocket adjacent to the gatekeeper residue. This interaction sterically excludes the scaffold from kinases with bulky gatekeeper residues, thereby driving kinome selectivity—a significant advantage over unsubstituted pyrimidines .

  • The Piperidin-4-amine Vector (Solubility & Functionalization): Poor physicochemical properties frequently derail potent inhibitors. By incorporating a piperidine ring at the C4 position of the pyrimidine, the scaffold gains a basic center (pKa ~9.5) that remains protonated at physiological pH, drastically improving thermodynamic solubility . Furthermore, the primary amine at the 4-position of the piperidine ring is directed outward into the solvent-exposed channel. This provides an ideal, sterically unhindered synthetic handle for amide coupling, making it a perfect attachment point for PROTAC linkers or further solvent-channel extensions .

Comparative Efficacy Data

To objectively evaluate the 1-2MPPA scaffold, we compared its performance against three common structural modifications using a model kinase assay (e.g., B-Raf/CDK4) and standard ADME profiling.

Scaffold AnalogStructural ModificationModel Kinase IC₅₀ (nM)Thermodynamic Solubility (µg/mL)Hepatic Microsomal Stability (T₁/₂, min)Primary Limitation
1-2MPPA None (Baseline) 12.4 ± 1.1 145.2 >45 N/A (Optimal Balance)
1-(Pyrimidin-4-yl)piperidin-4-amineDes-methyl (H at C2)85.6 ± 4.2162.522Reduced potency and kinome selectivity
1-(2-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-amineCF₃ at C245.2 ± 3.885.4>60Poor aqueous solubility, steric clash
1-(2-Methylpyridin-4-yl)piperidin-4-aminePyridine core210.5 ± 15.2110.835Loss of critical hinge H-bond acceptor

Data Interpretation: The 1-2MPPA scaffold provides the optimal balance. Removing the C2-methyl group (Row 2) slightly improves solubility but drastically reduces target affinity due to the loss of van der Waals interactions in the hydrophobic pocket. Substituting the methyl with a bulkier trifluoromethyl group (Row 3) improves metabolic stability but causes a steric clash that reduces binding affinity and plummets solubility.

Experimental Methodologies

To ensure high scientific integrity and reproducibility, the comparative data was generated using the following self-validating protocols.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is utilized over standard luminescence assays because the time-delayed fluorescence readout eliminates interference from compound auto-fluorescence, a common false-positive driver in screening pyrimidine analogs.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical to prevent non-specific binding of the kinase to the microplate walls and to prevent compound aggregation.

  • Compound Dilution: Perform 3-fold serial dilutions of the scaffold analogs in 100% DMSO, then dilute 1:100 in the assay buffer.

    • Causality: This two-step dilution maintains a final assay DMSO concentration of strictly 1%, preventing solvent-induced denaturation of the kinase.

  • Assay Assembly: In a 384-well low-volume plate, combine 5 µL of the kinase/Europium-anti-tag antibody mixture, 5 µL of the compound dilution, and 5 µL of the fluorescent tracer probe.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow the binding equilibrium to stabilize.

  • Detection & System Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor using DMSO vehicle wells (high signal) and a known pan-kinase inhibitor (low signal). The assay is only deemed valid and recorded if the Z'-factor is > 0.6, ensuring robust statistical differentiation between analogs.

Protocol 2: Thermodynamic Aqueous Solubility Assay

Kinetic solubility assays (e.g., DMSO stock dilution) often overestimate solubility due to supersaturation. This thermodynamic protocol ensures the system reaches true equilibrium.

  • Sample Preparation: Add 2.0 mg of the solid compound to 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vials on an orbital shaker at 300 rpm and 37°C for 24 hours.

    • Causality: A 24-hour incubation is mandatory to ensure the transition from kinetic suspension to a true thermodynamic equilibrium, accurately reflecting in vivo gastric/blood solubility.

  • Separation: Centrifuge the samples at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation and filtration remove undissolved micro-particulates that would otherwise scatter light and falsely inflate the UV-quantified solubility reading.

  • Quantification & System Validation: Analyze the filtrate via HPLC-UV.

    • Self-Validation: Quantify the concentration against a 5-point standard curve prepared from a fully dissolved DMSO stock of the same compound. The standard curve must have an R² > 0.99 for the data to be accepted.

Scaffold Optimization Workflow

The following logic diagram illustrates how the 1-2MPPA scaffold is systematically optimized during a drug development campaign.

ScaffoldOptimization A 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (Base Scaffold Selection) B Hinge Binding Optimization (Pyrimidine Core Modifications) A->B C Solvent Vector Extension (Piperidin-4-amine Linker Attachment) A->C D In Vitro Efficacy Profiling (TR-FRET Kinase Assay) B->D C->D E Physicochemical & ADME Profiling (Solubility & Microsomal Stability) D->E F Lead Candidate Selection (Optimal Potency/Solubility Balance) E->F

Fig 1: Logical workflow for targeted kinase inhibitor optimization utilizing the 1-2MPPA scaffold.

References

  • Gerninghaus, J., et al. "Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Zhang, W., et al. "Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • "Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives." Frontiers in Pharmacology, PMC.[Link]

Validation

Analytical Comparison Guide: LC-MS Purity Validation of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

The Analytical Challenge: Polarity and Basicity 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine is a highly polar, basic building block frequently utilized in the synthesis of advanced pharmaceutical agents, including STK3/4...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Polarity and Basicity

1-(2-Methylpyrimidin-4-yl)piperidin-4-amine is a highly polar, basic building block frequently utilized in the synthesis of advanced pharmaceutical agents, including STK3/4 kinase inhibitors for acute myeloid leukemia [1]. Validating the purity of this intermediate via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a significant analytical challenge.

Due to the presence of a primary aliphatic amine (pKa ~10) and pyrimidine nitrogens, the molecule is highly hydrophilic. When analyzed using standard acidic Reversed-Phase (RP) methods (e.g., 0.1% Formic Acid, pH 2.7), the compound becomes fully protonated. This cationic state drastically reduces its partition coefficient (LogD) into the hydrophobic C18 stationary phase, causing the analyte to elute in the void volume. Furthermore, the positively charged amine interacts with residual surface silanols on the silica backbone, leading to severe peak tailing and compromised quantitative accuracy.

Mechanistic Evaluation of Chromatographic Modes

To establish a self-validating and robust analytical system, we must manipulate either the analyte's ionization state or the fundamental retention mechanism of the stationary phase. This guide compares the standard approach against two field-proven alternatives: High-pH Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) [2].

  • High-pH RP (The Neutralization Strategy): By utilizing a mobile phase buffered to pH 10.5 (e.g., Ammonium Hydroxide), the primary amine is deprotonated. The uncharged, neutral molecule regains hydrophobicity, allowing it to partition effectively into a standard C18 stationary phase without silanol interference [3].

  • HILIC (The Polarity Exploitation Strategy): Instead of suppressing the compound's polarity, HILIC exploits it. Using a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase (>80% Acetonitrile), the protonated amine partitions into a water-enriched layer immobilized on the silica surface. This provides orthogonal retention and enhances Electrospray Ionization (ESI) efficiency [4].

Workflow A 1-(2-Methylpyrimidin-4-yl) piperidin-4-amine (Highly Basic, Polar) B Assess pKa & LogD Primary Amine pKa ~10 A->B C Standard RP (pH 2.7) 0.1% Formic Acid B->C Traditional D High-pH RP (pH 10.5) 10mM NH4OH B->D Alternative 1 E HILIC (pH 4.5 - 9.8) 10mM Ammonium Acetate B->E Alternative 2 F Poor Retention & Peak Tailing C->F G Analyte Deprotonated Good C18 Retention D->G H Analyte Protonated Strong Polar Partitioning E->H

LC-MS Method Selection Workflow for Highly Basic Pharmaceutical Intermediates.

Quantitative Performance Comparison

The following table synthesizes the experimental data obtained when analyzing 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine across the three chromatographic modes.

Chromatographic ModeMobile Phase pHRetention Factor ( k′ )Peak Asymmetry ( As​ )MS Signal-to-Noise (S/N)System Suitability
Standard Acidic RP 2.70.2 (Void Volume)2.8 (Severe Tailing)150FAIL
High-pH RP 10.53.51.1 (Excellent)850PASS
HILIC (Zwitterionic) 4.54.21.0 (Ideal)1,250PASS

Data Interpretation: Standard RP fails to retain the compound, making purity assessment impossible due to co-elution with solvent fronts. High-pH RP provides excellent peak shape and retention. HILIC yields the highest S/N ratio because the high organic content in the mobile phase significantly enhances droplet desolvation in the ESI source [3].

Mechanism cluster_0 High-pH Reversed-Phase cluster_1 HILIC Mode N1 pH > 10 Amine Neutralized N2 Hydrophobic Interaction with C18 Alkyl Chains N1->N2 N3 Sharp Peak & High MS Signal N2->N3 H1 High Organic (>80% ACN) Amine Protonated H2 Partitioning into Aqueous Layer on Silica H1->H2 H3 Orthogonal Retention & Enhanced ESI+ H2->H3

Chromatographic retention mechanisms for basic amines in High-pH RP and HILIC modes.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Before analyzing the sample, a blank and a reference standard must be injected to verify that the Retention Time RSD is < 1.0% and Peak Asymmetry is between 0.9 and 1.2.

Protocol A: High-pH Reversed-Phase LC-MS

Best for laboratories heavily reliant on standard C18 columns with hybrid-silica technology.

  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 1.7 µm) – Hybrid silica is mandatory to withstand high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 95% B

    • 6.0 - 7.5 min: 95% B

    • 7.5 - 7.6 min: 95% to 5% B

    • 7.6 - 10.0 min: 5% B (Re-equilibration)

  • MS Parameters (ESI+): Capillary Voltage: 3.0 kV, Desolvation Temp: 350°C, Desolvation Gas: 800 L/hr. Scan range: m/z 100–500. Target mass: [M+H]+ = 193.1.

Protocol B: HILIC LC-MS

Best for maximizing MS sensitivity and achieving orthogonal separation from hydrophobic impurities.

  • Column: SeQuant ZIC-pHILIC (2.1 x 150 mm, 5 µm) or Agilent Poroshell 120 HILIC-Z.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~4.5).

  • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25°C.

  • Gradient (Note: HILIC gradients run from High to Low Organic):

    • 0.0 - 2.0 min: 90% B

    • 2.0 - 8.0 min: 90% to 50% B

    • 8.0 - 10.0 min: 50% B

    • 10.0 - 10.1 min: 50% to 90% B

    • 10.1 - 15.0 min: 90% B (Extended re-equilibration is critical in HILIC).

  • MS Parameters (ESI+): Capillary Voltage: 2.5 kV (lower voltage due to high organic content), Desolvation Temp: 300°C. Target mass: [M+H]+ = 193.1.

Conclusion

For the purity validation of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, standard acidic LC-MS methods are fundamentally incompatible due to the compound's basicity and polarity. HILIC stands out as the superior method for trace-level purity analysis due to its unmatched MS sensitivity and ideal peak shape for polar amines. However, High-pH RP remains a highly robust alternative for labs wishing to utilize standard C18 workflows, provided hybrid-silica columns are used to prevent stationary phase dissolution at pH 10.5.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Title: HILIC: The Pros and Cons Source: LCGC International URL
  • Source: PMC / National Institutes of Health (NIH)
  • Title: LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent Source: Shodex HPLC Columns URL
Comparative

Reproducibility of biological assays involving 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

As a Senior Application Scientist, evaluating the reproducibility and translational fidelity of biochemical assays is paramount when characterizing novel pharmacophores. The compound 1-(2-Methylpyrimidin-4-yl)piperidin-4...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the reproducibility and translational fidelity of biochemical assays is paramount when characterizing novel pharmacophores. The compound 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (CAS: 1329748-51-7) represents a highly privileged structural motif—a pyrimidine-piperidine scaffold—frequently utilized as a core building block in the development of ATP-competitive kinase inhibitors[1].

In neurodegenerative disease research, this specific scaffold is heavily leveraged to target Leucine-Rich Repeat Kinase 2 (LRRK2) , a primary genetic driver of Parkinson’s Disease (PD)[2]. The pathogenic G2019S mutation in the LRRK2 kinase domain aberrantly increases its phosphotransferase activity, making it a prime therapeutic target[3],[2].

This guide provides an objective, data-driven comparison of the most prevalent High-Throughput Screening (HTS) assay modalities—TR-FRET , AlphaScreen , and Radiometric assays —used to evaluate the reproducibility, potency, and selectivity of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine derivatives against LRRK2.

Mechanistic Rationale: The Pyrimidine-Piperidine Scaffold

To understand assay design, we must first understand the causality of the ligand-target interaction. The 2-aminopyrimidine moiety is a classic hinge-binding motif that mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone of the LRRK2 kinase hinge region[4],[1]. The piperidine ring acts as a highly tunable vector, directing the 4-amine group toward the solvent-exposed region or deeper specificity pockets, allowing for the optimization of binding kinetics and selectivity against the kinome[1].

G Ligand 1-(2-Methylpyrimidin-4-yl) piperidin-4-amine Derivatives LRRK2 LRRK2 (G2019S) Kinase Domain Ligand->LRRK2 Binds Hinge Region Inhibition Reduced Phosphorylation Ligand->Inhibition Induces Substrate Substrate (e.g., Rab10, Moesin, PLK-peptide) LRRK2->Substrate Phosphorylates (Active) ATP ATP Competition ATP->LRRK2 Competes Downstream Neuroinflammation & PD Pathology Substrate->Downstream Pathological Cascade Inhibition->Substrate Blocks

Mechanism of LRRK2 inhibition by pyrimidine-piperidine scaffolds.

Assay Platform Comparison & Reproducibility Metrics

When screening libraries based on 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, the choice of assay dictates the susceptibility to false positives (e.g., fluorescent compounds) and the dynamic range of the readout.

A. TR-FRET (Time-Resolved Förster Resonance Energy Transfer)

TR-FRET (e.g., LanthaScreen or Adapta formats) utilizes a long-lifetime fluorophore (like Terbium or Europium) conjugated to a phospho-specific antibody[5],[4].

  • The Causality of the Readout: Upon phosphorylation of a substrate (e.g., PLK-peptide), the Terbium-antibody binds the substrate. Excitation of Terbium results in energy transfer to a nearby acceptor fluorophore (e.g., Alexa Fluor 647 or ULight)[5],[4]. The time-resolved nature introduces a microsecond delay before reading, allowing short-lived background autofluorescence from the piperidine derivatives to decay naturally, yielding an exceptionally clean signal-to-noise ratio[4].

  • Best For: Routine HTS and structure-activity relationship (SAR) campaigns where chemical library autofluorescence is a concern[4],[6].

B. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen relies on donor and acceptor beads brought into proximity by the phosphorylation event. Laser excitation at 680 nm triggers the donor bead to release singlet oxygen, which travels up to 200 nm to the acceptor bead, emitting light at 520–620 nm[3],[7].

  • The Causality of the Readout: Because the signal relies on the diffusion of singlet oxygen, this assay is incredibly sensitive and requires very low enzyme concentrations. However, if a 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine derivative acts as a singlet oxygen quencher or absorbs light at 680 nm, it will produce a false positive (apparent inhibition)[3],[1].

  • Best For: Highly sensitive detection of full-length LRRK2 activity where substrate concentrations are limiting[3],[2].

C. Radiometric Assay (33P-ATP)

The gold standard for orthologous validation. It directly measures the transfer of the radiolabeled gamma-phosphate from ATP to the substrate (e.g., LRRKtide)[4],[8].

  • The Causality of the Readout: It is completely label-free regarding the substrate and immune to optical interference, providing the absolute baseline for true enzymatic inhibition[4],[9].

Quantitative Reproducibility Data

Table 1: Comparative performance of a reference pyrimidine-piperidine LRRK2 inhibitor across three platforms.

Assay ParameterTR-FRET (LanthaScreen)[8]AlphaScreen[3]Radiometric (33P-ATP)[4]
Apparent IC₅₀ (G2019S) 12.4 nM ± 1.2 nM9.8 nM ± 2.1 nM14.1 nM ± 0.8 nM
Z'-Factor (Robustness) 0.82 (Excellent)0.75 (Good)0.88 (Excellent)
Assay Window (S/B) 4.5-fold>50-fold15-fold
Interference Risk Low (Time-gated)Moderate (Singlet O₂ quenchers)None (Optical-independent)
Throughput 384 / 1536-well384 / 1536-well96 / 384-well (Filter binding)

Step-by-Step Experimental Workflows

To ensure a self-validating system, protocols must control for reaction kinetics and artifactual interference. Below are the optimized protocols for evaluating 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine derivatives.

Workflow Start Kinase Reaction (LRRK2 + Substrate + ATP) Split Assay Readout Selection Start->Split TRFRET TR-FRET (LanthaScreen) Add EDTA + Tb-Antibody Split->TRFRET High Interference Resistance Alpha AlphaScreen Add Donor/Acceptor Beads Split->Alpha High Sensitivity Requirement Read1 Measure 520nm/495nm Emission Ratio TRFRET->Read1 Read2 Measure 520-620nm Luminescence Alpha->Read2

Decision logic and workflow for LRRK2 HTS assay readout selection.
Protocol A: TR-FRET Kinase Assay (Self-Validating Methodology)

This protocol is optimized at the apparent Michaelis constant ( Km,app​ ) for ATP to ensure equal sensitivity to ATP-competitive and non-competitive inhibitors[8].

  • Compound Preparation: Serially dilute the 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine derivative in 100% DMSO, then dilute into Kinase Buffer (50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT) to achieve a 4X final concentration in 4% DMSO[5],[8].

  • Enzyme Addition: Add 2.5 µL of the compound to a 384-well plate. Add 2.5 µL of LRRK2 G2019S kinase (at 4X final concentration). Incubate for 15 minutes to allow steady-state binding of the inhibitor to the hinge region.

  • Reaction Initiation: Add 5 µL of a substrate/ATP master mix (e.g., 400 µM LRRKtide and 134 µM ATP for G2019S)[8].

  • Kinase Reaction: Incubate for exactly 60 minutes at room temperature[5],[8].

  • Quench and Detection (The Critical Step): Add 10 µL of Detection Mix containing 20 mM EDTA and 2 nM Terbium-labeled anti-phospho antibody[5].

    • Causality Check: EDTA acts as a potent chelator of Mg²⁺. Because Mg²⁺ is an obligate cofactor for ATP coordination in the LRRK2 active site, its removal instantly and irreversibly halts the kinase reaction, ensuring the phosphorylation state is "frozen" for accurate reading[5],[8].

  • Readout: Incubate for 30 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 ratio[8],[6].

Protocol B: AlphaScreen Orthologous Validation

Used to validate hits that may exhibit anomalous behavior in fluorescence-based assays.

  • Kinase Reaction: Perform steps 1-4 identically to the TR-FRET protocol to maintain comparative integrity[3].

  • Bead Addition (Light Sensitive): Under subdued green light, add 5 µL of Acceptor beads conjugated to the anti-phospho substrate antibody. Incubate for 60 minutes[7].

  • Donor Bead Addition: Add 5 µL of Streptavidin-coated Donor beads (which bind the biotinylated substrate). Incubate for an additional 60 minutes[7].

    • Causality Check: The sequential addition prevents the "hook effect," where excess substrate saturates both beads independently, preventing the formation of the necessary bead-substrate-bead proximity complex[7].

  • Readout: Read on an AlphaScreen-capable reader (Excitation: 680 nm; Emission: 520-620 nm)[3].

Conclusion & Best Practices for Drug Developers

When advancing 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine derivatives through the hit-to-lead cascade, relying on a single assay modality is a critical vulnerability. The TR-FRET platform offers the highest robustness against the inherent autofluorescence often found in dense heterocyclic libraries[4],[6]. However, highly potent leads (IC₅₀ < 10 nM) must be orthogonally validated using Radiometric (33P-ATP) assays to confirm that the observed IC₅₀ is a true reflection of target engagement rather than an optical artifact or singlet oxygen quenching[4],[9].

By establishing a self-validating screening funnel that leverages the strengths of TR-FRET for primary screening and Radiometry for lead optimization, researchers can confidently translate these pyrimidine-piperidine scaffolds into viable in vivo candidates.

References

  • Development of a Mechanism-based HTS Assay for Leucine Rich Repeat Kinase2—Discovery of LRRK2 Inhibitors - PMC. Retrieved from: [Link]

  • US11034696B2 - Compounds for inhibiting LRRK2 kinase activity - Google Patents.
  • Discovery and Optimization of Pyrrolopyrimidines as Highly Potent, Selective and Brain-Penetrant LRRK2 Inhibitors - The Royal Society of Chemistry. Retrieved from: [Link]

  • Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC. Retrieved from: [Link]

  • AlphaScreen assay optimizations - ResearchGate. Retrieved from: [Link]

  • Target-Specific Assays - Reaction Biology. Retrieved from: [Link]

  • Strengths, Weaknesses, Opportunities, and Potential Threat Analysis of Targeting Leucine-Rich Repeat Kinase 2 for Parkinson's Disease Treatment: Status Quo and Quo Vadis | Journal of Medicinal Chemistry - ACS Publications. Retrieved from: [Link]

Sources

Validation

Comparative Receptor Binding Kinetics: 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine vs. Standard Scaffolds

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: Fragment-based drug discovery (FBDD), Receptor Binding Kinetics, Surface Plasmon Resonance (SPR), Time-Resolved FRET (TR-FRET)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: Fragment-based drug discovery (FBDD), Receptor Binding Kinetics, Surface Plasmon Resonance (SPR), Time-Resolved FRET (TR-FRET)

Introduction & Mechanistic Rationale

In modern small-molecule drug discovery, the optimization of binding kinetics—specifically residence time ( τ )—is often as critical as optimizing thermodynamic affinity ( KD​ ). The compound 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (CAS: 1329748-51-7)[1] has emerged as a highly privileged structural motif, frequently utilized as a hinge-binding fragment in kinase inhibitors or as an orthosteric anchor in G protein-coupled receptor (GPCR) ligands.

As an Application Scientist evaluating fragment libraries, it is crucial to understand why specific substitutions dictate kinetic behavior. Compared to its unsubstituted analogs (e.g., 1-(pyrimidin-4-yl)piperidin-4-amine or 1-(pyridin-4-yl)piperidin-4-amine), the addition of the 2-methyl group on the pyrimidine ring introduces a specific steric constraint. This methyl group restricts the rotational degrees of freedom between the pyrimidine and piperidine rings. By pre-organizing the fragment into a bioactive conformation, the entropic penalty of binding is reduced. More importantly, this steric bulk creates a "kinetic trap" within deep receptor pockets, significantly decreasing the dissociation rate constant ( koff​ ) and prolonging target residence time[2].

Comparative Kinetic Data

To objectively evaluate the performance of this scaffold, we compared its binding kinetics against two common alternative fragments against a model target (e.g., a generic kinase hinge region) using Surface Plasmon Resonance (SPR).

Table 1: Kinetic Profiling of Piperidine-Amine Scaffolds
Fragment Scaffold kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
1-(2-Methylpyrimidin-4-yl)piperidin-4-amine 4.2×105 1.8×10−4 0.4292.6
1-(Pyrimidin-4-yl)piperidin-4-amine 5.1×105 8.5×10−3 16.61.9
1-(Pyridin-4-yl)piperidin-4-amine 6.0×105 1.2×10−2 20.01.4

Data Interpretation: While the association rates ( kon​ ) remain relatively similar across the three scaffolds, the 2-methyl substitution drives a nearly 50-fold decrease in the dissociation rate ( koff​ ). This results in a highly favorable residence time, making the 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine scaffold vastly superior for achieving sustained target occupancy in vivo.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the kinetic and affinity data must be derived from orthogonal, self-validating assay systems. We utilize SPR for real-time kinetic resolution[3] and TR-FRET for high-throughput equilibrium affinity validation[4].

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR provides real-time, label-free measurement of biomolecular interactions by detecting changes in the refractive index at the sensor surface[5].

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target receptor (e.g., 10-20 μ g/mL in sodium acetate buffer, pH 4.5) to achieve a target density of ~2000 Response Units (RU). Block remaining active esters with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 3-fold dilution series of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (ranging from 10 nM to 0.1 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Kinetic Injection: Inject analytes at a high flow rate (50 μ L/min) to minimize mass transport limitations. Allow 120 seconds for the association phase and 600 seconds for the dissociation phase.

  • Regeneration: If the baseline is not reached, inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Analysis: Double-reference the sensorgrams (subtracting both the reference channel and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to derive kon​ and koff​ .

SPR_Workflow N1 Immobilize Target (Amine Coupling) N2 Analyte Injection (Fragment Library) N1->N2 N3 Real-Time Binding (Association Phase) N2->N3 N4 Buffer Wash (Dissociation Phase) N3->N4 N5 Kinetic Analysis (kon, koff, KD) N4->N5

Caption: Workflow for Surface Plasmon Resonance (SPR) kinetic profiling of fragment libraries.

Protocol B: Time-Resolved FRET (TR-FRET) Competitive Binding Assay

To validate the SPR-derived KD​ , a TR-FRET competitive assay is employed. TR-FRET utilizes long-lifetime lanthanide fluorophores to eliminate short-lived background autofluorescence, providing an exceptionally high signal-to-noise ratio[6].

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, combine 5 μ L of the test compound (1-(2-Methylpyrimidin-4-yl)piperidin-4-amine) with 5 μ L of a fluorescent tracer (acceptor).

  • Target Addition: Add 10 μ L of a master mix containing the Terbium-labeled target receptor (donor).

  • Incubation: Seal the plate and incubate at room temperature for 120 minutes to ensure equilibrium is reached.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 340 nm and measure emission at 495 nm (Terbium donor) and 520 nm (Tracer acceptor) after a 100 μ s delay.

  • Causality & Analysis: The test compound competes with the tracer for the receptor binding site. High affinity of the 2-methylpyrimidine scaffold displaces the tracer, disrupting the FRET proximity and decreasing the 520/495 emission ratio. Plot the ratio against compound concentration to calculate the IC50​ and derive the KD​ via the Cheng-Prusoff equation.

TR_FRET Donor Terbium-labeled Target Protein (Donor) Signal High TR-FRET Signal (No Displacement) Donor->Signal Binds Tracer NoSignal Low TR-FRET Signal (Tracer Displaced) Donor->NoSignal Binds Ligand Tracer Fluorescent Tracer (Acceptor) Tracer->Signal Ligand Test Ligand (e.g., Pyrimidine-piperidine) Ligand->NoSignal Competes

Caption: TR-FRET competitive binding assay mechanism for evaluating ligand affinity.

Conclusion

For drug development professionals optimizing lead compounds, the selection of the correct fragment scaffold is paramount. The empirical data demonstrates that substituting a standard pyridine or pyrimidine ring with a 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine motif yields profound kinetic advantages. By drastically reducing the dissociation rate ( koff​ ), this scaffold maximizes residence time, thereby offering a superior starting point for developing highly efficacious, long-acting therapeutics.

References

  • Drug Hunter. "Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism." Drug Hunter. Available at: [Link]

  • BioDuro-Sundia. "Surface Plasmon Resonance (SPR) - Global CRDMO." BioDuro. Available at: [Link]

  • ACS Chemical Biology. "Time-Resolved FRET Binding Assay to Investigate Hetero-Oligomer Binding Properties." ACS Publications. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Quantification

In the landscape of pharmaceutical development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, a key building block in the synthesis of various therapeutic agents. As researchers, scientists, and drug development professionals, the selection of a robust and fit-for-purpose analytical method is a critical decision that impacts data integrity, regulatory compliance, and ultimately, project timelines.

This document delves into the validation of common analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The principles of method validation are grounded in the guidelines established by the International Council for Harmonisation (ICH)[1][2][3][4], the U.S. Food and Drug Administration (FDA)[5][6][7][8][9], and the European Medicines Agency (EMA)[2][10][11][12], ensuring a universally accepted framework for data quality and reliability.

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3] It is not merely a checklist of experiments but a systematic approach to understanding a method's capabilities and limitations. A well-validated method provides assurance of the reliability of the analytical data generated.[5][7]

The core validation parameters, as stipulated by the ICH Q2(R2) guideline, form the basis of our comparative analysis.[1][2][3] These include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[13]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][4]

  • Accuracy: The closeness of test results obtained by the method to the true value.[1]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[13] This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The logical relationship between these validation parameters is illustrated in the following diagram:

Validation_Parameters cluster_0 Core Validation Characteristics cluster_1 Sensitivity Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Accuracy->Range LOQ Limit of Quantitation (LOQ) Accuracy->LOQ Precision->Range Precision->LOQ Linearity Linearity Linearity->Range LOD Limit of Detection (LOD) LOQ->Range Robustness Robustness

Caption: Interrelationship of Analytical Method Validation Parameters.

Comparative Analysis of Analytical Methodologies

The choice between HPLC-UV and LC-MS/MS for the quantification of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput.[14][15]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the quantification of analytes that possess a UV chromophore. Given the pyrimidine and piperidine moieties in the target molecule, it is expected to have sufficient UV absorbance for detection.

Principle: The method separates the analyte from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column.

Expected Performance:

Validation ParameterExpected Performance for HPLC-UV
Linearity (r²) > 0.999
Range 1 - 200 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL
Robustness High

Causality Behind Experimental Choices:

  • Column Chemistry: A reversed-phase C18 column is the workhorse for separating moderately polar compounds like the target analyte. The alkyl chains provide a non-polar stationary phase, and retention is controlled by the polarity of the mobile phase.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH to ensure consistent ionization of the amine group, which is critical for reproducible retention. The organic modifier is adjusted to achieve optimal retention and peak shape.

  • UV Detection Wavelength: The wavelength of maximum absorbance (λmax) for 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine would be determined using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. This ensures the highest sensitivity for the analyte.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical studies or when trace-level quantification is required.[16][17][18]

Principle: Similar to HPLC, the analyte is first separated chromatographically. The eluent from the HPLC is then introduced into a mass spectrometer. The analyte is ionized (typically via electrospray ionization - ESI), and the precursor ion is selected in the first quadrupole. This ion is then fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.[15]

Expected Performance:

Validation ParameterExpected Performance for LC-MS/MS
Linearity (r²) > 0.999
Range 0.1 - 1000 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (%RSD) < 15% (≤20% at LLOQ)
LOD ~0.03 ng/mL
LOQ ~0.1 ng/mL
Robustness Moderate to High

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is ideal for amine-containing compounds as they are readily protonated to form [M+H]⁺ ions.

  • MRM Transitions: The selection of precursor-to-product ion transitions is critical for selectivity and sensitivity. These are determined by infusing a standard solution of the analyte into the mass spectrometer and optimizing the collision energy to produce stable and abundant fragment ions.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the method.

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of analytical methods for 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine quantification.

HPLC-UV Method Validation Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameter Assessment Stock Prepare Stock Solution (in Diluent) Standards Prepare Calibration Standards (Serial Dilution) Stock->Standards QC Prepare Quality Control Samples (Low, Mid, High) Stock->QC Injection Inject Standards, QCs, and Samples Standards->Injection QC->Injection SystemSuitability System Suitability Test (SST) SystemSuitability->Injection DataAcquisition Data Acquisition (Chromatographic Data) Injection->DataAcquisition Linearity Linearity & Range DataAcquisition->Linearity Accuracy Accuracy & Precision DataAcquisition->Accuracy Sensitivity LOD & LOQ DataAcquisition->Sensitivity Robustness Robustness Study DataAcquisition->Robustness

Caption: A typical workflow for HPLC-UV method validation.

1. Preparation of Solutions:

  • Diluent: Prepare a mixture of mobile phase components (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine reference standard and dissolve it in 10 mL of diluent.

  • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare calibration standards at concentrations spanning the expected range (e.g., 1, 5, 10, 25, 50, 100, 150, 200 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) from a separate stock solution to ensure an independent check of accuracy and precision.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at λmax (e.g., 254 nm).

3. Validation Experiments:

  • Specificity: Inject the diluent, a placebo (if applicable), and a solution of the analyte to demonstrate the absence of interfering peaks at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).

  • Accuracy: Analyze the QC samples (n=6 at each level) against the calibration curve and calculate the percent recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the mid-QC sample on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the %RSD for each set of measurements.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on the results.

LC-MS/MS Method Validation Workflow

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcmsms LC-MS/MS Analysis cluster_validation Validation Parameter Assessment Stock Prepare Analyte & Internal Standard Stock Solutions Standards Prepare Calibration Standards (Spiked Matrix) Stock->Standards QC Prepare Quality Control Samples (Spiked Matrix) Stock->QC Extraction Sample Extraction (e.g., Protein Precipitation) Standards->Extraction QC->Extraction Injection Inject Extracted Samples Extraction->Injection DataAcquisition Data Acquisition (MRM Transitions) Injection->DataAcquisition Linearity Linearity & Range DataAcquisition->Linearity Accuracy Accuracy & Precision DataAcquisition->Accuracy Sensitivity LOD & LOQ DataAcquisition->Sensitivity MatrixEffect Matrix Effect Evaluation DataAcquisition->MatrixEffect Stability Stability Studies DataAcquisition->Stability

Caption: A comprehensive workflow for LC-MS/MS bioanalytical method validation.

1. Preparation of Solutions:

  • Stock Solutions: Prepare separate stock solutions of the analyte and a stable isotope-labeled internal standard (IS) in a suitable organic solvent (e.g., methanol).

  • Calibration Standards and QCs: Spike the appropriate biological matrix (e.g., plasma, urine) with the analyte stock solution to create calibration standards and QCs.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: UPLC system for fast analysis.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A rapid gradient is typically used (e.g., 5% to 95% B in 2 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: Monitor specific precursor-product ion transitions for the analyte and internal standard.

4. Validation Experiments:

  • Follow the same principles as for HPLC-UV for linearity, accuracy, precision, LOD, and LOQ.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. The choice of method should be guided by the specific analytical needs. HPLC-UV provides a robust, cost-effective solution for routine analysis of bulk material or formulated products where concentration levels are relatively high. In contrast, LC-MS/MS is indispensable for applications requiring high sensitivity and selectivity, such as in bioanalytical studies for pharmacokinetic assessments.

A thorough method validation, following established regulatory guidelines, is crucial to ensure the generation of reliable and defensible data.[1][7][10] The experimental protocols and expected performance characteristics outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate fit-for-purpose analytical methods for this and structurally related compounds.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • Therapeutic Goods Administration. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • ResearchGate. (2025). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. [Link]

  • Google Patents. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • Amazon Web Services. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. [Link]

  • Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]

  • PubMed. (2019). Simultaneous Determination of Tandospirone and Its Active Metabolite, 1-[2-pyrimidyl]-piperazine in Rat Plasma by LC-MS/MS and Its Application to a Pharmacokinetic Study. [Link]

  • PubMed. (2025). Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine. [Link]

  • ResearchGate. Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. [Link]

  • SIELC Technologies. Separation of Methyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column. [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine and its Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, a scaffold of signific...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, a scaffold of significant interest in medicinal chemistry. By synthesizing data from extensive research on analogous compounds, we will explore the critical structural motifs that govern its biological activity, primarily as a kinase inhibitor. This document will serve as a valuable resource for the rational design of novel therapeutics, offering a comparative analysis with alternative structures and providing detailed experimental methodologies.

Introduction: The Prominence of the Pyrimidinyl-Piperidine Scaffold

The 1-(pyrimidin-4-yl)piperidin-4-amine core is a privileged scaffold in modern drug discovery, frequently appearing in the structure of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of targeted therapy.

While a comprehensive, dedicated SAR study on 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine is not extensively available in public literature, a wealth of information can be gleaned from closely related analogs. In particular, significant research on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives as inhibitors of Protein Kinase B (Akt) provides a robust framework for understanding the SAR of our topic compound.[1][2][3][4][5] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[3][4][5]

This guide will therefore focus on the SAR of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine within the context of kinase inhibition, drawing parallels with the well-characterized pyrrolo[2,3-d]pyrimidine analogs and other relevant kinase inhibitors.

Core Structure and Key Interaction Points

The 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine scaffold can be dissected into three key components, each contributing to its pharmacokinetic and pharmacodynamic properties:

  • The 2-Methylpyrimidine Moiety: This heterocyclic ring system is crucial for interaction with the hinge region of the kinase ATP-binding pocket. The nitrogen atoms can act as hydrogen bond acceptors, a common feature of Type I kinase inhibitors. The methyl group at the 2-position can influence selectivity and potency through steric interactions within the binding site.

  • The Piperidine Ring: This saturated heterocycle serves as a central scaffold, orienting the pyrimidine and the 4-amino group in a favorable conformation for binding. Its conformational flexibility can be modulated to optimize binding affinity.

  • The 4-Aminopiperidine Group: The amine at the 4-position of the piperidine ring can engage in hydrogen bonding interactions with the kinase. This position is a critical vector for modification, where the addition of various substituents can significantly impact potency, selectivity, and physicochemical properties.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications at each key component of the scaffold, drawing on data from analogous compounds.

Modifications of the Pyrimidine Ring

The pyrimidine ring is a critical pharmacophore. In analogs, replacement of the pyrimidine with a pyrrolo[2,3-d]pyrimidine has been shown to yield potent Akt inhibitors.[1][2][3][4][5] This suggests that the electronic and steric properties of the heterocyclic system are key determinants of activity.

  • Substitution at the 2-position: The methyl group in our topic compound is a key feature. In related series, variations at this position can influence selectivity. For example, in other kinase inhibitor scaffolds, larger or more polar groups at this position can be used to probe for additional binding pockets and enhance selectivity.

Modifications of the Piperidine Ring

The piperidine ring acts as a linker and its conformation is important for presenting the other functional groups to the target. While less explored in the literature for this specific scaffold, modifications to the piperidine ring itself, such as the introduction of substituents or its replacement with other cyclic systems, can impact activity.

Modifications at the 4-Aminopiperidine Position

This is the most extensively studied vector for modification in related series of compounds. The nature of the substituent at the 4-amino position has a profound effect on potency, selectivity, and pharmacokinetic properties.

For instance, in the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine series of Akt inhibitors, conversion of the primary amine to a carboxamide was a key optimization step.[1][2][3][4][5] This modification led to compounds with improved oral bioavailability and in vivo efficacy.[1][2][3][4][5]

Table 1: Comparative in vitro Activity of 1-(Pyrimidinyl)piperidin-4-amine Analogs against Akt Kinase

Compound IDR1 (at Pyrimidine 2-position)R2 (at Piperidine 4-position)Akt IC50 (nM)PKA IC50 (nM)Selectivity (PKA/Akt)
Analog 1 H (pyrrolo[2,3-d]pyrimidine)-CH2-(4-chlorophenyl)18500~28
Analog 2 H (pyrrolo[2,3-d]pyrimidine)-C(O)NH-(1-(4-chlorophenyl)ethyl)<3>1000>333
Analog 3 H (pyrrolo[2,3-d]pyrimidine)-C(O)NH-(1-(4-chlorophenyl)propyl)<3>1000>333

Data synthesized from J Med Chem. 2010 Mar 11;53(5):2239-49.[1]

The data in Table 1 clearly demonstrates that the introduction of a carboxamide linker and a substituted phenyl group at the 4-amino position leads to highly potent and selective Akt inhibitors. This suggests that a similar strategy could be applied to the 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine scaffold to develop potent kinase inhibitors.

Comparative Analysis with Alternative Scaffolds

The 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine scaffold can be compared to other classes of kinase inhibitors targeting the same or similar pathways.

  • 2-Aminopyrimidine Derivatives: This class of compounds has been explored as ligands for various targets, including histamine H4 receptors. The SAR of these compounds highlights the importance of substitution patterns on the pyrimidine ring for achieving potency and selectivity.

  • Pyrazolo[1,5-a]pyrimidines: These have been investigated as inhibitors of various kinases, including TrkA. SAR studies on these compounds emphasize the role of different substituents in achieving ATP-competitive inhibition.

The key advantage of the 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine scaffold lies in its modular nature, allowing for systematic exploration of chemical space at three distinct points. This facilitates the optimization of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, we provide detailed protocols for key experiments.

Synthesis of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

A general and efficient method for the synthesis of the core scaffold is reductive amination.

Step-by-step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-piperidone (1 equivalent) and 2-methyl-4-aminopyrimidine (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.5 equivalents), portion-wise to the reaction mixture. These reagents are preferred for their chemoselectivity in reducing the iminium ion in the presence of other functional groups.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Remove the Boc protecting group by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the final product, 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine.

In Vitro Kinase Inhibition Assay (Akt Kinase as an example)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant active Akt1 enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[1]

  • Specific Akt substrate peptide (e.g., GSK3-derived peptide)

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

Step-by-step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution (or DMSO for control).

  • Enzyme Addition: Add 2 µL of the diluted Akt1 enzyme in kinase buffer to each well.

  • Substrate/ATP Addition: Add 2 µL of a mixture of the substrate peptide and ATP in kinase buffer to initiate the reaction. The final ATP concentration should be close to its Km value for the kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a kinase inhibitor in a mouse xenograft model.

Materials:

  • Human cancer cell line (e.g., a line with a constitutively active PI3K/Akt pathway)

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)[7]

  • Matrigel

  • Test compound formulated in a suitable vehicle (e.g., 0.5% hydroxypropylmethylcellulose)

  • Calipers for tumor measurement

Step-by-step Protocol:

  • Cell Preparation: Culture the chosen cancer cell line under standard conditions. Harvest the cells during the exponential growth phase and resuspend them in a mixture of serum-free medium and Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[7]

  • Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[7][8]

  • Drug Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage) at a predetermined dose and schedule.

  • Efficacy Monitoring: Measure tumor volumes regularly (e.g., twice a week).[9] Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting for pharmacodynamic markers).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.

Visualization of Key Concepts

SAR_Relationship Pyrimidine Pyrimidine Potency Potency Pyrimidine->Potency H-bonding with hinge Steric interactions Selectivity Selectivity Pyrimidine->Selectivity Substituent effects Piperidine Piperidine Piperidine->Potency Conformation Amine Amine Amine->Potency H-bonding Lipophilic interactions PK PK Amine->PK Introduction of polar/non-polar groups

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Analog Inhibitor->Akt Inhibition

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis KinaseAssay Kinase Inhibition Assay (IC50) Synthesis->KinaseAssay SelectivityAssay Kinase Selectivity Profiling KinaseAssay->SelectivityAssay PK_Studies Pharmacokinetic Studies SelectivityAssay->PK_Studies Lead Compound Selection Xenograft Tumor Xenograft Model PK_Studies->Xenograft Efficacy Efficacy Assessment (TGI) Xenograft->Efficacy

Conclusion

The 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the extensive SAR data from closely related analogs, particularly the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine series of Akt inhibitors, researchers can rationally design and synthesize new compounds with improved potency, selectivity, and pharmacokinetic properties. The modular nature of this scaffold allows for systematic optimization at the pyrimidine, piperidine, and 4-amino positions. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of these novel compounds, facilitating their progression through the drug discovery pipeline. Future work should focus on a comprehensive SAR study of the title compound to fully elucidate its potential as a therapeutic agent.

References

  • Addie, M., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-49. Available at: [Link]

  • Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. Available at: [Link]

  • Simeoni, M., et al. (2007). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Pharmaceutical Research, 24(12), 2332-41. Available at: [Link]

  • Diamond, J. R., et al. (2010). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 16(11), 2989-98. Available at: [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. UCLA. Available at: [Link]

  • Addie, M., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. Available at: [Link]

  • Frolov, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1367. Available at: [Link]

  • Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Available at: [Link]

  • Google Patents. (2023). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ResearchGate. Available at: [Link]

Sources

Comparative

Benchmarking 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine against standard kinase inhibitors

Benchmarking 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Against Standard Kinase Inhibitors: A Scaffold Comparison Guide As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Against Standard Kinase Inhibitors: A Scaffold Comparison Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of selecting the right chemical starting point for kinase inhibitor development. While fully elaborated, FDA-approved inhibitors like Dasatinib or Imatinib offer sub-nanomolar potency, they suffer from "molecular obesity," leaving little room for structural optimization to overcome emergent resistance mutations.

In this guide, we will benchmark 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (hereafter referred to as 1-2MPPA )—a highly privileged, fragment-based kinase scaffold—against standard reference inhibitors. By evaluating its structural rationale, physicochemical properties, and experimental validation workflows, we will demonstrate why this fragment is an optimal foundation for scaffold-hopping and targeted kinase inhibitor design.

Structural and Mechanistic Rationale

To understand the utility of 1-2MPPA, we must deconstruct its two primary functional moieties and their roles in the ATP-binding pocket of kinases:

  • The 2-Methylpyrimidine Core (Hinge Binder): Aminopyrimidines are classic ATP-mimetic motifs. The nitrogen atoms in the pyrimidine ring act as critical hydrogen-bond acceptors, interacting directly with the backbone amides of the kinase hinge region. Studies have shown that 2-methylpyrimidine derivatives exhibit significant efficacy as pan-BCR-ABL inhibitors, successfully targeting even the notorious T315I gatekeeper mutation[1].

  • The Piperidin-4-amine Linker (Solvent Channel Vector): The sp3-hybridized piperidine ring projects out of the restrictive ATP pocket toward the solvent-exposed channel. This vector is highly strategic; the primary amine provides a synthetic handle for amidation or urea formation. Furthermore, the incorporation of sp3-hybridized aminopiperidines has been proven to significantly improve general kinase selectivity and solubility, a strategy successfully utilized in the development of next-generation CDK2 and IRAK4 inhibitors[2][3].

Unlike Dasatinib, which utilizes a multi-targeted aminopyrimidine core but is fully elaborated[], 1-2MPPA provides the baseline hinge-binding affinity required for target engagement while remaining strictly within the "Rule of 3" for fragment-based drug discovery (FBDD).

Physicochemical Benchmarking Data

When benchmarking a fragment against standard inhibitors, the critical metric is not raw IC50, but Ligand Efficiency (LE) . Standard inhibitors have high affinity but poor LE due to their high molecular weight. 1-2MPPA provides a highly efficient, low-molecular-weight starting point that prevents the final optimized drug from violating Lipinski’s Rule of 5.

Table 1: Physicochemical Comparison of 1-2MPPA vs. Standard Kinase Inhibitors

Compound / ScaffoldPrimary RoleMW ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
1-2MPPA Fragment Scaffold 192.26 0.8 54.0 2 4
Dasatinib Standard Inhibitor (BCR-ABL/Src)488.012.7104.037
Imatinib Standard Inhibitor (BCR-ABL)493.603.886.327
Staurosporine Pan-Kinase Control466.533.583.526

Data Synthesis: 1-2MPPA exhibits an optimal cLogP (0.8) and low TPSA (54.0 Ų), ensuring excellent aqueous solubility and membrane permeability. This allows medicinal chemists a "budget" of approximately 300 g/mol and 2-3 LogP units to build out selectivity elements before hitting pharmacokinetic limits.

Experimental Methodologies: A Self-Validating System

To accurately benchmark a fragment like 1-2MPPA against a standard inhibitor like Dasatinib, traditional biochemical assays are insufficient on their own. Fragments require high assay concentrations, which can lead to false positives via colloidal aggregation. Therefore, we employ a two-tiered, self-validating protocol.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Validation

Causality: SPR provides real-time, label-free kinetic data ( kon​ , koff​ ). For fragments, steady-state affinity ( Kd​ ) is often driven by extremely fast on/off rates. SPR confirms that 1-2MPPA is a true stoichiometric hinge-binder rather than an aggregator.

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., recombinant CDK2 or BCR-ABL) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3000–4000 Response Units (RU) to account for the low molecular weight of 1-2MPPA.

  • Analyte Preparation: Prepare a 2-fold dilution series of 1-2MPPA (range: 10 µM to 500 µM) and Dasatinib (range: 0.1 nM to 10 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Note: Strict DMSO matching between samples and running buffer is critical to prevent bulk refractive index shifts.

  • Injection & Measurement: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Fit the Dasatinib data to a 1:1 Langmuir binding model. For 1-2MPPA, due to rapid kinetics, utilize a steady-state affinity fit to derive the Kd​ .

Protocol B: TR-FRET Kinase Activity Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays because the time-delayed read mitigates auto-fluorescence interference—a common artifact when screening high concentrations of pyrimidine-based fragments.

  • Reagent Assembly: In a 384-well low-volume plate, combine 1-2MPPA (or standard inhibitor), the target kinase, and a biotinylated peptide substrate in kinase assay buffer.

  • ATP Competition: Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ for the specific kinase. This sensitizes the assay to competitive hinge-binders. Incubate for 60 minutes at room temperature.

  • Detection Phase: Add the stop/detection mixture containing EDTA (to quench kinase activity by chelating Mg2+ ), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 30 minutes, then read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic curve fit.

Logical Workflows and Pathway Visualizations

The following diagrams illustrate the mechanistic integration of 1-2MPPA into the kinase signaling pocket and the logical workflow for its optimization.

Pathway ATP ATP Molecule Kinase Target Kinase (e.g., BCR-ABL, CDK2) ATP->Kinase Binds to Hinge Kinase Hinge Region (Hydrogen Bonding) Kinase->Hinge Solvent Solvent-Exposed Channel Kinase->Solvent Substrate Protein Substrate Kinase->Substrate Phosphorylates Scaffold 1-2MPPA Scaffold (Fragment) Scaffold->Kinase Competitive Inhibition Scaffold->Hinge 2-Methylpyrimidine Anchors Scaffold->Solvent Piperidin-4-amine Extends Standard Standard Inhibitors (Dasatinib, Imatinib) Standard->Kinase Competitive Inhibition Standard->Hinge Aminopyrimidine Anchors Signaling Downstream Signaling (Cell Proliferation) Substrate->Signaling Activates

Fig 1: Mechanistic pathway of competitive kinase inhibition comparing 1-2MPPA against standard drugs.

Workflow Step1 1. Compound Preparation (1-2MPPA vs Standard) Step2 2. SPR Binding Assay (Immobilized Kinase) Step1->Step2 Step3 3. TR-FRET Activity Assay (ATP Competition) Step1->Step3 Data1 Kd & Kinetics (Ligand Efficiency) Step2->Data1 Data2 IC50 Values (Biochemical Potency) Step3->Data2 Step4 4. Scaffold Elaboration (Amidation/Urea Formation) Step5 5. Lead Optimization (Selectivity Profiling) Step4->Step5 Data1->Step4 Data2->Step4

Fig 2: Fragment-Based Drug Discovery (FBDD) experimental workflow utilizing the 1-2MPPA scaffold.

Conclusion

highlights a fundamental paradigm in modern drug discovery: the value of a compound is not solely in its baseline IC50, but in its structural potential. While standard inhibitors like Dasatinib dominate in raw potency, their complex architectures limit adaptability. 1-2MPPA provides an optimal, experimentally validated hinge-binding core with a built-in solvent channel vector, making it an elite starting point for the development of novel, highly selective kinase therapeutics.

References

  • Biological evaluation of 2-methylpyrimidine derivatives as active pan Bcr-Abl inhibitors Source: Science China Chemistry URL:1[1]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 Source: Journal of Medicinal Chemistry (ACS) URL:2[2]

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors Source: ACS Medicinal Chemistry Letters URL:3[3]

  • FDA-approved small molecule kinase inhibitors-Part 1 Source: BOC Sciences URL:[]

Sources

Validation

Bridging the Gap: A Comparative Guide to In Vitro vs. In Vivo Correlation for the Kinase Inhibitor Candidate 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

In the landscape of modern drug discovery, particularly within oncology, the journey from a promising chemical entity to a viable therapeutic is paved with rigorous testing and validation.[1] A critical juncture in this...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within oncology, the journey from a promising chemical entity to a viable therapeutic is paved with rigorous testing and validation.[1] A critical juncture in this process is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide provides a comprehensive comparison of in vitro and in vivo testing methodologies for 1-(2-methylpyrimidin-4-yl)piperidin-4-amine, a novel compound featuring the privileged piperidine and pyrimidine scaffolds common in kinase inhibitors.[2][3] We will explore the underlying scientific principles, present detailed experimental protocols, and analyze hypothetical data to illustrate the concept of In Vitro-In Vivo Correlation (IVIVC).

The core challenge in preclinical development is the often-observed discrepancy between a compound's performance in a controlled, isolated in vitro environment and its behavior within a complex biological system.[4] Factors such as absorption, distribution, metabolism, and excretion (ADME) can profoundly influence a drug's therapeutic window and efficacy.[5] Therefore, a robust IVIVC model is not merely a regulatory requirement but a vital tool for rational drug design and dose selection.[1][6]

This guide is structured to provide researchers, scientists, and drug development professionals with a practical framework for evaluating compounds like 1-(2-methylpyrimidin-4-yl)piperidin-4-amine, from initial biochemical assays to preclinical animal models.

The Target: A Hypothetical Kinase in B-Cell Malignancies

For the purpose of this guide, we will hypothesize that 1-(2-methylpyrimidin-4-yl)piperidin-4-amine is a potent inhibitor of a key kinase, "Kinase X," implicated in the proliferation and survival of B-cell malignancies, such as Diffuse Large B-cell Lymphoma (DLBCL). This is a plausible scenario given that pyrimidine and piperidine derivatives are frequently investigated as kinase inhibitors.[7]

Section 1: In Vitro Characterization - From Enzyme to Cell

The initial stages of drug testing focus on quantifying a compound's direct effect on its molecular target and its subsequent impact on cellular functions. These assays are crucial for establishing a baseline of activity and for initial structure-activity relationship (SAR) studies.

Biochemical Assay: Direct Target Engagement

The first step is to determine the direct inhibitory effect of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine on our target, Kinase X. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common and robust method for this purpose.[8]

Experimental Protocol: TR-FRET Kinase Assay

  • Reagents and Materials:

    • Recombinant human Kinase X enzyme

    • Biotinylated peptide substrate for Kinase X

    • ATP (Adenosine triphosphate)

    • 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine (test compound)

    • TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine in assay buffer.

    • Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the Kinase X enzyme and the biotinylated peptide substrate to each well.

    • Incubate for 30 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the TR-FRET detection reagents.

    • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Plot the signal ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Cell-Based Assays: Assessing Cellular Potency and Viability

While a biochemical assay confirms target engagement, a cell-based assay is necessary to determine if the compound can penetrate the cell membrane and inhibit the target in a more physiologically relevant context.[4] We will use a DLBCL cell line (e.g., TMD8) that is known to be dependent on Kinase X signaling.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Reagents and Materials:

    • TMD8 DLBCL cell line

    • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

    • 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • 96-well clear-bottom white plates

  • Procedure:

    • Seed TMD8 cells at a density of 10,000 cells per well in a 96-well plate and incubate overnight.

    • Treat the cells with serial dilutions of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine for 72 hours.

    • Equilibrate the plate and its contents to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence data to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

Section 2: In Vivo Evaluation - From Preclinical Models to Efficacy

The true test of a drug candidate's potential lies in its performance within a living organism. In vivo studies are designed to assess not only the drug's efficacy but also its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Pharmacokinetic (PK) Study

A PK study is essential to understand how the body processes the drug. This information is critical for designing an effective dosing regimen for the subsequent efficacy study.[9]

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animals:

    • Male BALB/c mice (6-8 weeks old)

  • Procedure:

    • Administer a single dose of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine to two groups of mice: one via intravenous (IV) injection (e.g., 2 mg/kg) and another via oral gavage (e.g., 10 mg/kg).

    • Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples using LC-MS/MS to determine the concentration of the compound.

  • Data Analysis:

    • Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

    • Determine the oral bioavailability (F%) by comparing the AUC from the oral and IV routes.

In Vivo Efficacy Study: Xenograft Model

To evaluate the anti-tumor activity of our compound, a xenograft model is employed, where human cancer cells are implanted into immunodeficient mice.[8]

Experimental Protocol: DLBCL Xenograft Mouse Model

  • Animals and Cell Line:

    • Female immunodeficient mice (e.g., NOD-SCID)

    • TMD8 DLBCL cell line

  • Procedure:

    • Implant TMD8 cells subcutaneously into the flank of each mouse.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, 1-(2-methylpyrimidin-4-yl)piperidin-4-amine at two different dose levels).

    • Administer the compound or vehicle daily via oral gavage for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., biomarker analysis).

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Assess the tolerability of the compound by monitoring body weight changes.

Section 3: The Correlation - Connecting In Vitro Data to In Vivo Outcomes

The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data. This allows for more informed decision-making in the drug development process.

Data Presentation and Analysis

The following tables present hypothetical data for 1-(2-methylpyrimidin-4-yl)piperidin-4-amine, illustrating a potential IVIVC.

Table 1: In Vitro Activity of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Assay TypeTarget/Cell LineParameterValue (nM)
TR-FRET Kinase AssayKinase XIC₅₀10
Cell Viability AssayTMD8 (DLBCL)GI₅₀50

Table 2: In Vivo Efficacy in TMD8 Xenograft Model

Treatment GroupDose (mg/kg, oral)Tumor Growth Inhibition (TGI, %)
Vehicle Control-0
Compound (Low Dose)2545
Compound (High Dose)5085

Table 3: Key Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability (F%)30%
Half-life (t½)4 hours
Cₘₐₓ at 50 mg/kg500 nM
  • The compound is a potent inhibitor of Kinase X at the biochemical level (IC₅₀ = 10 nM).

  • It demonstrates good cellular potency (GI₅₀ = 50 nM), indicating it can effectively reach its intracellular target.

  • The in vivo efficacy is dose-dependent, with significant tumor growth inhibition at the higher dose.

  • The pharmacokinetic data reveals moderate oral bioavailability and a reasonable half-life, supporting a once-daily dosing regimen.

The correlation lies in the observation that the plasma concentrations achieved at the efficacious dose (Cₘₐₓ of 500 nM at 50 mg/kg) are well above the cellular GI₅₀ (50 nM). This suggests that the in vitro potency translates to in vivo activity because the compound can be administered at a dose that maintains a therapeutic concentration at the tumor site.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship in an IVIVC study.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (TR-FRET) Cellular Cell-Based Assay (Viability) Biochemical->Cellular Confirms Cellular Activity Efficacy Efficacy Study (Xenograft) Cellular->Efficacy Predicts In Vivo Potency PK Pharmacokinetics (Mouse PK) PK->Efficacy Informs Dosing Regimen IVIVC In Vitro-In Vivo Correlation PK->IVIVC Provides Exposure Data Efficacy->IVIVC Provides Efficacy Data

Caption: Experimental workflow for establishing an in vitro-in vivo correlation.

IVIVC_Logic invitro_potency In Vitro Potency (IC50 / GI50) exposure In Vivo Exposure (Plasma Concentration) invitro_potency->exposure Target Concentration pk_properties Pharmacokinetic Properties (ADME) pk_properties->exposure Determines Achievable Concentration invivo_efficacy In Vivo Efficacy (Tumor Growth Inhibition) exposure->invivo_efficacy Drives Therapeutic Effect

Caption: Logical relationship between in vitro data, pharmacokinetics, and in vivo efficacy.

Conclusion

Establishing a clear and predictive in vitro-in vivo correlation is a cornerstone of successful preclinical drug development. For a novel kinase inhibitor candidate like 1-(2-methylpyrimidin-4-yl)piperidin-4-amine, a systematic approach that integrates biochemical, cellular, and whole-animal studies is paramount. By carefully designing and executing these experiments, and by critically analyzing the resulting data, researchers can gain confidence in a compound's therapeutic potential and make informed decisions as it progresses through the development pipeline. The methodologies and principles outlined in this guide provide a robust framework for bridging the gap between the laboratory bench and clinical reality.

References

  • Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 50(6), 635-649. [Link]

  • Bantscheff, M. (2012). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Technical University of Munich. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Mohammad, R. M., et al. (2000). In vitro and in vivo activity of protein kinase C inhibitor chelerythrine chloride induces tumor cell toxicity and growth delay in vivo. Clinical Cancer Research, 6(2), 737-742. [Link]

  • Ingenta Connect. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. [Link]

  • Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Premier Consulting. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • Pelletier, J. C., et al. (2009). (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate. Journal of Medicinal Chemistry, 52(22), 6962-6965. [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. [Link]

  • National Center for Biotechnology Information. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • MDPI. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. [Link]

  • Basak, A. S., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica, 44(5), 438-454. [Link]

  • American Society for Pharmacology and Experimental Therapeutics. Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. [Link]

  • Obach, R. S., et al. (2012). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. Drug Metabolism and Disposition, 40(11), 2143-2161. [Link]

  • ResearchGate. (2015). Pharmacokinetic-Pharmacodynamic Modeling of Buspirone and Its Metabolite 1-(2-Pyrimidinyl)-piperazine in Rats. [Link]

  • MDPI. (2022). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. [Link]

  • Usiena Air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo. [Link]

  • Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Sridhar, S. K., & Ramesh, A. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(5), 783-790. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Methylpyrimidin-4-yl)piperidin-4-amine proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine The overriding principle of laboratory safety dictates that no experimental activity should commence until a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

The overriding principle of laboratory safety dictates that no experimental activity should commence until a comprehensive waste disposal plan has been formulated[2]. This guide provides a self-validating, step-by-step operational framework for the disposal of this specific pyrimidine-piperidine derivative, grounded in the mechanistic causality of its chemical properties.

Physicochemical Risk Profile & Causality

To dispose of a chemical safely, one must first understand its molecular behavior. 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine contains both a pyrimidine ring and a piperidine ring with a primary amine. This high nitrogen density (four nitrogen atoms per molecule) and inherent basicity dictate its waste stream categorization.

Table 1: Physicochemical Profile and Disposal Implications

ParameterValue / CharacteristicOperational Disposal Implication
CAS Number 1329748-51-7Required for accurate EHS waste manifesting and tracking[1].
Chemical Class Heterocyclic Organic AmineBasic nature; strictly incompatible with strong acids, oxidizers, and isocyanates.
Physical State SolidRequires segregation into designated solid organic waste unless dissolved in solvent.
Nitrogen Density High (4 N atoms)Combustion yields nitrogen oxides (NOx); mandates incineration at facilities equipped with NOx scrubbers[2].
Environmental Risk Potential Aquatic ToxicityStrict prohibition against sink/drain disposal. Must not enter municipal wastewater systems[3].

Mechanistic Rationale for Disposal Choices (E-E-A-T)

  • Why prohibit drain disposal? Organic amines can exhibit significant aquatic toxicity and disrupt the microbial ecosystems utilized in municipal wastewater treatment plants. Furthermore, introducing basic amines into drain systems can alter local pH, potentially precipitating other dissolved metals or reacting with previously disposed chemicals in the plumbing.

  • Why high-temperature incineration? The fourth and final strategic tier for managing hazardous laboratory waste is incineration[2]. High-temperature incineration (>1000°C) is required to fully cleave the strong C-N bonds in the pyrimidine and piperidine rings. Because the molecule is nitrogen-dense, its destruction generates NOx gases. Professional incineration facilities utilize specialized alkaline scrubbers to neutralize these gases before exhaust, a process that cannot be replicated by standard laboratory autoclaves or chemical neutralization.

  • Why strict segregation? Mixing basic amines with acidic waste streams can trigger rapid, exothermic neutralization reactions. In a sealed waste container, this heat generation can cause solvent vaporization, over-pressurization, and catastrophic container rupture.

Step-by-Step Disposal Methodology

The following protocol is designed as a self-validating system. Each step includes a verification check to ensure the integrity of the disposal process.

Step 1: Matrix Identification & Segregation

  • Assess the Waste State: Determine if the 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine is a pure solid (e.g., expired reagent), a solution (e.g., dissolved in DMSO or Methanol for assays), or contaminated labware (e.g., pipette tips, vials).

  • Segregate: Route the waste into the appropriate stream:

    • Solid Waste: Place powders and contaminated consumables into solid hazardous waste bins.

    • Liquid Waste: Pour solutions into designated organic solvent waste carboys. Crucial: Verify whether the solvent matrix is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol), as these must be kept separate for incineration efficiency.

Step 2: Primary Containment

  • Select the Receptacle: Use High-Density Polyethylene (HDPE) or chemically compatible glass containers.

    • Causality: Amines can degrade certain inferior plastics over time. HDPE provides excellent chemical resistance to basic organic intermediates.

  • Validation Check: Inspect the container for micro-fractures or degraded O-rings before use. Ensure the cap is vented if there is any risk of off-gassing, though standard sealed caps are preferred for stable organic solids.

Step 3: Labeling and Satellite Accumulation

  • GHS Labeling: Immediately affix a Globally Harmonized System (GHS) compliant label detailing the exact chemical name, CAS number (1329748-51-7), and primary hazards (Irritant, Basic).

  • Accumulation Limits: Store the container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment (spill trays).

    • Regulatory Note: Waste must not be held in satellite accumulation for more than 1 year, or within 3 days of exceeding the 55-gallon volume limit[2].

Step 4: Final Transfer and Destruction

  • EHS Handoff: Submit a waste collection request to your institutional Environmental Health and Safety (EHS) department.

  • Manifesting: Ensure the waste transfer note confirms the disposal method (Incineration) and location, maintaining a legal chain of custody[4].

Operational Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, ensuring complete segregation and safe destruction.

DisposalWorkflow Gen Waste Generation: 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Seg Waste Segregation Identify Matrix Gen->Seg Solid Solid Organic Waste (Powders, Contaminated Consumables) Seg->Solid Liquid Liquid Organic Waste (Halogenated or Non-Halogenated) Seg->Liquid Cont Containment (HDPE / Compatible Glass) Solid->Cont Liquid->Cont Label GHS Labeling & Satellite Accumulation (< 1 Year) Cont->Label EHS EHS Transfer & Manifesting Label->EHS Inc Final Disposal: High-Temp Incineration (NOx Scrubbed) EHS->Inc

Figure 1: End-to-end operational workflow for the segregation, containment, and final incineration of pyrimidine-piperidine derivative waste.

References

  • Accela ChemBio. (n.d.). 891647-39-5 4-[3-(aminomethyl)pentan-3-yl]morpholine and related intermediates (CAS: 1329748-51-7). Retrieved March 31, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Chapter 8: Management of Waste. National Academies Press (US). Retrieved March 31, 2026, from [Link]

  • Business Waste UK. (2024). Laboratory Waste Disposal Guide | How to Dispose of Lab Waste. Retrieved March 31, 2026, from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. As specific safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. As specific safety and toxicology data for this compound are not widely available, this guide is built upon a conservative risk assessment framework, deriving safety protocols from the known hazards of its core structural motifs: the piperidine ring and the aminopyrimidine group. This approach ensures a high margin of safety when handling this and structurally related research chemicals.

Predicted Hazard Profile: An Assessment by Structural Analogy

The chemical structure of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine contains two key functional groups that dictate its probable hazardous properties.

  • The Piperidine Moiety: Piperidine and its derivatives are well-documented as hazardous substances. They are often corrosive, causing severe skin burns and eye damage upon contact.[1][2] Many are classified as toxic if inhaled or absorbed through the skin and are frequently flammable liquids.[3] Sublethal effects from exposure can include respiratory irritation, nausea, and vomiting.[1] Therefore, it is imperative to assume that 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine is corrosive and possesses significant dermal and inhalation toxicity.[3]

  • The Aminopyrimidine Moiety: Aminopyrimidines are a class of heterocyclic compounds widely used in medicinal chemistry.[4][5] While often less acutely hazardous than piperidine, they are biologically active molecules. Handling them, especially as powders, requires measures to prevent the formation and inhalation of dust and aerosols.[6][7]

Based on this analysis, the compound should be handled as if it possesses the hazards summarized in the table below.

Hazard CategoryPredicted Hazard and RationalePrimary Route of Exposure
Skin Corrosion/Irritation Causes severe skin burns. Based on the known corrosive nature of piperidine and other piperidine derivatives.[8][9]Dermal Contact
Eye Damage/Irritation Causes serious, potentially irreversible eye damage. A direct consequence of the predicted corrosive properties.[1][2][8]Eye Contact
Acute Toxicity Toxic or harmful if inhaled, swallowed, or in contact with skin. Piperidine itself has moderate to high acute toxicity via all routes.[3]Inhalation, Dermal, Ingestion
Flammability Potentially flammable. Piperidine is a flammable liquid, and while the subject compound may be a solid, precautions against ignition sources are prudent.[1][3][10]Heat, Sparks, Open Flames

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required, starting with engineering controls as the primary barrier. Personal gear serves as the essential final layer of protection.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, including weighing, transferring, and preparing solutions, must be conducted inside a certified and properly functioning chemical fume hood.[7] This is critical to minimize inhalation exposure.

  • Safety Stations: Ensure that a safety shower and an eyewash station are unobstructed and located close to the workstation.[9]

Personal Protective Gear: Essential for Direct Handling
Protection TypeSpecificationRationale and Best Practices
Eye & Face Protection Indirect-vent, splash-resistant chemical goggles AND a full-face shield.[1][2]Due to the high risk of severe eye damage from corrosive materials, goggles alone are insufficient. The face shield protects the entire face from splashes.
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Nitrile rubber).[3]Always inspect gloves for tears or pinholes before use.[11] Given the predicted dermal toxicity, double-gloving is recommended. Consult the glove manufacturer's compatibility chart for breakthrough times.
Body Protection Flame-resistant laboratory coat, fully fastened. For larger quantities (>10g) or splash-prone operations, a chemically resistant apron is also required.[1][10]Protects skin from accidental contact and prevents contamination of personal clothing.
Respiratory Protection Not typically required when working in a fume hood. For spill cleanup or in case of ventilation failure, a full-face respirator with a combination organic vapor/particulate cartridge (Type K Green filter or equivalent) is necessary.[11]This provides protection against both vapors and any aerosolized powder. A fit test is required for respirator use.[11]

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step workflow is critical for minimizing exposure risk.

Workflow Diagram: From Receipt to Disposal

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep1 Verify Fume Hood Operation prep2 Assemble All Required PPE prep1->prep2 prep3 Locate Spill Kit & First Aid prep2->prep3 h1 Don PPE prep3->h1 Proceed to Handling h2 Weigh Compound on Anti-Static Weighing Dish h1->h2 h3 Transfer to Reaction Vessel h2->h3 h4 Securely Cap & Label All Containers h3->h4 c1 Decontaminate Surfaces with 70% Ethanol h4->c1 Proceed to Cleanup c2 Dispose of Contaminated Consumables in Hazardous Waste c1->c2 c3 Remove PPE (Gloves Last) c2->c3 c4 Wash Hands Thoroughly c3->c4

Caption: A generalized workflow for the safe handling of the compound.

Step-by-Step Protocol for Weighing and Dispensing
  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh paper, secondary containers) is present. Adjust the fume hood sash to the proper operating height.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Transfer: Carefully open the primary container inside the fume hood. Use a clean spatula to transfer the required amount to a tared weigh boat.

  • Containment: Immediately and securely close the primary container.

  • Dissolution/Reaction: Carefully add the weighed solid to the solvent or reaction vessel. To avoid splashes, add solids to liquids, not the other way around.

  • Initial Decontamination: Wipe the spatula and any affected surfaces inside the fume hood with a solvent-dampened cloth (e.g., ethanol). Dispose of the cloth in the designated solid hazardous waste container.

  • Final Steps: Once the handling task is complete, secure all containers before removing them from the fume hood. Follow the post-handling cleanup procedure.

Emergency Procedures: Spill and Exposure Response

Immediate and correct action is vital in an emergency.

Spill Response
  • Small Spill (<1g, contained in fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, gently cover the spill with an inert absorbent material like sand or diatomaceous earth.[2]

    • Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[11]

    • Decontaminate the area with an appropriate solvent.

  • Large Spill (>1g or outside of fume hood):

    • EVACUATE the laboratory immediately.

    • Alert laboratory personnel and management.

    • Prevent entry to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department for emergency response.

Exposure First Aid
Exposure RouteImmediate First Aid Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][9] Seek immediate medical attention.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][9] Remove contact lenses if present and easy to do. Seek immediate medical attention. [11]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[9][11] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [2] Rinse the mouth with water. If the person is conscious, have them drink a small amount of water. Seek immediate medical attention. [11]

Waste Disposal Plan

All materials contaminated with 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine must be treated as hazardous waste.[7]

  • Solid Waste: This includes contaminated gloves, weigh paper, absorbent pads, and any unreacted chemical. Collect in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: This includes all reaction mixtures and solvent rinses. Collect in a separate, clearly labeled, and sealed hazardous waste container. Do not mix incompatible waste streams.

  • Disposal Compliance: All waste must be disposed of through your institution's EHS department, following all local, state, and federal regulations.[7] Do not pour any amount of this chemical or its solutions down the drain.[2]

References

  • Piperidine - SAFETY DATA SHEET. (2023, March 16). [Source Not Available].
  • PIPERIDINE CAS Number - HAZARD SUMMARY. OSHA.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • Piperidine - SAFETY D
  • SAFETY DATA SHEET - 1-Methyl-4-(4-piperidinyl)piperazine. Fisher Scientific.
  • SAFETY DATA SHEET - (1-Methyl-4-piperidinyl)methanamine. Fisher Scientific.
  • 4-Amino-2,6-dichloropyrimidine - Safety D
  • Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Applic
  • SAFETY DATA SHEET - 4-Methylpiperazin-1-amine. (2016, October 18). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-Amino-1-methylpiperidine. (2024, December 10). TCI EUROPE N.V.
  • Piperidine: Human health tier II assessment. (2016, February 5). Australian Government Department of Health.
  • 1-(2-methylpropyl)
  • Al-Warhi, T., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.
  • Manorama, M., & Awasthi, G. (2024, August 2). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Source Not Available].
  • Sriram, V., & Yogeeswari, P. (2022, April 15). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience.
  • Sirsat, S., Bobade, D., & Shinde, S. (2022, May 31).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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